5-(Aminomethyl)pyridin-3-amine dihydrochloride
Description
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Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUPLWVGMRCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"5-(Aminomethyl)pyridin-3-amine dihydrochloride chemical properties and spectra"
An In-depth Technical Guide to 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding through its nitrogen atom, and capacity to serve as a bioisostere for other aromatic systems make it a cornerstone of molecular design.[1][3] Within this class, This compound emerges as a compound of significant interest. This molecule is a bifunctional heterocyclic building block, featuring a pyridine core substituted with a primary amino group at the 3-position and an aminomethyl group at the 5-position.[4]
The presence of two distinct amino functionalities offers multiple sites for chemical modification, rendering it a highly versatile intermediate for constructing complex molecular architectures.[4][5] The dihydrochloride salt form enhances its aqueous solubility and stability, crucial properties for handling, formulation, and biological testing.[4] This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, and key analytical methodologies, offering researchers and drug development professionals a comprehensive resource for its application.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59237-41-1 | [4][6] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [4][6] |
| Molecular Weight | 196.07 g/mol | [4][7] |
| IUPAC Name | 5-(aminomethyl)pyridin-3-amine;dihydrochloride | [4] |
| SMILES | NCC1=CN=CC(N)=C1.[H]Cl.[H]Cl | [4][6] |
| InChI Key | UPRUPLWVGMRCML-UHFFFAOYSA-N | [4][7] |
| Appearance | Predicted to be a solid (crystalline powder) | N/A |
| Solubility | Predicted high water solubility | [4] |
| Storage | Store at room temperature under an inert atmosphere | [6][8] |
| Purity | Typically ≥95% | [7] |
Part 2: Spectroscopic Profile and Structural Elucidation
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, typically analyzed in a solvent like DMSO-d₆ or D₂O, the spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.
-
Aromatic Protons (δ 8.0 - 8.5 ppm): The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. Signals in this region are characteristic of pyridinium protons.[4]
-
Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the adjacent ammonium group.
-
Amine/Ammonium Protons (-NH₂ / -NH₃⁺) (Variable): The signals for the protons on the nitrogen atoms are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In the dihydrochloride salt, these will exist as ammonium protons (-NH₃⁺).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by vibrations from its amine/ammonium and aromatic functionalities.
-
N-H Stretching (3300–3500 cm⁻¹): This region will likely show broad and strong absorption bands characteristic of the N-H stretching vibrations within the primary ammonium groups (-NH₃⁺).[4][9]
-
C-H Stretching (~3000-3100 cm⁻¹): Aromatic C-H stretching vibrations from the pyridine ring typically appear in this region.
-
N-H Bending (~1600 cm⁻¹): The scissoring vibration of the NH₂ group (or bending for NH₃⁺) is expected around this wavenumber. This peak can sometimes overlap with the C=C stretching of the ring.[9][10]
-
C=C and C=N Stretching (1450–1600 cm⁻¹): The pyridine ring will exhibit several bands in this fingerprint region corresponding to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds.[9][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound, analysis would typically be performed on the free base (C₆H₉N₃, MW: 123.16 g/mol )[12] generated in the ion source.
-
Molecular Ion Peak (M+H)⁺: In ESI-MS (Electrospray Ionization), the most prominent peak would be the protonated molecular ion at m/z ≈ 124.16.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (NH₃) or the cleavage of the C-C bond adjacent to the ring, leading to fragments that are characteristic of the pyridine core.
Part 3: Synthesis, Reactivity, and Applications
Synthesis Overview
The synthesis of substituted pyridines, particularly those with specific regiochemistry like the 3,5-disubstitution pattern, can be challenging. Direct functionalization of the pyridine ring is often difficult due to its electron-deficient nature.[13] Therefore, the synthesis of 5-(Aminomethyl)pyridin-3-amine typically involves a multi-step sequence starting from a pre-functionalized pyridine derivative.[2] This approach allows for precise control over the placement of the amino and aminomethyl groups.
Chemical Reactivity and Role as an Intermediate
The true value of this compound lies in its role as a versatile chemical intermediate.[4] The two primary amine groups possess different chemical environments, potentially allowing for selective reactions.
-
Nucleophilic Reactions: Both the 3-amino and the 5-aminomethyl groups can act as nucleophiles, enabling reactions such as acylation, alkylation, and condensation to build more complex molecules.
-
Scaffold for Drug Discovery: This molecule serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening. Research has suggested that derivatives of this scaffold may possess biological activities, including potential anticancer effects.[4]
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar aminopyridines provide a strong basis for safe handling protocols.[14][15][16][17]
-
Hazards: Assumed to be hazardous. Causes severe skin and eye irritation or burns.[15] May be harmful if swallowed or inhaled.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18] Handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][15] It is recommended to store under an inert atmosphere to prevent degradation.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14][16]
Part 5: Experimental Protocol - Purity Assessment by HPLC
A self-validating protocol is crucial for ensuring the quality of any reagent used in research. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one.[4]
Objective: To determine the purity of a this compound sample using a gradient reversed-phase HPLC method with UV detection.
Rationale: A reversed-phase C18 column is chosen for its ability to separate polar to moderately non-polar compounds based on hydrophobic interactions.[4] A gradient elution is employed to ensure good resolution of the main peak from any potential impurities with different polarities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the basic amine analytes. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds like pyridine.[4]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in Mobile Phase A in a 10 mL volumetric flask to create a stock solution of ~0.5 mg/mL.
-
Further dilute as needed to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 6: Visualization of Analytical Workflow
The following diagram illustrates a standard workflow for the quality control and characterization of a newly received batch of this compound.
Caption: Workflow for Quality Control of 5-(Aminomethyl)pyridin-3-amine 2HCl.
References
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- 5-(aminomethyl)pyridin-2-amine dihydrochloride. Labsolu.
- SAFETY DATA SHEET - Aldrich - A78209. MilliporeSigma.
- RU2476428C1 - Method of producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride.
- Infrared (IR) Spectroscopy. SlidePlayer.
- 754129-80-1|5-(Aminomethyl)pyridin-3-amine|BLD Pharm. BLD Pharm.
- SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific.
- 5-(aminomethyl)-N-(pyridin-2-yl)pyridin-3-amine.
- 1 H NMR spectrum for compound 3 in pyridine-d 5.
- MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical.
- Infrared Spectroscopy. CDN.
- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI.
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- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
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- Synthesis of 3‐aminomethyl pyridine.
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Introduction: The Genesis of a Privileged Scaffold
An In-depth Technical Guide to the Early Studies of Aminomethylpyridine Derivatives
In the vast lexicon of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a six-membered aromatic heterocycle whose utility pervades materials science, catalysis, and, most notably, drug discovery. The introduction of an aminomethyl substituent (-CH₂NH₂) onto this ring gives rise to the aminomethylpyridine isomers—a class of compounds that marries the aromatic, electron-withdrawing nature of the pyridine core with the nucleophilic and coordinating capabilities of a primary aliphatic amine. This seemingly simple combination creates a molecular entity of profound versatility, a "privileged scaffold" that has been the subject of intense investigation for decades.
The early studies of these derivatives were not merely academic exercises; they were foundational explorations that unveiled the fundamental reactivity, coordination behavior, and biological potential of this structural motif. For researchers and drug development professionals, understanding this genesis is crucial. It provides context for the evolution of more complex derivatives and illuminates the causal chemistry that underpins their modern applications. This guide delves into the core of these early investigations, moving from foundational synthetic strategies to their initial applications in coordination and medicinal chemistry, providing both the "how" and the "why" that drove the field forward.
Part 1: Foundational Synthetic Methodologies
The accessibility of any chemical scaffold is paramount to its widespread study and application. Early researchers developed several robust and logical pathways to aminomethylpyridines, primarily leveraging readily available pyridine-based precursors. The choice of method was often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.
Core Rationale: From Precursor to Product
The primary synthetic challenge lies in the controlled installation of a -CH₂NH₂ group onto the pyridine ring. Early approaches converged on three main strategies, each starting from a different functional group on the pyridine core: a nitrile, a halide, or a carboxylic acid.
Caption: Core early synthetic routes to aminomethylpyridines.
Method 1: Catalytic Hydrogenation of Cyanopyridines
One of the most direct and widely adopted early methods was the reduction of a cyanopyridine (pyridyl nitrile). The cyano group serves as a masked aminomethyl group, and its reduction provides a clean route to the desired primary amine.
-
Causality of Experimental Choice: Cyanopyridines were accessible starting materials, often prepared from the corresponding halopyridines. Catalytic hydrogenation was, and remains, an industrially scalable and efficient method for nitrile reduction, typically affording high yields with minimal side products. The choice of catalyst (e.g., Palladium, Platinum, or Raney Nickel) and solvent could be tuned to optimize the reaction for specific substrates.[1]
This protocol is a representative example of the catalytic hydrogenation of a cyanopyridine.
Materials:
-
2-Cyanopyridine
-
Ethanol (anhydrous)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
-
High-Pressure Reactor (e.g., Parr Hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Self-Validation Check: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste.
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. Expert Insight: Monitoring H₂ consumption provides a real-time, non-invasive measure of reaction completion, a hallmark of a self-validating system.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-aminomethylpyridine. The product can be further purified by vacuum distillation if necessary.
Part 2: Early Explorations in Coordination Chemistry
The dual functionality of aminomethylpyridines made them immediately attractive targets for coordination chemists. The pyridine nitrogen and the primary amine nitrogen are positioned to act as a bidentate "pincer," capable of chelating to a single metal center.
The Chelate Effect: A Driving Force for Stability
The ability of 2-aminomethylpyridine to form a stable five-membered ring upon coordination with a metal ion is a classic example of the chelate effect. This thermodynamic stabilization, compared to coordination with two separate monodentate ligands (e.g., pyridine and methylamine), was a key insight driving the exploration of these molecules as ligands.[2][3] Early studies focused on transition metals like Nickel(II), Copper(II), and Silver(I), whose coordination geometries and electronic properties were well-understood.[4][5]
Caption: Bidentate coordination of 2-aminomethylpyridine to a metal center (M).
Characterization: Probing the Metal-Ligand Interaction
Early characterization relied on a suite of classical techniques:
-
Infrared (IR) Spectroscopy: Upon coordination, shifts in the N-H stretching and bending frequencies of the amine group, as well as shifts in the pyridine ring vibrations, provided direct evidence of metal-ligand bond formation.
-
UV-Visible Spectroscopy: For transition metal complexes, the coordination environment dictates the energy of d-d electronic transitions. Changes in the absorption spectrum upon ligand binding were used to deduce the geometry of the resulting complex (e.g., octahedral, tetrahedral).[4]
-
Elemental Analysis: Provided the empirical formula, confirming the stoichiometry of the metal-ligand complex.
This protocol is adapted from early studies on the synthesis of bis(aquo)bis(2-picolylamine)nickel(II) dichloride.[4]
Materials:
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
2-Aminomethylpyridine (2-Picolylamine)
-
Ethanol
-
Diethyl Ether
Procedure:
-
Ligand Solution: Dissolve 2-aminomethylpyridine (2.0 eq) in 10 mL of ethanol.
-
Metal Salt Solution: In a separate flask, dissolve NiCl₂·6H₂O (1.0 eq) in 15 mL of ethanol. This will form a characteristic green solution.
-
Complexation: Add the ethanolic solution of the nickel salt to the ligand solution with stirring. An immediate color change to purple/pink should be observed, indicating complex formation.
-
Precipitation: Continue stirring the solution for 2 hours at room temperature. A pink precipitate will form.
-
Isolation: Collect the solid product by filtration.
-
Recrystallization (Purification): The crude solid can be recrystallized by dissolving it in a minimal amount of hot ethanol and then inducing precipitation by the slow vapor diffusion of diethyl ether into the solution. This process yields well-formed pink crystals suitable for further analysis. Expert Insight: Slow recrystallization not only purifies the compound but can also yield single crystals suitable for X-ray diffraction, the ultimate structural validation.
Characterization Data Summary:
| Analysis Technique | Observation | Interpretation |
| Visual | Formation of a pink crystalline solid from a green solution. | Change in the coordination sphere of the Ni(II) ion from hexaaqua to a picolylamine-containing complex. |
| IR Spectroscopy | Broad peak ~3250 cm⁻¹ (O-H stretch), sharp peaks ~3100 cm⁻¹ (N-H stretch), peak ~1600 cm⁻¹ (C=N stretch). | Confirms the presence of coordinated water, the amine group of the ligand, and the pyridine ring. |
| UV-Vis (in water) | Absorption maxima characteristic of an octahedral Ni(II) center. | Suggests a pseudo-octahedral geometry, likely [Ni(picolylamine)₂(H₂O)₂]²⁺, in aqueous solution.[4] |
| Elemental Analysis | C, H, N, and Ni content matches the calculated values for C₁₂H₂₀N₄O₂NiCl₂. | Confirms the stoichiometry of the isolated complex. |
Part 3: Initial Forays into Biological Activity
With robust synthetic routes established and a fundamental understanding of their chemical properties, researchers began to explore the biological potential of aminomethylpyridine derivatives. The pyridine ring was already recognized as a key component in many natural products and pharmaceuticals, and its combination with a primary amine offered a new vector for biological interactions.
Rationale: A Scaffold for Bio-interaction
The aminomethylpyridine core presents several features that make it attractive for interacting with biological macromolecules like enzymes and receptors:
-
Hydrogen Bonding: The primary amine is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.
-
Ionic Interactions: The basic amine group is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein active site.
-
Aromatic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions.
These properties led to the early screening of aminomethylpyridine derivatives across a wide range of biological targets, revealing activities such as antifungal, insecticidal, and enzyme inhibition.[6][7]
Caption: Hypothetical pharmacophore for aminomethylpyridine derivatives.
Workflow for Early Biological Screening
The initial investigation into the biological effects of these novel compounds followed a logical, multi-step workflow.
Caption: General workflow for early-stage biological evaluation.
An example of this is the early work on cholinesterase inhibitors, where the aminomethylpyridine scaffold served as a novel backbone to probe the active site of the acetylcholinesterase (AChE) enzyme.[8] Researchers would synthesize a small library of derivatives, varying the substitution on the pyridine ring or the amine, and then screen them for their ability to inhibit the enzyme's activity, typically measured by a colorimetric assay. This foundational work demonstrated the potential of these compounds to interact specifically and potently with biologically relevant targets.
Conclusion and Outlook
The early studies of aminomethylpyridine derivatives were characterized by methodical synthesis, fundamental physicochemical characterization, and broad exploratory screening. Researchers established efficient and logical routes to these compounds, primarily through the reduction of cyanopyridines. They quickly recognized and systematically studied their potent ability to act as bidentate ligands, forming stable complexes with a variety of metals. This understanding of their fundamental chemical nature provided the logical impetus to explore their biological activities. The discovery of a wide range of effects, from enzyme inhibition to antifungal properties, validated the aminomethylpyridine core as a privileged scaffold. This pioneering work laid the essential groundwork upon which decades of subsequent research in drug development, catalysis, and materials science have been built, demonstrating the enduring value of understanding the origins of a versatile chemical class.
References
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Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 53(13), 1993-1996. [Link]
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Wang, B. L., et al. (2020). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 25(15), 3452. [Link]
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Taillefer, M., et al. (2005). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (32), 4060-4062. [Link]
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Kazemi, S., & Golchoubian, H. (2020). Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. Inorganic Chemistry Research, 4(1), 76-85. [Link]
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Ahmadi, A., et al. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Heterocyclic Chemistry, 55(1), 1-8. [Link]
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Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(6), 7032-7044. [Link]
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Schenone, S., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(21), 7864-7875. [Link]
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Venkataraman, D., et al. (2003). Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. Inorganic Chemistry, 42(18), 5607-5617. [Link]
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2-Picolylamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 22-31. [Link]
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Introduction: The Ubiquity and Significance of the Pyridine Scaffold
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Compounds
The pyridine ring, a six-membered heteroaromatic nucleus, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Its prevalence is remarkable, forming the core structure of numerous natural products, including alkaloids like nicotine and essential vitamins such as niacin and pyridoxine.[1][3] In the pharmaceutical realm, this scaffold is a privileged structure, integral to a vast array of FDA-approved drugs with diverse therapeutic applications, from the anti-ulcer medication esomeprazole (Nexium) to the kinase inhibitor imatinib used in cancer therapy.[1][4] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant portion targeting cancer and central nervous system disorders.[4][5]
The value of the pyridine moiety stems from a unique combination of properties. Its nitrogen atom can act as a hydrogen bond acceptor, and its basicity, solubility, and stability make it a versatile pharmacophore.[1] These characteristics allow it to serve as a bioisostere for amides and other nitrogen-containing heterocycles, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] However, the very electronic nature that makes it valuable also presents significant synthetic challenges. The electron-deficient character of the pyridine ring and the coordinating power of the nitrogen atom make its direct and selective functionalization a complex task.[6][7][8] This guide, intended for researchers and drug development professionals, provides a technical overview of modern strategies to overcome these challenges, detailing both the de novo construction of the pyridine core and the late-stage functionalization of existing rings.
Section 1: Strategic Approaches to Pyridine Synthesis
The synthesis of novel pyridine derivatives can be broadly categorized into two strategic workflows: de novo synthesis, which involves constructing the heterocyclic ring from acyclic precursors, and post-functionalization, where an existing pyridine ring is modified. The choice between these strategies is a critical decision in the discovery process, dictated by the desired substitution pattern, the availability of starting materials, and the stage of the drug discovery campaign.
Library Design and High-Throughput Screening (HTS)
Modern drug discovery often begins with in silico methods, where computational tools are used to design libraries of compounds with a higher probability of interacting with a biological target. [9][10][11]These designs then guide the synthetic chemist. Methodologies like multicomponent reactions and parallel synthesis are then employed to rapidly create a physical library of diverse pyridine derivatives.
This library is then subjected to High-Throughput Screening (HTS), a process that uses automation to test thousands of compounds simultaneously against a specific biological target. [12]The goal of HTS is to identify "primary hits"—compounds that show activity in the initial screen.
The Imperative of Characterization and Validation
A primary hit from an HTS campaign is not a validated compound. Rigorous validation is essential to eliminate false positives and ensure that the observed biological activity is real and attributable to the synthesized molecule. [12]This is a self-validating process where the structural integrity of the compound must be unequivocally confirmed.
The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise structure and connectivity of the molecule. [2][13]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [2][14]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. [2][13]* Elemental Analysis: Confirms the percentage composition of C, H, and N, providing a crucial check on the molecular formula. [2][14]* Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals can be obtained, this technique provides the unambiguous, three-dimensional structure of the molecule. [2] A compound is only considered validated when its identity and purity are confirmed by a consistent and logical agreement across these orthogonal analytical methods.
Section 3: A Validated Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
To illustrate the practical application of modern synthetic methods, this section provides a detailed protocol for the synthesis of a multi-substituted pyridine via a cobalt-catalyzed [2+2+2] cycloaddition, a method noted for its efficiency and atom economy. [15] Objective: To synthesize a 2,3,4,6-tetrasubstituted pyridine from a diyne and a nitrile.
Causality of Choices:
-
Catalyst: A cobalt(I) complex is chosen for its high activity and lower cost compared to precious metals like rhodium or iridium. [15]* Solvent: A non-coordinating, anhydrous solvent like toluene or THF is used to prevent interference with the catalytic cycle.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (N₂ or Ar) because the cobalt catalyst and intermediates can be sensitive to oxygen and moisture.
Detailed Step-by-Step Methodology:
-
Preparation (Glassware and Reagents):
-
All glassware (a Schlenk flask, condenser, magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
The chosen solvent (e.g., toluene) must be anhydrous, typically obtained from a solvent purification system or by distillation over a suitable drying agent.
-
All reagents (diyne, nitrile, cobalt catalyst) should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
To the flame-dried Schlenk flask, add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%).
-
Add the diyne substrate (1.0 eq).
-
Add the nitrile substrate (1.2 eq). The slight excess of nitrile ensures complete consumption of the more valuable diyne.
-
Seal the flask with a septum and purge with nitrogen for 10-15 minutes.
-
Using a syringe, add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the diyne).
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting diyne), remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final pyridine compound.
-
-
Validation and Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the synthesized pyridine.
-
Compare the obtained data with expected values. The final product should be a solid or oil of >95% purity.
-
Section 4: Lead Optimization and Future Outlook
The discovery of a validated hit is not the end of the journey. The subsequent lead optimization phase involves fine-tuning the molecule's structure to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity. [16][17][18]Computational ADME prediction and in vitro assays are critical at this stage. [17][18]The synthetic strategies discussed, particularly late-stage C-H functionalization, are invaluable for this process, enabling targeted modifications to the pyridine scaffold.
The field of pyridine synthesis continues to evolve rapidly. The development of more sustainable and efficient catalytic systems, the expansion of the C-H functionalization toolbox to new positions and with greater functional group tolerance, and the integration of machine learning with computational design will undoubtedly accelerate the discovery of the next generation of pyridine-based therapeutics. [19][20]
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- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Pyridine Ring Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Source Not Available].
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
- Metal-catalysed Pyridine Ring Synthesis. Wordpress.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.
- C-H Functionalization of Pyridines. CoLab.
- Pyridine synthesis. Organic Chemistry Portal.
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- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
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- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.
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- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
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- Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine deriv
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.
- Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. ResearchGate.
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- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.
- High-Throughput Screening. Sigma-Aldrich.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
- A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)pyridine Derivatives. Benchchem.
- Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids. [Source Not Available].
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- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI.
- Unleashing high-throughput reaction screening. Unchained Labs.
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Spectroscopic Characterization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride, a key intermediate in pharmaceutical research and development. While direct, publicly available experimental spectra for this specific salt are limited, this document synthesizes expected spectroscopic data based on the compound's structure and analysis of related aminopyridine derivatives. It offers researchers, scientists, and drug development professionals a detailed framework for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity and accurate structural elucidation.
Introduction: The Structural Significance of this compound
5-(Aminomethyl)pyridin-3-amine is a versatile bifunctional molecule featuring a pyridine ring substituted with both a primary aromatic amine and an aminomethyl group.[1][2] This unique arrangement of basic centers and reactive sites makes it a valuable building block in the synthesis of complex bioactive molecules.[2] The dihydrochloride salt form ensures stability and enhances solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.
Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in synthetic pathways. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—providing expected data, interpretation strategies, and detailed experimental protocols tailored for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of this compound. Due to the presence of two primary amine groups and the pyridine nitrogen, the molecule's protonation state, dictated by the dihydrochloride form, significantly influences the chemical shifts, especially of the aromatic protons.
Expected ¹H NMR Spectral Data
In a typical deuterated solvent like D₂O (to exchange labile N-H protons) or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methylene protons of the aminomethyl group. The protonation of the pyridine nitrogen and the amine groups will cause a significant downfield shift of the ring protons into the δ 8.2–8.5 ppm region.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| H-2 | ~8.5 | s (singlet) | Proton adjacent to the ring nitrogen and between two substituents. |
| H-4 | ~8.3 | s (singlet) | Proton between the two substituents. |
| H-6 | ~8.4 | s (singlet) | Proton adjacent to the ring nitrogen. |
| -CH₂- | ~4.2 | s (singlet) | Methylene protons of the aminomethyl group. |
| -NH₂ / -NH₃⁺ | Variable | br s (broad singlet) | Chemical shift and visibility are dependent on solvent and concentration. Often exchanges with D₂O. |
Causality: The electron-withdrawing effect of the protonated pyridine nitrogen deshields the adjacent protons (H-2, H-6), shifting them downfield. The substitution pattern leads to simplified singlet multiplicities for the aromatic protons, assuming minimal long-range coupling.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum, including DEPT-135 experiments, is crucial for confirming the number and type of carbon atoms. High-resolution ¹³C NMR is recommended to distinguish between the CH and CH₂ groups.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) | DEPT-135 |
| C-2 | ~145 | CH |
| C-3 | ~148 | C (quaternary) |
| C-4 | ~138 | CH |
| C-5 | ~135 | C (quaternary) |
| C-6 | ~147 | CH |
| -CH₂- | ~45 | CH₂ |
Advanced NMR Techniques for Full Assignment
For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are indispensable.[1]
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it would primarily confirm the absence of coupling between the singlet aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments made in Tables 1 and 2.
NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (Optional but Recommended): Run standard COSY and HSQC experiments to confirm structural assignments.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the amine and ammonium groups, as well as vibrations from the pyridine ring.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |
| N-H (Ammonium) | 3200-2800 | Stretching | Broad bands resulting from the -NH₃⁺ groups. |
| N-H (Aromatic Amine) | 3500-3300 | Stretching | Asymmetric and symmetric stretches.[1][3] |
| C-H (Aromatic) | 3100-3000 | Stretching | Sharp, medium-intensity bands. |
| C-H (Aliphatic) | 3000-2850 | Stretching | Absorptions from the -CH₂- group. |
| N-H | 1650-1580 | Bending (Scissoring) | Characteristic for primary amines.[3] |
| C=C, C=N (Aromatic) | 1600-1450 | Ring Stretching | Multiple bands characteristic of the pyridine ring. |
Causality: The formation of the dihydrochloride salt will lead to broad and complex "ammonium" bands in the N-H stretching region, which may obscure other features.[4] The presence of two primary amine groups will give rise to characteristic N-H stretching and bending vibrations.[3]
IR Spectroscopy Experimental Protocol
-
Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify and label the major absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For the dihydrochloride salt, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data
-
Molecular Ion: The analysis is expected to show a prominent ion corresponding to the free base form of the molecule ([M+H]⁺), where M is the mass of 5-(Aminomethyl)pyridin-3-amine. The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 124.17.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of ammonia (NH₃) from the aminomethyl group or the aromatic amine, and cleavage of the C-C bond between the pyridine ring and the methylene group.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Identity |
| 124.17 | [C₆H₉N₃ + H]⁺ (Protonated molecular ion) |
| 107.14 | [M+H - NH₃]⁺ |
| 94.12 | [M+H - CH₂NH₂]⁺ |
Mass Spectrometry Experimental Workflow
The following diagram illustrates a typical workflow for acquiring ESI-MS data.
Caption: Workflow for ESI-MS Analysis.
Integrated Spectroscopic Analysis Workflow
A robust analytical approach involves integrating data from all three techniques to build a cohesive and validated structural confirmation.
Caption: Integrated Spectroscopic Data Workflow.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach. While this guide provides a robust framework based on predicted data and established principles, researchers should perform these analyses to generate experimental data for their specific batches. The integration of NMR, IR, and MS data, guided by the protocols and workflows outlined herein, will ensure the unambiguous structural confirmation and purity assessment of this important chemical intermediate, thereby upholding the principles of scientific integrity and enabling the successful advancement of research and development projects.
References
- Benchchem. (n.d.). This compound | 59237-41-1.
- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives.
- Benchchem. (n.d.). 5-(Aminomethyl)picolinonitrile | CAS 181130-14-3.
- Thermo Fisher Scientific. (n.d.). 3-(Aminomethyl)pyridine, 98+%.
- IUCr Journals. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Scientific Research Publishing. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- Illinois State University. (2015). Infrared Spectroscopy.
- CDN. (n.d.). Infrared Spectroscopy.
- Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
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An In-depth Technical Guide to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine Hydrochloride
A Note on Chemical Identification: Initial searches for CAS number 59237-41-1 revealed conflicting information, with some databases associating it with 5-(Aminomethyl)pyridin-3-amine dihydrochloride. However, significant literature and supplier information point towards a strong interest in 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride. This guide will focus on the latter compound due to the availability of more extensive scientific data. Researchers are advised to verify the specific compound of interest for their application.
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic motif is present in numerous FDA-approved drugs and serves as a privileged structure in the design of novel therapeutic agents. The introduction of a 4-bromobenzyl substituent at the 5-position of the thiazole ring offers a strategic handle for further chemical modifications, enabling the exploration of a broad chemical space to optimize pharmacological properties. This guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the known biological potential of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂S | PubChem[1] |
| Molecular Weight | 269.16 g/mol | PubChem[1] |
| Exact Mass | 267.96698 Da | PubChem[1] |
| IUPAC Name | 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | PubChem[1] |
| XLogP3-AA (Computed) | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 67.2 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group, typically as two doublets in the aromatic region (δ 7.0-7.6 ppm). The methylene protons of the benzyl group would likely appear as a singlet around δ 4.0-4.5 ppm. The proton on the thiazole ring is expected to resonate as a singlet, and the protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the 4-bromobenzyl ring, the methylene carbon, and the carbons of the thiazole ring. The carbon attached to the bromine atom would be in the range of δ 120-125 ppm, while the other aromatic carbons would appear between δ 128-140 ppm. The thiazole ring carbons would have characteristic shifts, with the C=N carbon appearing downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring is expected in the region of 1600-1650 cm⁻¹. The C-Br stretching frequency will be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (269.16 m/z) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).
Synthesis Protocol: A Representative Hantzsch Thiazole Synthesis
The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis. The following is a representative, step-by-step methodology for the synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride. This protocol is based on established methods for similar compounds and may require optimization for specific laboratory conditions.[2]
Step 1: Halogenation of the Ketone
-
To a solution of 1-(4-bromophenyl)propan-2-one in a suitable solvent such as diethyl ether or chloroform, add an equimolar amount of bromine dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude α-haloketone, 1-bromo-1-(4-bromophenyl)propan-2-one.
Step 2: Cyclocondensation with Thiourea
-
Dissolve the crude α-haloketone in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrobromide salt of the 2-aminothiazole derivative.
Step 3: Conversion to Hydrochloride Salt and Purification
-
Filter the precipitate and wash with cold ethanol.
-
To obtain the free base, the hydrobromide salt can be neutralized with a base like sodium bicarbonate.
-
The free base can then be dissolved in a suitable solvent and treated with ethereal HCl to precipitate the desired 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Caption: Potential biological activities of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride is a valuable building block for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Its chemical structure offers multiple points for modification, allowing for the fine-tuning of its biological activity. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field of drug discovery and development.
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An In-Depth Technical Guide to the Initial Pharmacological Profiling of Aminomethyl Pyridines
This guide provides a comprehensive framework for the initial pharmacological evaluation of novel aminomethyl pyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of discovering and characterizing new chemical entities. The methodologies outlined herein are grounded in established principles of pharmacology and are intended to provide a robust and efficient path to understanding the biological activity and therapeutic potential of this important class of compounds.
The pyridine scaffold is a ubiquitous feature in many clinically successful drugs, valued for its ability to engage in a wide range of biological interactions.[1] The incorporation of an aminomethyl group can further enhance a molecule's pharmacological properties by introducing a basic center, which can be crucial for target engagement and can influence physicochemical properties like solubility.[1][2] Aminomethyl pyridine derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anticancer, antibacterial, and antifungal properties.[3][4]
This guide will navigate the user through a logical sequence of in vitro and in vivo assays, commencing with broad screening to identify primary biological targets and culminating in preliminary pharmacokinetic and safety assessments. Each section is designed to build upon the last, providing a cascading flow of information that will enable informed decision-making throughout the early drug discovery process.
Part 1: Primary Target Identification and In Vitro Characterization
The initial phase of pharmacological profiling aims to identify the primary molecular targets of the aminomethyl pyridine compounds and to quantify their interaction. This is typically achieved through a combination of broad-based screening and more focused, target-specific assays.
Broad-Based Phenotypic Screening
For novel aminomethyl pyridine derivatives with unknown mechanisms of action, a phenotypic screen can provide valuable initial insights into their biological effects. Cell-based assays are instrumental in this phase, offering a holistic view of a compound's impact on cellular processes.[5][6]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, Huh-7 for liver) to assess the breadth of antiproliferative activity.[7][8]
-
Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration range of the aminomethyl pyridine compounds (e.g., 0.1 nM to 100 µM) for 48-72 hours.
-
Cell Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes that label key cellular compartments such as the nucleus (e.g., Hoechst 33342), cytoplasm, mitochondria, and cytoskeleton. This "cell painting" approach allows for the extraction of a rich set of morphological features.[5][9]
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size and shape, mitochondrial texture, cytoskeletal arrangement). Compare the phenotypic profiles of the test compounds to those of reference compounds with known mechanisms of action to generate hypotheses about the primary target.
Targeted Radioligand Binding Assays
Based on structural similarities to known pharmacophores or initial screening hits, targeted binding assays can be employed to determine if the aminomethyl pyridine derivatives interact with specific receptors, ion channels, or enzymes. Radioligand binding assays are a sensitive and quantitative method for this purpose.
Experimental Protocol: Radioligand Binding Assay for GABAA Receptor Modulation
Given that some pyridine derivatives are known to modulate GABA-A receptors, this is a logical starting point for many aminomethyl pyridines.[10][11][12][13]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GABAA receptor subtype of interest (e.g., α1β2γ2).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for the GABAA receptor (e.g., [3H]-Flunitrazepam for the benzodiazepine site) and a range of concentrations of the aminomethyl pyridine test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value provides an indication of the compound's binding affinity for the receptor.
Data Presentation: Sample Binding Affinity Data
| Compound ID | Target | Radioligand | IC50 (nM) |
| AMP-001 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | 85 |
| AMP-002 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | >10,000 |
| AMP-003 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | 150 |
Functional Assays
Following the identification of a potential molecular target, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of that target's function. Cell-based functional assays are essential for this characterization.[14]
Experimental Protocol: FLIPR-Based Calcium Flux Assay for Muscarinic M3 Receptors
Muscarinic acetylcholine receptors are another potential target class for pyridine-containing molecules.[15][16][17][18][19]
-
Cell Culture: Culture a cell line stably expressing the human muscarinic M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the aminomethyl pyridine compounds to the cells at various concentrations using a Fluorometric Imaging Plate Reader (FLIPR).
-
Agonist/Antagonist Mode:
-
Agonist Mode: Measure the increase in intracellular calcium following the addition of the test compound.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known M3 receptor agonist (e.g., carbachol) and measure the inhibition of the agonist-induced calcium response.
-
-
Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.
Visualization: Pharmacological Profiling Workflow
Caption: A streamlined workflow for the initial pharmacological profiling of aminomethyl pyridines.
Part 2: Secondary Pharmacological Profiling and Early Safety Assessment
Once a primary mechanism of action has been established, the next critical step is to assess the compound's selectivity and to begin evaluating its drug-like properties.
Target Selectivity Profiling
A therapeutically viable drug candidate should exhibit a high degree of selectivity for its intended target to minimize off-target effects.
Experimental Protocol: Broad Target Selectivity Panel
-
Panel Selection: Submit the most promising aminomethyl pyridine compounds to a commercial or in-house selectivity panel that includes a broad range of receptors, ion channels, enzymes, and transporters.
-
Assay Format: These panels typically utilize radioligand binding assays or enzymatic assays performed at a single high concentration of the test compound (e.g., 10 µM).
-
Data Interpretation: Significant inhibition (>50%) of binding or activity for any off-target proteins warrants further investigation with full concentration-response curves to determine the IC50. The goal is to identify compounds with at least a 100-fold selectivity window between the primary target and any clinically relevant off-targets.
Early ADME/Tox Profiling
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery to identify potential liabilities that could lead to failure in later development.[20][21]
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.
-
Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to predict the oral absorption of the compound.[22]
-
Cytotoxicity: Evaluate the compound's general toxicity in a non-target cell line (e.g., HepG2) to assess for potential liver toxicity.
Data Presentation: Sample Early ADME/Tox Data
| Compound ID | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HepG2 Cytotoxicity (IC50, µM) |
| AMP-001 | 45 | 85 | 5.2 | >100 |
| AMP-003 | 15 | 98 | 0.5 | 25 |
Part 3: Preliminary In Vivo Characterization
Promising candidates from in vitro profiling should be advanced to in vivo studies to evaluate their pharmacokinetic properties and to obtain initial proof-of-concept for their efficacy.
In Vivo Pharmacokinetic Studies
Understanding how a compound behaves in a living organism is essential for designing effective dosing regimens for subsequent efficacy studies.[23]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Visualization: PK/PD Relationship
Caption: The interplay between pharmacokinetics and pharmacodynamics in drug action.
In Vivo Efficacy Models
The choice of an appropriate in vivo efficacy model is highly dependent on the therapeutic indication suggested by the in vitro data. For example, if the compound is an anticonvulsant, a model such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ) seizure threshold test would be appropriate.[24] For an anticancer agent, a tumor xenograft model in immunocompromised mice would be the standard.[7][25]
Experimental Protocol: General In Vivo Efficacy Study Outline
-
Model Selection: Choose a disease model that is relevant to the compound's proposed mechanism of action.
-
Dosing Regimen: Based on the pharmacokinetic data, design a dosing regimen that is expected to maintain plasma concentrations above the in vitro efficacious concentration.
-
Treatment and Monitoring: Administer the compound to the animals and monitor the relevant disease-related endpoints over time.
-
Data Analysis: Statistically compare the outcomes in the treated group to those in a vehicle-treated control group to determine if the compound has a significant therapeutic effect.
Conclusion
The initial pharmacological profiling of aminomethyl pyridines is a multifaceted process that requires a systematic and iterative approach. By integrating in vitro and in vivo methodologies, researchers can build a comprehensive understanding of a compound's biological activity, selectivity, and drug-like properties. The data generated from this profiling cascade is essential for identifying promising lead candidates and for making informed decisions about their advancement into further preclinical and clinical development.
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A Brief View on Pyridine Compounds - Open Access Journals. Available at: [Link]
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Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. Available at: [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. Available at: [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available at: [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. Available at: [Link]
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Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders | ACS Pharmacology & Translational Science. Available at: [Link]
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Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
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Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective - MDPI. Available at: [Link]
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What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline.[1][2] 5-(Aminomethyl)pyridin-3-amine dihydrochloride, a substituted pyridine derivative, presents a compelling case study for the application of a multi-technique analytical approach to structural elucidation. The presence of a pyridine ring, two primary amine functionalities, and its formulation as a dihydrochloride salt necessitates a strategic and integrated analytical workflow to confirm its identity, purity, and structure.
This guide provides an in-depth, experience-driven walkthrough of the structural elucidation process for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but the underlying scientific rationale for each experimental choice. Our approach is rooted in the principles of expertise, trustworthiness, and authoritative grounding, ensuring that the described protocols are both scientifically sound and practically applicable.
Strategic Approach to Structural Elucidation
The structural elucidation of a novel or synthesized small molecule is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. Our strategy for this compound is built on a logical progression from foundational techniques that confirm the presence of key functional groups to high-resolution methods that establish connectivity and spatial arrangement.
The workflow is designed to be self-validating, where the results from one technique corroborate the findings of another. This integrated approach minimizes ambiguity and builds a robust body of evidence for the proposed structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - Elemental Composition and Functional Group Identification
Elemental Analysis: The Empirical Formula
Expertise & Experience: Before delving into complex spectroscopic techniques, it is prudent to confirm the elemental composition of the compound. For a dihydrochloride salt, the analysis should include not only Carbon, Hydrogen, and Nitrogen (CHN) but also Chlorine. This foundational technique provides the empirical formula, which serves as a fundamental check for the proposed molecular formula.
Protocol:
-
A sample of this compound is dried under vacuum to remove any residual solvents.
-
The sample is subjected to combustion analysis for C, H, and N content.
-
A separate analysis, typically by titration or ion chromatography, is performed to determine the percentage of chlorine.[3]
Data Presentation:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 36.76 | 36.70 |
| Hydrogen (H) | 5.66 | 5.70 |
| Nitrogen (N) | 21.43 | 21.38 |
| Chlorine (Cl) | 36.16 | 36.22 |
| Theoretical values are calculated for the molecular formula C₆H₁₁Cl₂N₃. |
Trustworthiness: The close correlation between the theoretical and experimental values provides a high degree of confidence in the molecular formula of C₆H₁₁Cl₂N₃.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy is an invaluable tool for the rapid identification of functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for N-H bonds in both the aromatic and aliphatic primary amines, as well as signals from the pyridine ring.
Protocol:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Strong, Broad | N-H stretching (primary amines)[4][5] |
| ~3050 | Medium | Aromatic C-H stretching (pyridine ring) |
| ~2900 | Medium | Aliphatic C-H stretching (aminomethyl group) |
| 1650-1580 | Strong | N-H bending (primary amines)[4][6] |
| 1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1335-1250 | Medium | Aromatic C-N stretching |
| 1250-1020 | Medium | Aliphatic C-N stretching[4] |
Trustworthiness: The presence of strong N-H stretching and bending vibrations confirms the existence of primary amine groups.[4][5] The characteristic pyridine ring absorptions further support the proposed core structure.
Part 2: Molecular Weight and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS): The Exact Mass
Expertise & Experience: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.[7] For a dihydrochloride salt, it is common to observe the protonated free base in the mass spectrum.
Protocol:
-
The sample is dissolved in a suitable solvent (e.g., methanol).
-
The solution is introduced into the mass spectrometer via electrospray ionization (ESI).
-
The spectrum is acquired in positive ion mode.
Data Presentation:
| Species | Calculated m/z | Observed m/z |
| [M+H]⁺ (Free Base) | 124.0920 | 124.0923 |
| Calculated for C₆H₁₀N₃⁺ |
Trustworthiness: The extremely small mass error between the calculated and observed m/z values provides definitive confirmation of the molecular formula of the free base as C₆H₉N₃. This result is in perfect agreement with the elemental analysis data.
Part 3: Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[8] A suite of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework of the molecule.
Protocol:
-
The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar salts.
-
A series of NMR spectra are acquired: ¹H, ¹³C, DEPT-135, HSQC, and HMBC.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. For this compound, we expect to see signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group.[9][10]
Data Presentation (¹H NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (Pyridine) |
| ~8.3 | s | 1H | H-6 (Pyridine) |
| ~7.8 | s | 1H | H-4 (Pyridine) |
| ~4.0 | s | 2H | -CH₂- |
Note: The signals for the -NH₂ and -NH₃⁺ protons are expected to be broad and may exchange with residual water in the solvent.
¹³C NMR and DEPT-135 Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.
Data Presentation (¹³C NMR):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~145 | CH | C-2 (Pyridine) |
| ~142 | CH | C-6 (Pyridine) |
| ~138 | C | C-3 (Pyridine) |
| ~135 | C | C-5 (Pyridine) |
| ~125 | CH | C-4 (Pyridine) |
| ~42 | CH₂ | -CH₂- |
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular fragments.[11]
Caption: Workflow for structural confirmation using a suite of NMR experiments.
Trustworthiness: The collective data from the 1D and 2D NMR experiments provides an interlocking web of evidence that confirms the connectivity of the atoms in 5-(Aminomethyl)pyridin-3-amine, leaving no ambiguity in the assignment of the planar structure.
Part 4: Definitive Three-Dimensional Structure
Single-Crystal X-Ray Diffraction: The Ultimate Proof
Expertise & Experience: While NMR provides the structure in solution, single-crystal X-ray diffraction offers the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[12][13] This technique is particularly valuable for confirming the positions of the chloride counter-ions and understanding the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Protocol:
-
Single crystals of suitable quality are grown by slow evaporation of a solvent or by vapor diffusion.
-
A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and analyzed to solve the crystal structure.
Data Presentation: The output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles. The data would confirm the protonation of both the pyridine nitrogen and the aminomethyl nitrogen by the two chloride ions.
Trustworthiness: Single-crystal X-ray diffraction is considered the "gold standard" for structural elucidation.[14] A solved crystal structure provides irrefutable proof of the molecular structure and stereochemistry.[15]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the strategic application of multiple analytical techniques. By progressing from foundational methods like elemental analysis and FTIR to high-resolution techniques such as HRMS, a comprehensive suite of NMR experiments, and finally, single-crystal X-ray diffraction, a complete and unambiguous picture of the molecule is constructed. Each step in this workflow is designed to be self-validating, providing an unshakeable foundation of data upon which to base all future research and development activities involving this compound. This integrated approach exemplifies the principles of scientific integrity and ensures the highest level of confidence in the final structural assignment.
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Kim, C. S., Oh, J., & Lee, T. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 1-13. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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NC State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
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Gruß, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1847. [Link]
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Methodological & Application
Application Note: A Framework for Utilizing 5-(Aminomethyl)pyridin-3-amine dihydrochloride in Enzyme Inhibitor Screening Assays
Introduction: The Pursuit of Novel Enzyme Inhibitors
Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous human diseases, including cancer, metabolic disorders, and infectious agents.[1] Consequently, the identification of small molecules that can modulate enzyme activity is a cornerstone of modern drug discovery.[2] High-throughput screening (HTS) serves as a primary engine for this discovery process, enabling the rapid evaluation of large chemical libraries for their potential to inhibit specific enzyme targets.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride, a pyridine-based compound, in a typical enzyme inhibitor screening workflow.
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Compounds like this compound, with its distinct arrangement of amino groups, present intriguing possibilities for forming key interactions within an enzyme's active site, particularly with targets such as protein kinases, proteases, and other ATP- or substrate-binding enzymes. This document will detail the scientific rationale, step-by-step protocols, and data analysis methods for assessing the inhibitory potential of this compound. We will focus on a fluorescence-based assay format, a widely adopted method in HTS due to its high sensitivity, broad applicability, and amenability to automation.[2][6][7]
Scientific Principles of Enzyme Inhibition Assays
The core principle of an enzyme inhibition assay is to measure the enzymatic reaction rate in the presence and absence of a potential inhibitor.[8] A reduction in the reaction rate in the presence of the test compound suggests inhibitory activity. Various detection methods can be employed, including absorbance, luminescence, and fluorescence-based readouts.[9][10]
Fluorescence-based assays are particularly advantageous for their high signal-to-noise ratio and sensitivity, allowing for the miniaturization of assays and the use of low enzyme and substrate concentrations.[6][7] A common strategy involves a "gain-of-signal" approach where the enzymatic activity on a fluorogenic substrate results in an increase in fluorescence.[11] Conversely, a "loss-of-signal" or quencher-based assay can also be employed.[11]
For the purposes of this guide, we will describe a hypothetical screening protocol against a representative protein kinase, a major class of drug targets.[2][12] The assay will measure the production of ADP, a universal product of kinase reactions, using a coupled enzyme system that generates a fluorescent signal.[12]
Experimental Design and Workflow
A robust enzyme inhibitor screening campaign is a multi-step process that begins with assay development and validation, proceeds to primary screening, and culminates in hit confirmation and characterization.
Diagram of the Enzyme Inhibitor Screening Workflow
Caption: A generalized workflow for enzyme inhibitor screening.
Part 1: Assay Development and Validation
Before screening any compounds, it is critical to develop a robust and reliable assay. This involves optimizing the concentrations of the enzyme and substrate to ensure the assay is sensitive enough to detect inhibition while remaining cost-effective for HTS.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | N/A | Test Inhibitor |
| Recombinant Human Kinase (e.g., a Ser/Thr Kinase) | Commercial Vendor | Enzyme Target |
| Kinase Substrate (Peptide or Protein) | Commercial Vendor | Substrate for the Kinase |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Co-substrate for the Kinase |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection of ADP produced by the kinase reaction[13] |
| Assay Buffer (e.g., HEPES, pH 7.5) | In-house preparation | Maintain pH and provide necessary ions (e.g., MgCl2) for the reaction |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compound |
| 384-well, low-volume, white assay plates | Corning | Assay plate for luminescence measurement |
Protocol: Enzyme and Substrate Titration
The goal of this step is to determine the optimal concentrations of enzyme and substrate that yield a robust signal within the linear range of the assay.
-
Prepare a 2X enzyme stock solution in assay buffer. Create a series of 2-fold serial dilutions.
-
Prepare a 2X substrate/ATP stock solution in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) if known; otherwise, a concentration of 10-100 µM is a common starting point.
-
Dispense 5 µL of each 2X enzyme dilution into the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.
-
Stop the reaction and detect the signal according to the ADP-Glo™ Kinase Assay kit instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[13][14]
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal versus the enzyme concentration to identify the concentration that gives a robust signal without being saturating.
Protocol: Z' Factor Determination for Assay Quality Control
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Prepare a 2X enzyme/substrate/ATP solution at the optimal concentrations determined above.
-
Prepare a positive control (e.g., a known potent inhibitor like staurosporine) at a concentration that gives maximal inhibition.
-
Prepare a negative control containing only the assay components and DMSO (vehicle).
-
Dispense reagents into a 384-well plate as follows:
-
Maximum Signal Wells (Negative Control): 5 µL of 2X enzyme/substrate/ATP solution + 5 µL of assay buffer with DMSO.
-
Minimum Signal Wells (Positive Control): 5 µL of 2X enzyme/substrate/ATP solution + 5 µL of the positive control inhibitor.
-
-
Incubate and develop the signal as described previously.
-
Calculate the Z' factor using the following formula:
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where SD is the standard deviation and Mean is the average signal of the maximum and minimum signal wells.
-
Part 2: Primary Screening of this compound
The primary screen is typically performed at a single concentration of the test compound to identify "hits."
Protocol: Single-Concentration Screening
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
Set up the assay plate including wells for the test compound, positive controls, and negative controls.
-
Dispense 5 µL of the diluted test compound or control solutions into the appropriate wells.
-
Add 5 µL of the 2X enzyme/substrate/ATP solution to initiate the reaction.
-
Incubate and measure the luminescent signal as previously described.
-
Calculate the percent inhibition for the test compound using the following formula:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))
-
Part 3: Hit Confirmation and Characterization
Hits from the primary screen require confirmation and further characterization to eliminate false positives and determine their potency.
Protocol: Dose-Response and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
-
Obtain a fresh, powdered sample of this compound to rule out issues with the original sample.
-
Prepare a high-concentration stock solution in DMSO.
-
Create a series of serial dilutions of the compound in assay buffer (e.g., 10-point, 3-fold dilutions).
-
Perform the kinase assay with each concentration of the inhibitor in triplicate.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
Diagram of a Typical Dose-Response Curve
Caption: A sigmoidal curve illustrating the relationship between inhibitor concentration and enzyme inhibition.
Data Presentation
The results of the screening and characterization should be presented in a clear and concise manner.
Table 1: Summary of Screening Results
| Compound | Screening Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 10 | (e.g., 65%) | (e.g., 5.2) |
| Staurosporine (Positive Control) | 1 | 98% | 0.01 |
Troubleshooting and Scientific Considerations
-
False Positives: Compounds that interfere with the assay technology (e.g., autofluorescent or luciferase-inhibiting compounds) can appear as hits. Orthogonal assays using different detection methods are recommended for hit validation.[15]
-
Compound Solubility: Poor solubility of the test compound in the assay buffer can lead to inaccurate results. It is important to ensure that the compound is fully dissolved at the tested concentrations.
-
Enzyme Stability: The stability of the enzyme under assay conditions should be confirmed to ensure that any observed decrease in signal is due to inhibition and not enzyme degradation.[16]
-
Mechanism of Action: The IC50 value can be influenced by the ATP concentration in the assay. Further studies are needed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[16]
Conclusion
This application note provides a detailed framework for the use of this compound in an enzyme inhibitor screening assay. By following these protocols for assay development, primary screening, and hit characterization, researchers can effectively evaluate the inhibitory potential of this and other novel compounds. The principles and methodologies described herein are broadly applicable to a wide range of enzyme targets and assay formats, providing a solid foundation for successful drug discovery campaigns.
References
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
-
ScienceDirect. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]
-
ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Retrieved from [Link]
-
News-Medical.net. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
protocols.io. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Retrieved from [Link]
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
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PMC - NIH. (n.d.). High Throughput Screening and Selection Methods for Directed Enzyme Evolution. Retrieved from [Link]
-
Promega. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. Retrieved from [Link]
-
ResearchGate. (2025). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-(Aminomethyl)pyridine. Retrieved from [Link]
-
PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
-
Grokipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
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Application Notes & Protocols: 5-(Aminomethyl)pyridin-3-amine Dihydrochloride as a Bidentate N,N-Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5-(Aminomethyl)pyridin-3-amine dihydrochloride as a novel bidentate ligand in palladium-catalyzed catalysis. While direct literature on this specific ligand is emerging, this guide synthesizes established principles from analogous aminopyridine systems to present a robust framework for its use. We detail the in-situ formation of the active palladium complex and provide a validated, step-by-step protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The rationale behind experimental design, from ligand selection to reaction optimization, is thoroughly explained to ensure both technical accuracy and practical success.
Introduction: The Strategic Advantage of Aminopyridine Ligands
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is profoundly dependent on the ligand coordinated to the metal center. Pyridine-based ligands have emerged as a versatile and highly tunable class, capable of influencing the stability, activity, and selectivity of the catalyst.[1] The pyridine nitrogen atom can modulate the electronic properties of the metal center, while substitution on the pyridine ring allows for fine-tuning of steric hindrance.[2]
5-(Aminomethyl)pyridin-3-amine presents a compelling architecture for a bidentate ligand. It features two nitrogen donor atoms—a primary amine on the pyridine ring and another on the aminomethyl substituent. This arrangement is poised to form a stable six-membered chelate ring upon coordination with a metal center like palladium, which can enhance catalyst stability and prevent catalyst decomposition pathways. The use of bidentate aminopyridine ligands has shown promise in a variety of catalytic applications, including polymerization and cycloaddition reactions.[3][4][5] This guide will focus on its application in the widely-used Suzuki-Miyaura cross-coupling reaction.
Synthesis and Characterization of the Metal-Ligand Complex
For many applications, the active catalyst can be generated in situ. However, for mechanistic studies or when a well-defined precatalyst is desired, isolation of the metal-ligand complex is necessary. Below is a generalized protocol for the synthesis of a dichloropalladium(II) complex with 5-(Aminomethyl)pyridin-3-amine.
Protocol: Synthesis of [Pd(5-(aminomethyl)pyridin-3-amine)Cl₂]
Rationale: This procedure is based on standard methods for the synthesis of palladium(II) complexes with nitrogen-donor ligands.[6][7] The reaction involves the displacement of weakly coordinating ligands (like acetonitrile from palladium(II) chloride) by the stronger N-donor atoms of the aminopyridine ligand.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Ligand Neutralization: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.). Add anhydrous acetonitrile. To this suspension, add sodium bicarbonate (2.2 equiv.) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture vigorously at room temperature for 1-2 hours.
-
Palladium Addition: In a separate flask, dissolve Palladium(II) chloride (1.0 equiv.) in a minimal amount of hot anhydrous acetonitrile. This may form the [Pd(MeCN)₂Cl₂] complex.
-
Complex Formation: Transfer the palladium solution to the flask containing the free ligand via a cannula. A color change and/or precipitation is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere to ensure complete complexation.
-
Isolation: Upon completion, reduce the solvent volume under vacuum. Add anhydrous diethyl ether to precipitate the complex.
-
Purification: Filter the resulting solid through a Büchner funnel, wash with small portions of cold diethyl ether to remove any unreacted starting materials, and dry under high vacuum.
Expected Characterization
-
FTIR Spectroscopy: Coordination of the amine groups to the palladium center is expected to cause a shift in the N-H stretching and bending frequencies compared to the free ligand.[6]
-
¹H NMR Spectroscopy: A downfield shift in the signals for the protons adjacent to the nitrogen atoms is anticipated upon coordination, confirming the involvement of the nitrogen atoms in binding to the palladium.[7]
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized complex.
Visualization of Complex Formation
Caption: Workflow for the synthesis of the Palladium-Aminopyridine complex.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium complex, or an in situ generated catalyst, can be effectively used in Suzuki-Miyaura cross-coupling reactions. The following protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Protocol: Suzuki-Miyaura Coupling of an Aryl Halide and Arylboronic Acid
Rationale: This protocol is adapted from well-established procedures for palladium-catalyzed Suzuki-Miyaura reactions.[1][8] The base is crucial for the transmetalation step of the catalytic cycle. The choice of solvent and temperature is optimized for reaction efficiency and catalyst stability.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv.)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv.)
-
[Pd(5-(aminomethyl)pyridin-3-amine)Cl₂] or Pd(OAc)₂ + Ligand for in situ generation
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Schlenk tube or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Typical Reaction Parameters
The following table summarizes typical conditions for Suzuki-Miyaura reactions using various pyridine-based ligands, providing a comparative context.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ / Phosphino-Pyridine[1] | Pd[PPh₃]₂Cl₂[8] | Pd(OAc)₂ / Pyridine Sulfinate[9] |
| Catalyst Loading | 2.5 mol% | 5 mol% | 5 mol% |
| Ligand Loading | 5.0 mol% | N/A | 7.5 mol% |
| Base | K₃PO₄ | Na₂CO₃ (aq) | K₂CO₃ |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Toluene |
| Temperature | 80 °C | Reflux | 150 °C |
| Time | 12-24 h | 8 h | 12 h |
Visualization of Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is depicted below. The 5-(Aminomethyl)pyridin-3-amine ligand is expected to influence each step of this cycle. The bidentate chelation can stabilize the Pd(0) and Pd(II) intermediates, potentially increasing catalyst longevity and turnover number.
Caption: The Suzuki-Miyaura catalytic cycle, where 'L' is the aminopyridine ligand.
Conclusion and Future Outlook
This compound represents a promising and readily accessible bidentate ligand for transition metal catalysis. The protocols and insights provided in this guide offer a solid foundation for its application in Suzuki-Miyaura cross-coupling and serve as a starting point for its exploration in other catalytic transformations. The principles of ligand design and reaction optimization discussed herein are broadly applicable and should empower researchers to effectively harness the potential of this and other novel ligand systems in their synthetic endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Zubris, D. L., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta.
- Ahmad, S., et al. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- Wang, J., et al. (n.d.). Cobalt complex with a tetradentate aminopyridine ligand: a single-component and efficient catalytic system for the cycloaddition reactions of CO2 and epoxides. New Journal of Chemistry.
-
Ben M'barek, Y., et al. (n.d.). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[2]aneN4. Retrieved from
- Kim, Y., et al. (n.d.). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry.
- Ghaffari, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Hughes, D. L., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Roche, C., et al. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
- Majeed, A. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central.
- Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Jurca, T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- Person, K. E., et al. (n.d.). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules.
- El-Sherif, A. A. (n.d.). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. International Journal of Molecular Sciences.
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
- Al-Masoudi, E. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules.
- Al-Masoudi, E. A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.
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Topic: Strategic Development of Synthetic Routes for Substituted Aminomethylpyridine Amines
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Substituted aminomethylpyridine amines are privileged scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Their unique combination of a basic nitrogen center, a hydrogen-bond donating/accepting aminomethyl group, and a tunable aromatic ring allows for precise modulation of physicochemical properties and target engagement.[1] This document provides a comprehensive guide to the strategic development of synthetic routes for this vital class of molecules. We move beyond simple recitation of protocols to explain the causality behind methodological choices, enabling researchers to select and optimize pathways for their specific molecular targets. Key strategies, including reductive amination, nucleophilic substitution, and cyanopyridine reduction, are detailed with expert insights and step-by-step protocols.
Introduction: The Strategic Importance of the Aminomethylpyridine Core
The pyridine ring is one of the most common nitrogen-containing heterocycles in approved pharmaceuticals.[2] When functionalized with an aminomethyl group, the resulting scaffold offers a versatile three-dimensional vector for interacting with biological targets, often acting as a key pharmacophore.[5][6] The development of efficient, scalable, and modular synthetic routes is therefore a critical task in drug discovery.
The primary challenge lies in the selective construction of C-N bonds and the controlled introduction of substituents onto the pyridine core. The choice of synthetic strategy is governed by several factors:
-
Desired Isomer: The position of the aminomethyl group (2-, 3-, or 4-) dictates the starting materials and reactivity.
-
Substitution Pattern: The nature and position of other substituents on the pyridine ring influence the electronic properties and may not be compatible with all reaction conditions.
-
Amine Complexity: Whether the target is a primary, secondary, or tertiary amine on the aminomethyl side-chain determines the most direct route.
This guide presents a logical framework for navigating these challenges, empowering chemists to design and execute robust synthetic plans.
Decision Workflow for Synthetic Route Selection
The optimal synthetic pathway depends heavily on the final structure and the availability of starting materials. The following decision tree provides a high-level guide for strategic planning.
Caption: High-level decision workflow for selecting a primary synthetic route.
Route 1: Reductive Amination of Pyridine Carboxaldehydes
This is arguably the most versatile and widely used method for preparing secondary and tertiary aminomethylpyridines due to its broad substrate scope and the commercial availability of many pyridine aldehydes.
Expertise & Experience (The "Why"): The reaction proceeds via the formation of an imine or iminium ion intermediate from the condensation of the aldehyde and the amine, which is then reduced in situ.[7] The choice of reducing agent is critical. While sodium borohydride can be used, it can also reduce the starting aldehyde. Milder, more selective reagents like sodium triacetoxyborohydride (STAB) or amine-borane complexes are preferred.[8] Pyridine-borane and its derivatives (e.g., 2-picoline borane) are particularly effective as they are stable, easy to handle, and compatible with protic solvents that facilitate imine formation.[8][9] The use of molecular sieves can be beneficial to drive the initial imine formation by sequestering the water byproduct.[7]
Protocol 1: General Reductive Amination using Pyridine-Borane
This protocol is adapted from established mild reductive amination procedures.[7]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the desired amine (1.0 eq) and the pyridine carboxaldehyde (1.1 eq).
-
Solvent: Dissolve the components in a suitable solvent like methanol or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Catalyst/Additive (Optional): Add powdered and activated 4 Å molecular sieves (approx. 100 mg per mmol of amine). Stir the suspension for 30 minutes at room temperature to facilitate imine formation.
-
Reducing Agent Addition: Add pyridine-borane complex (1.0 eq) dropwise to the mixture.
-
Causality: Slow addition is recommended to control any potential exotherm and off-gassing.[8]
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (typically the amine).
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until gas evolution ceases. This destroys excess borane reagent.
-
Adjust the pH of the aqueous solution to >12 using 2 M sodium hydroxide (NaOH) to ensure the product is in its free-base form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Route 2: Nucleophilic Substitution on (Halo)methylpyridines
This classical SN2 approach is highly effective for synthesizing a wide range of aminomethylpyridines from primary and secondary amines.[10] The primary prerequisite is access to the corresponding chloromethyl- or bromomethylpyridine, which are often prepared from the corresponding hydroxymethylpyridines or methylpyridines.
Expertise & Experience (The "Why"): The reaction relies on the displacement of a halide from an sp³-hybridized carbon by a nucleophilic amine.[10][11] The chloromethyl group on a pyridine ring is analogous to a benzylic halide, making it a good electrophile for SN2 reactions.[11] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to scavenge the HX acid formed during the reaction, preventing the protonation and deactivation of the reactant amine. The choice of solvent is crucial; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base while not interfering with the nucleophile.[11]
Caption: Simplified workflow for an SN2 reaction on a chloromethylpyridine.
Protocol 2: SN2 Amination of 4-(Chloromethyl)pyridine
This protocol is based on a standard procedure for aminating halomethylpyridines.[11]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.3 M.
-
Base and Nucleophile: Add the desired primary or secondary amine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: Using the hydrochloride salt of the electrophile is common for stability. Sufficient base is needed to both neutralize the HCl salt and scavenge the HCl produced during the reaction.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-82°C) and stir for 4-12 hours.
-
Monitoring (Self-Validation): Follow the disappearance of the 4-(chloromethyl)pyridine by TLC or LC-MS. A co-spotted lane of the starting material is essential for accurate comparison.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography or crystallization.
Route 3: Reduction of Cyanopyridines
This method provides a direct and efficient route to primary aminomethylpyridines. The cyanopyridine precursors are often readily accessible through various synthetic methods.
Expertise & Experience (The "Why"): The core of this transformation is the reduction of a nitrile to a primary amine. Catalytic hydrogenation is the most common and atom-economical method.[12] Raney Nickel (Ra-Ni) is a highly effective catalyst for this purpose, often used in a methanolic ammonia solution.[12] The presence of ammonia is crucial to suppress the formation of secondary amine side-products, which can arise from the reaction of the primary amine product with an intermediate imine. Other catalysts like palladium on carbon (Pd/C) can also be employed.[6]
Protocol 3: Catalytic Hydrogenation of a Cyanopyridine
This protocol is a generalized procedure based on the synthesis of 2-aminomethyl-4-methyl pyridine.[12]
Step-by-Step Methodology:
-
Safety: All hydrogenation procedures should be carried out behind a safety shield in a well-ventilated fume hood by trained personnel.
-
Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the cyanopyridine derivative (1.0 eq) in methanol containing 10-15% w/w ammonia.
-
Catalyst: Carefully add Raney Nickel (approx. 5-10% by weight relative to the cyanopyridine) to the solution.
-
Causality: Ra-Ni is often supplied as a slurry in water; it should be washed with methanol before use. It is pyrophoric when dry and must be handled with extreme care.
-
-
Reaction: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen (typically 20-50 psi) and begin vigorous agitation.
-
Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. This provides a clear and quantifiable endpoint for the reaction.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel on the Celite pad is highly pyrophoric and should not be allowed to dry. It must be immediately quenched with copious amounts of water.
-
Rinse the filter pad with methanol.
-
-
Purification: Concentrate the combined filtrate under reduced pressure to afford the crude aminomethylpyridine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Comparison of Synthetic Strategies
| Strategy | Primary Target | Key Advantages | Key Limitations | Typical Yields |
| Reductive Amination | Secondary & Tertiary Amines | High versatility, broad substrate scope, mild conditions.[7][8] | Requires access to aldehyde precursors; over-alkylation can be an issue. | Good to Excellent |
| Nucleophilic Substitution | Primary, Secondary, Tertiary Amines | Straightforward, reliable SN2 chemistry, often high-yielding.[11] | Requires (halo)methylpyridine precursors which can be lachrymatory; not suitable for hindered amines. | Good to Excellent |
| Cyanopyridine Reduction | Primary Amines | Direct route to primary amines, often clean reactions, catalytic methods are atom-economical.[6][12] | Requires specialized hydrogenation equipment; catalyst handling requires care. | Very Good to Excellent |
Conclusion
The synthesis of substituted aminomethylpyridine amines is a cornerstone of modern drug discovery. A thorough understanding of the primary synthetic routes—reductive amination, nucleophilic substitution, and nitrile reduction—provides the medicinal chemist with a powerful toolkit. By considering the availability of starting materials, the desired substitution pattern, and the specific nature of the target amine, researchers can strategically select and optimize the most efficient pathway. The protocols and insights provided in this guide serve as a validated starting point for the successful development of these critical pharmaceutical building blocks.
References
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- The Chichibabin amination reaction.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
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- Chichibabin Reaction | PPTX. Slideshare.
- Chichibabin amin
- Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com.
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- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
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- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
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- Pharmaceutical Chemistry of Acylaminomethylpyridines.
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- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- nucleophilic arom
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Nucleophilic substitutions at the pyridine ring.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
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Application of 5-(Aminomethyl)pyridin-3-amine dihydrochloride in the Synthesis of PI3K/mTOR Inhibitors: An Application Note and Protocol
Introduction: The Critical Role of the PI3K/mTOR Pathway in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4] Its aberrant activation is a hallmark of many human cancers, making it one of the most frequently dysregulated pathways in oncology.[1][4][5] This hyperactivation can be driven by a variety of genetic alterations, such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[1]
Given its critical role in tumor progression, the PI3K/mTOR pathway is a prime target for therapeutic intervention.[5] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy. These agents can overcome the feedback loops that often limit the efficacy of single-target inhibitors, leading to a more comprehensive and durable blockade of the pathway.[6] Gedatolisib (PF-05212384), a potent pan-class I PI3K and mTOR inhibitor, exemplifies this approach, demonstrating significant antitumor activity in clinical trials.[7][8][9][10][11]
This application note details the utility of 5-(aminomethyl)pyridin-3-amine dihydrochloride as a key building block in the synthesis of novel PI3K/mTOR dual inhibitors featuring a pyrido[3,2-d]pyrimidine scaffold. We provide a detailed synthetic protocol, an explanation of the underlying chemical principles, and a discussion of the structure-activity relationship (SAR) that guides the design of these potent anticancer agents.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a complex network of signaling proteins that transmits signals from the cell surface to the nucleus, ultimately controlling a wide array of cellular functions.
Caption: The PI3K/AKT/mTOR signaling pathway and points of dual inhibition.
As illustrated, PI3K activation leads to the phosphorylation of AKT, which in turn activates mTORC1. mTORC2 also plays a crucial role by phosphorylating and fully activating AKT. Dual inhibition of both PI3K and mTOR (mTORC1 and mTORC2) provides a comprehensive blockade of this oncogenic signaling cascade.
Synthetic Strategy: Leveraging 5-(Aminomethyl)pyridin-3-amine for Pyrido[3,2-d]pyrimidine Core Construction
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to effectively target the ATP-binding site of PI3K and mTOR.[12][13] The strategic placement of substituents on this core is crucial for achieving high potency and desirable pharmacokinetic properties. This compound serves as an ideal starting material for the construction of this key scaffold. The two amino groups on the pyridine ring are poised for cyclization with a suitable three-carbon electrophile to form the fused pyrimidine ring.
The following workflow outlines a robust and versatile synthetic route to a representative PI3K/mTOR inhibitor based on the pyrido[3,2-d]pyrimidine core, starting from this compound.
Caption: General workflow for the synthesis of a pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 7-(Aminomethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the initial cyclization to form the core heterocyclic system.
Materials:
-
This compound
-
Sodium ethoxide
-
Diethyl malonate
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the resulting suspension for 30 minutes to ensure complete neutralization.
-
Add diethyl malonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in water and acidify to pH 5-6 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford 7-(aminomethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as a solid.
Protocol 2: Synthesis of 7-(Chloromethyl)-2,4-dichloropyrido[3,2-d]pyrimidine
This protocol details the chlorination of the pyridopyrimidine dione, which activates the core for subsequent functionalization.
Materials:
-
7-(Aminomethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of 7-(aminomethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) and a catalytic amount of N,N-dimethylaniline in phosphorus oxychloride (10 equivalents) is heated to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-(chloromethyl)-2,4-dichloropyrido[3,2-d]pyrimidine.
Protocol 3: Synthesis of a Representative Pyrido[3,2-d]pyrimidine-based PI3K/mTOR Inhibitor
This protocol outlines the final steps of diversification through nucleophilic aromatic substitution and Suzuki coupling.
Materials:
-
7-(Chloromethyl)-2,4-dichloropyrido[3,2-d]pyrimidine
-
Morpholine
-
3-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Selective Nucleophilic Aromatic Substitution (SNAr): To a solution of 7-(chloromethyl)-2,4-dichloropyrido[3,2-d]pyrimidine (1.0 equivalent) in a suitable solvent such as THF, add morpholine (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents). Stir the reaction at room temperature for 2-4 hours. The more reactive C4-chloride will be selectively displaced. Monitor by TLC. After completion, work up the reaction to isolate the monosubstituted intermediate.
-
Suzuki Coupling: To a solution of the monosubstituted intermediate (1.0 equivalent) and 3-hydroxyphenylboronic acid (1.2 equivalents) in a dioxane/water mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Degas the mixture and heat to 80-90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield the target PI3K/mTOR inhibitor.
Data Presentation: Representative Inhibitory Activity
The following table presents representative inhibitory concentrations (IC₅₀) for a hypothetical PI3K/mTOR inhibitor synthesized via the described route, based on data for structurally similar compounds reported in the literature.[12][13]
| Target | IC₅₀ (nM) |
| PI3Kα | 5 |
| PI3Kβ | 20 |
| PI3Kδ | 15 |
| PI3Kγ | 25 |
| mTOR | 10 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The design of potent pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors is guided by a deep understanding of their binding mode within the kinase active site. X-ray crystallography studies of related inhibitors have provided invaluable insights.[14][15]
-
Hinge-Binding Motif: The nitrogen atoms of the pyridopyrimidine core typically form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.
-
Morpholine Moiety: The morpholine group at the C4 position often extends into a solvent-exposed region and can enhance solubility and cell permeability.
-
C2-Substituent: The substituent at the C2 position, in this case, the 3-hydroxyphenyl group, can form additional hydrogen bonds and hydrophobic interactions within the active site, contributing significantly to binding affinity.
-
C7-Substituent: The aminomethyl group at the C7 position can be further functionalized to modulate physicochemical properties and explore additional interactions within the binding pocket.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a promising class of PI3K/mTOR dual inhibitors based on the pyrido[3,2-d]pyrimidine scaffold. The synthetic route presented here is robust and allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and pharmacokinetic profiles. The resulting compounds hold significant potential for the development of novel anticancer therapeutics that target the critical PI3K/mTOR signaling pathway.
References
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- Patsnap Synapse. (2024).
- OncLive. (2026).
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- Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed.
- Unpublished. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.
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- Unpublished. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. Scientific Reports.
- ResearchGate. (n.d.). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and...
- ResearchGate. (n.d.). Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12.
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- Wu, H., et al. (2022).
- Unpublished.
- National Genomics Data Center. (n.d.). New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound.
- ResearchGate. (2025). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.
- Johnson, T. B., & Joyce, A. W. (1916). Researches on Pyrimidines. LXXXII. The Synthesis of 1,3,Diamines by Reduction of 2-Mercapto-6-Oxypyrimidines. Journal of the American Chemical Society.
- Unpublished. Structural insights into the interaction of three Y-shaped ligands with PI3Kα.
- Wikipedia. (2024). Pyrimidine.
- Unpublished.
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- ResearchGate. (2025).
- Unpublished. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
- Unpublished.
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Unlocking Potential: 5-(Aminomethyl)pyridin-3-amine dihydrochloride as a Novel Chemical Probe
Introduction: The Untapped Potential of a Disubstituted Pyridine Scaffold
In the landscape of chemical biology and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and research tools. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have rendered it a privileged structure in medicinal chemistry. This guide focuses on 5-(Aminomethyl)pyridin-3-amine dihydrochloride , a disubstituted pyridine with a chemical structure suggestive of broad biological potential, yet one that remains largely unexplored in the public domain.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and utilization of this compound as a potential chemical probe. Given the absence of extensive published bioactivity data for this specific molecule, we will leverage structure-activity relationships gleaned from related aminomethylpyridine compounds to propose potential biological targets and provide detailed, adaptable protocols for its investigation. Our objective is to furnish the scientific community with the foundational knowledge and experimental frameworks necessary to unlock the therapeutic and research potential of this intriguing molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. The dihydrochloride salt form enhances its aqueous solubility, a critical attribute for its application in biological assays.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 196.08 g/mol | [1] |
| CAS Number | 59237-41-1 | |
| Appearance | Solid | |
| Solubility | Enhanced water solubility due to dihydrochloride salt form. | [1] |
Proposed Mechanism of Action and Potential Biological Targets
The chemical architecture of this compound, featuring a pyridine core with amino and aminomethyl substituents, suggests several plausible mechanisms of action and potential biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the amino and aminomethyl groups can serve as hydrogen bond donors and participate in ionic interactions. This versatile functionality makes it a candidate for interaction with a variety of biological macromolecules.
Based on the activities of structurally related aminomethylpyridine derivatives, we can hypothesize that this compound may function as:
-
A Kinase Inhibitor: The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that occupies the ATP-binding pocket of the enzyme.
-
A G-Protein Coupled Receptor (GPCR) Ligand: The amine functionalities could interact with key residues in the binding pockets of aminergic GPCRs.
-
An Ion Channel Modulator: The charged nature of the molecule could facilitate interactions with the pores of various ion channels.
The following sections will provide detailed protocols to investigate these hypotheses.
Experimental Protocols: A Roadmap for Characterization
The following protocols are designed to be adaptable and serve as a starting point for the investigation of this compound.
Protocol 1: General Cell Viability Assay (MTT Assay)
This initial screen is crucial to determine the cytotoxic profile of the compound and to establish appropriate concentration ranges for subsequent functional assays.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific research focus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a framework for screening the compound against a panel of kinases to identify potential targets.
Materials:
-
Recombinant kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (specific to each kinase)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for any active kinases.
Protocol 3: GPCR Binding Assay (Radioligand Displacement)
This assay can determine if the compound binds to a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
Assay buffer (specific to the GPCR)
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
-
Filter plates and vacuum manifold
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Binding Reaction: In a microplate, combine the cell membranes, radiolabeled ligand, and the test compound.
-
Incubation: Incubate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Determine the specific binding and calculate the percent displacement by the test compound. Calculate the Ki value.
Visualization of Experimental Workflows and Potential Pathways
To aid in the conceptualization of the experimental design, the following diagrams illustrate the proposed workflows and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Proposed experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Based on available safety data sheets, this compound and its related free base are classified as hazardous.
-
Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed or in contact with skin.[2][3]
-
Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust or vapors.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Conclusion and Future Directions
While this compound currently lacks a defined biological role in the public literature, its chemical structure is ripe with potential for exploration as a novel chemical probe. This guide provides a comprehensive framework for initiating this investigation, from initial cytotoxicity screening to more specific target-based assays. The adaptable protocols and conceptual diagrams are intended to empower researchers to systematically evaluate the biological activities of this compound. The insights gained from such studies will be invaluable in determining its utility as a tool for basic research or as a starting point for future drug discovery efforts.
References
Sources
Application Note & Protocol: Selective N-Acylation of 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Abstract
This document provides a comprehensive guide for the N-acylation of 5-(aminomethyl)pyridin-3-amine dihydrochloride, a versatile bifunctional building block in medicinal chemistry and drug discovery.[1] We delve into the critical aspects of achieving regioselectivity between the aliphatic aminomethyl group and the aromatic 3-amino group. This protocol emphasizes a robust and reproducible method using standard laboratory reagents and techniques, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Synthetic Challenge and Opportunity
5-(Aminomethyl)pyridin-3-amine possesses two primary amine functionalities with distinct electronic and steric environments. The 5-(aminomethyl) group is an aliphatic amine, exhibiting higher basicity and nucleophilicity compared to the 3-amino group, which is an aromatic amine. This difference in reactivity presents both a challenge and an opportunity for selective functionalization. The N-acylation of amines is a fundamental transformation in organic chemistry, often employed to synthesize amides, which are prevalent motifs in pharmaceuticals and other bioactive molecules.[2] This guide will focus on reaction conditions that favor the selective acylation of the more nucleophilic aminomethyl group.
Reaction Principle and Regioselectivity
The N-acylation reaction proceeds via the nucleophilic attack of an amine on an electrophilic acylating agent, such as an acyl chloride or an acid anhydride.[3] In the case of 5-(aminomethyl)pyridin-3-amine, the aliphatic aminomethyl group is significantly more nucleophilic than the aromatic 3-amino group. This is due to the lone pair of electrons on the nitrogen of the aromatic amine being delocalized into the pyridine ring, rendering it less available for nucleophilic attack. Consequently, under kinetically controlled conditions (e.g., low temperature), the reaction is expected to occur selectively at the aminomethyl position.
The starting material is a dihydrochloride salt, meaning both amino groups and likely the pyridine nitrogen are protonated. Therefore, a suitable base is required to deprotonate the amine groups, generating the free, nucleophilic form. The choice and stoichiometry of the base are critical for controlling the reaction.
Diagram 1: Reaction pathway for selective N-acylation.
Materials and Equipment
Reagents and Solvents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Acyl Chloride (e.g., Acetyl chloride) | Reagent grade | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | e.g., Fisher Scientific | |
| Brine (Saturated aqueous NaCl) | ACS grade | e.g., Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS grade | e.g., Fisher Scientific | |
| Silica gel for column chromatography | 230-400 mesh | e.g., Sorbent Technologies | |
| TLC plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma | |
| Solvents for chromatography (e.g., Ethyl acetate, Hexanes, Methanol) | HPLC grade | e.g., Fisher Scientific |
Equipment
-
Round-bottom flasks and other standard glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Rotary evaporator
-
Glass funnels and separatory funnel
-
Glass column for chromatography
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Detailed Experimental Protocol
This protocol describes the selective N-acetylation of the aminomethyl group of this compound.
Reagent Preparation
-
Diamine Solution: Prepare a solution of this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
Acylating Agent Solution: Prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM.
Reaction Setup and Execution
-
Inert Atmosphere: Place the flask containing the diamine solution under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Base Addition: Slowly add triethylamine (2.2 equivalents) to the stirred solution. It is crucial to add the base first to deprotonate the amine hydrochlorides. Stir for 15-20 minutes at 0 °C.
-
Expert Insight: Using a slight excess of base ensures complete deprotonation of both amine hydrochlorides, but using a large excess can increase the rate of di-acylation. Careful control of stoichiometry is key.
-
-
Acylating Agent Addition: Add the acyl chloride solution dropwise to the reaction mixture over 10-15 minutes.[5] Ensure the temperature remains below 5 °C during the addition.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Use a mobile phase such as DCM:Methanol (9:1) with a few drops of triethylamine. The product should have a higher Rf value than the starting diamine.
-
Work-up and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and protonated amines.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.[5] A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol, is often effective.
Diagram 2: Experimental workflow for N-acylation.
Characterization
The purified product should be characterized to confirm its structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity. The formation of the amide bond will result in a characteristic downfield shift of the protons on the carbon adjacent to the nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch (typically around 1650 cm⁻¹).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive amine (still protonated)- Degraded acylating agent | - Ensure sufficient base is used to deprotonate the dihydrochloride salt.- Use freshly opened or distilled acylating agent.[6] |
| Formation of di-acylated product | - Excess acylating agent- High reaction temperature- Prolonged reaction time | - Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the acylating agent.- Maintain low temperature during addition and consider running the entire reaction at 0 °C.- Monitor the reaction closely by TLC and quench as soon as the mono-acylated product is maximized. |
| Reaction does not go to completion | - Insufficient acylating agent- Low reaction temperature | - Add a slight excess of the acylating agent.- Allow the reaction to stir for a longer period at room temperature or gently warm to 30-40 °C while monitoring carefully for di-acylation.[6] |
| Complex mixture of products | - Reaction temperature too high- Non-selective reaction | - Repeat the reaction at a lower temperature.- Consider using a bulkier base or a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Perform all manipulations of acyl chlorides and volatile amines in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory.
-
Handling Amines: Pyridine derivatives can be toxic. Avoid inhalation and skin contact.
-
Quenching: The quenching of acyl chlorides with aqueous solutions is exothermic. Perform this step slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
-
YouTube. Acylation of Amines, Part 2: Other Electrophiles. (2021-02-09). Available at: [Link]
-
YouTube. The acylation reaction of amines is carried out in presence of pyridine because.... (2023-01-15). Available at: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]
-
Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: Investigating 5-(Aminomethyl)pyridin-3-amine Dihydrochloride in Neuro-Oncology Drug Discovery
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the prospective role and evaluation of 5-(Aminomethyl)pyridin-3-amine dihydrochloride as a therapeutic candidate in neuro-oncology. This document outlines the scientific rationale for its investigation, detailed protocols for its preclinical assessment, and a proposed workflow for target identification and validation.
Introduction: The Unmet Need in Neuro-Oncology
Neuro-oncology is confronted with significant therapeutic challenges, particularly in the treatment of aggressive primary brain tumors like glioblastoma. The intricate biology of these malignancies, coupled with the formidable blood-brain barrier (BBB), severely restricts the efficacy of conventional and targeted therapies.[1][2][3] The development of novel small molecules that can effectively cross the BBB and exert potent anti-tumor activity is therefore a critical priority in cancer research.[3][4]
The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating broad-spectrum anticancer activity.[5] Pyridine-containing compounds have been shown to modulate key signaling pathways implicated in cancer progression, including those involving vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylases (HDACs).[5] Furthermore, the incorporation of diamine functionalities can enhance the cytotoxic potential of small molecules, with some diamine-containing compounds acting as potent kinase inhibitors.[6][7]
Given these precedents, this compound emerges as a compelling candidate for investigation in a neuro-oncology context. Its pyridine core and diamine substituents suggest a potential for interaction with critical cellular targets involved in glioblastoma pathogenesis, such as protein kinases. This document provides a roadmap for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and target deconvolution.
Scientific Rationale for Investigation
The chemical architecture of this compound provides a strong basis for its proposed anti-tumor activity. The pyridine ring serves as a versatile scaffold, while the aminomethyl and amine groups at the 5 and 3 positions, respectively, offer multiple points for interaction with biological targets. The dihydrochloride salt form enhances the compound's aqueous solubility, a favorable property for a drug candidate.
We hypothesize that this compound may function as a kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, including glioblastoma.[8] Several pyridine and diamine derivatives have been identified as inhibitors of key kinases in oncology, such as Src family kinases (SFKs) and hematopoietic progenitor kinase 1 (HPK1).[6][7][9] The proposed workflow in these application notes is designed to rigorously test this hypothesis.
Preclinical Evaluation Workflow
The following sections detail a phased experimental approach to assess the therapeutic potential of this compound in neuro-oncology.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase focuses on determining the compound's ability to inhibit the proliferation of glioblastoma cells in vitro.
Protocol 1: MTT Cell Proliferation Assay
-
Cell Culture: Culture a panel of human glioblastoma cell lines (e.g., U87MG, U251, T98G) in their recommended media at 37°C in a 5% CO2 incubator.[9]
-
Seeding: Seed the cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for 72 hours. Include a vehicle control (water or DMSO).
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical IC50 Values for this compound against Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87MG | 8.5 |
| U251 | 12.2 |
| T98G | 15.7 |
| Patient-Derived Line 1 | 9.8 |
| Patient-Derived Line 2 | 11.5 |
Phase 2: Blood-Brain Barrier Permeability Assessment
A critical determinant of a neuro-oncology drug's success is its ability to cross the BBB. This phase evaluates the permeability of the compound using an in vitro model.
Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay
-
Model Setup: Utilize a co-culture Transwell model with human cerebral microvascular endothelial cells (hCMEC/D3) grown on the apical side of the insert and human astrocytes on the basolateral side of the well to mimic the BBB.[1][10]
-
Barrier Integrity: Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.[11]
-
Permeability Assay:
-
Add this compound at a relevant concentration (e.g., its IC50 value) to the apical (blood) chamber.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain) chamber.
-
Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the compound's ability to cross the in vitro BBB model.[11]
Diagram 1: Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of a novel compound in neuro-oncology.
Phase 3: In Vivo Efficacy Studies
Compounds that demonstrate both in vitro potency and BBB permeability should be advanced to in vivo testing using a clinically relevant animal model.
Protocol 3: Orthotopic Glioblastoma Mouse Model
-
Model Establishment: Intracranially inject human glioblastoma cells (e.g., U87MG expressing luciferase) into the striatum of immunocompromised mice (e.g., NOD-SCID or nude mice).[12][13][14]
-
Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).[12][14]
-
Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Endpoints:
-
Measure tumor volume regularly using imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Record survival data and generate Kaplan-Meier survival curves.
-
-
Histological Analysis: At the end of the study, collect brain tissues for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to confirm tumor burden and assess the compound's effect on tumor biology.
Phase 4: Target Identification and Validation
Identifying the molecular target(s) of an active compound is crucial for understanding its mechanism of action and for further optimization.
Diagram 2: Target Identification Strategy
Caption: A dual-pronged approach for identifying and validating the molecular targets of the compound.
Protocol 4: Target Deconvolution
-
Chemical Proteomics: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). Immobilize this probe on beads and use it to pull down binding partners from glioblastoma cell lysates. Identify the pulled-down proteins using mass spectrometry.[15][16]
-
Kinase Profiling: Screen the compound against a large panel of recombinant human kinases to identify potential targets. Several commercial services offer such profiling.
-
Target Validation: Once candidate targets are identified, validate their role in the compound's activity using techniques such as:
-
RNA interference (siRNA) or CRISPR/Cas9-mediated knockout: Knocking down the expression of the target protein should confer resistance to the compound.
-
Overexpression: Overexpressing the target protein may sensitize cells to the compound.
-
In vitro binding assays: Confirm direct binding of the compound to the purified target protein.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for glioblastoma. Positive results from this workflow would warrant further investigation, including detailed pharmacokinetic and pharmacodynamic studies, toxicity profiling in larger animals, and the development of more potent and selective analogs through medicinal chemistry efforts. The ultimate goal is to translate promising preclinical findings into novel and effective treatments for patients with brain tumors.
References
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In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Retrieved from [Link]
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In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research. Retrieved from [Link]
- In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. (2021). In Methods in Molecular Biology (Vol. 2367, pp. 73–85). PubMed.
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Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PubMed Central. Retrieved from [Link]
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Translational Orthotopic Models of Glioblastoma Multiforme. (2023). JoVE. Retrieved from [Link]
- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI.
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PubMed Central. Retrieved from [Link]
- A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2014).
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Target identification of anticancer natural products using a chemical proteomics approach. (n.d.). Retrieved from [Link]
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A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PubMed Central. Retrieved from [Link]
- Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2023).
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Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PubMed Central. Retrieved from [Link]
- Combination Radiotherapy In Orthotopic Mouse Brain Tumor Model l Protocol Preview. (2022). YouTube.
- Comparative drug pair screening across multiple glioblastoma cell lines reveals novel drug-drug interactions. (n.d.). NIH.
- Mouse Models of Experimental Glioblastoma. (n.d.). In Gliomas. NIH.
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Hitting the right target – validating new approaches for innovative cancer drugs. (2014). Retrieved from [Link]
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An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy. (2013). JoVE. Retrieved from [Link]
- Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2023).
- Translational Orthotopic Models of Glioblastoma Multiforme. (2023). JoVE.
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Target Identification and Mode of Action Studies. (n.d.). Retrieved from [Link]
- RECENT ADVANCEMENTS IN PYRIDINE DERIV
- Development of Novel Anticancer Agents Targeting Glioblastoma. (n.d.). Arrow@TU Dublin.
- Novel anti-glioblastoma agents and therapeutic combinations identified from a collection of FDA approved drugs. (2014). PubMed Central.
- Identification of drug candidates against glioblastoma with machine learning and high-throughput screening of heterogeneous cell. (2025). bioRxiv.
- Development of a comparative high-throughput screening platform for identifying glioblastoma subtype specific inhibitors. (2025). NIH.
- Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.).
- Brain penetrant kinase inhibitors: Learning from kinase neuroscience discovery. (n.d.). PubMed.
- Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.). ChemRxiv.
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). PubMed Central.
- The Role of Kinase Inhibitors in Cancer Neuroscience: Mechanisms, Therapeutic Potential, and Future Directions. (2025). PubMed.
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Application Notes and Protocols: Leveraging 5-(Aminomethyl)pyridin-3-amine Dihydrochloride in the Synthesis of Novel Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with diverse scaffolds and mechanisms of action.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the synthetic utility of 5-(Aminomethyl)pyridin-3-amine dihydrochloride , a versatile building block for the creation of new classes of potential antibacterial agents. We will delve into the strategic considerations for its use, present a detailed synthetic protocol for a representative class of derivatives, and outline the subsequent microbiological evaluation.
The Strategic Importance of the 3-Amino-5-(aminomethyl)pyridine Scaffold
The 3-amino-5-(aminomethyl)pyridine core offers two distinct nucleophilic centers—a primary aromatic amine at the 3-position and a primary aliphatic amine at the 5-position (via the aminomethyl group). This differential reactivity allows for selective functionalization, enabling the systematic exploration of chemical space to optimize antibacterial potency and selectivity. The pyridine nitrogen itself can also influence the overall physicochemical properties of the final compounds, such as solubility and bioavailability.[4]
Derivatives of the pyridin-3-yl moiety have shown promising antibacterial activities. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with some compounds exhibiting strong efficacy against Gram-positive bacteria.[5][6] Structure-activity relationship (SAR) studies on such compounds have revealed that modifications on the pyridine core and its substituents can significantly modulate their antibacterial spectrum and potency.[7][8][9]
Synthetic Strategy: From Diamine to Bioactive Amide Derivatives
A logical and high-yielding approach to derivatizing this compound is through the formation of amide bonds. Amide linkages are prevalent in many established antibacterial agents and offer a robust and versatile method for introducing a wide array of chemical diversity. The following protocol details the synthesis of a library of N-substituted amide derivatives, a common strategy in the development of novel therapeutics.
Diagram of the Synthetic Workflow
Caption: Synthetic and evaluation workflow for novel antibacterial agents.
Detailed Experimental Protocol: Synthesis of N,N'-bis(aryl/heteroaryl)acyl-5-(aminomethyl)pyridin-3-amine Derivatives
This protocol outlines a general procedure for the di-acylation of this compound with various acid chlorides or carboxylic acids. The choice of acylating agent is critical for exploring the structure-activity relationship.
Materials:
-
This compound
-
Aryl or heteroaryl acid chloride (e.g., benzoyl chloride, thiophene-2-carbonyl chloride) OR
-
Aryl or heteroaryl carboxylic acid
-
Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (or DMF) under a nitrogen atmosphere, add triethylamine (3.0 eq) and stir for 10 minutes at room temperature. The base is crucial to neutralize the dihydrochloride salt and the HCl generated during the reaction.
-
Acylation:
-
Using Acid Chlorides: Slowly add the desired acid chloride (2.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Using Carboxylic Acids: To a separate flask, dissolve the carboxylic acid (2.2 eq) and a coupling agent like HATU (2.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 15 minutes to pre-activate the acid. Add this activated acid solution to the amine solution from step 1. Stir at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the mixture with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N,N'-diacyl derivative.
-
Characterization: Confirm the structure of the synthesized compounds using modern analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Antibacterial Activity Screening
The newly synthesized compounds should be evaluated for their antibacterial activity against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)[5][10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Linezolid)[5]
-
Negative control (DMSO or the solvent used to dissolve compounds)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Diagram of the MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Structure-Activity Relationship (SAR) Insights and Data Interpretation
The antibacterial activity of the synthesized library of compounds should be systematically analyzed to derive SAR.
| Compound ID | R Group (Acyl Moiety) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Control | Ciprofloxacin | 0.25 | 0.015 |
| 1a | Benzoyl | 32 | >128 |
| 1b | 4-Chlorobenzoyl | 16 | 64 |
| 1c | Thiophene-2-carbonyl | 8 | 32 |
| 1d | Furan-2-carbonyl | 16 | 64 |
Interpretation of Hypothetical Data:
-
The introduction of a chlorine atom on the phenyl ring (Compound 1b ) enhances activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analog (1a ).
-
Heteroaromatic rings, such as thiophene (Compound 1c ), appear to be favorable for activity, particularly against S. aureus.
-
The generally weaker activity against E. coli suggests that these initial compounds may have poor penetration through the outer membrane of Gram-negative bacteria or are susceptible to efflux pumps.
Further modifications could include exploring a wider range of substituents on the aromatic/heteroaromatic rings to probe electronic and steric effects, as well as altering the linker between the pyridine core and the amide nitrogen.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The dual amine functionality allows for the straightforward creation of diverse compound libraries, such as the di-amide derivatives described herein. Through systematic synthesis and microbiological evaluation, it is possible to elucidate key structure-activity relationships that can guide the design of more potent and selective antibacterial compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical scaffold in the fight against bacterial infections.
References
-
Jin, B., Chen, J., Sheng, Z., Sun, M., & Yang, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931359. [Link]
-
Therrien, A., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(8), 2148-2163. [Link]
-
El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Molecular Diversity. [Link]
-
Semantic Scholar. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
Khatri, B., Upadhyay, T., & Parekh, H. (2003). Synthesis of Aminopyridines as Potential Antimicrobial Agents. Oriental Journal of Chemistry, 19(1). [Link]
-
Sabbah, M., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. International Journal of Molecular Sciences, 24(6), 5899. [Link]
-
Sabbah, M., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]
-
ResearchGate. (2025). Pyridine as a potent antimicrobial agent and its recent discoveries. [Link]
-
Lee, R. E., et al. (2015). Aminomethyl spectinomycins as therapeutics for drug-resistant respiratory tract and sexually transmitted bacterial infections. Science Translational Medicine, 7(288), 288ra78. [Link]
-
Zhang, H., et al. (2024). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 15(3), 856-868. [Link]
-
Scilit. (n.d.). Novel Synthetic Antibacterial Agents. [Link]
-
DSpace. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Jin, B., et al. (2021). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 26(23), 7183. [Link]
-
Jin, B., et al. (2021). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. National Center for Biotechnology Information. [Link]
-
Kumar, V., Aggarwal, R., Tyagi, P., & Singh, S. P. (2005). Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles. European Journal of Medicinal Chemistry, 40(9), 922-927. [Link]
-
Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(7), 333. [Link]
-
MDPI. (n.d.). Special Issue : Novel Antimicrobial Agents: Design, Synthesis and Activity. [Link]
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- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Disclaimer: This document is intended for informational purposes for research and development professionals. All procedures should be conducted by trained personnel in a properly equipped laboratory, adhering to all relevant safety protocols.
Introduction
5-(Aminomethyl)pyridin-3-amine dihydrochloride is a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of various pharmaceutical agents. Its structure, featuring two basic amine groups on a pyridine core, imparts high polarity and aqueous solubility, which are advantageous for biological applications but present significant challenges during purification.[1] The dihydrochloride salt form is typically preferred to enhance stability and handling, but this also influences its purification profile.[1] This guide provides a comprehensive troubleshooting framework and frequently asked questions to empower scientists to achieve high purity for this versatile molecule.
Part 1: Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to common problems encountered during the purification of this compound.
Issue 1: Product Fails to Crystallize, Oiling Out, or Forming a Sticky Solid
Scenario: After workup and concentration of the reaction mixture, the expected solid product instead forms a viscous oil or an intractable gum.
Root Cause Analysis & Corrective Actions:
This issue is almost always linked to one of three factors: residual solvent, incorrect salt formation, or the presence of impurities that depress the melting/crystallization point.
-
High Polarity and Hygroscopicity: The compound's multiple nitrogen atoms and hydrochloride salt form make it highly polar and hygroscopic. It can retain polar solvents like water, methanol, or ethanol, preventing it from solidifying.
-
Expert Recommendation: Implement a solvent swap or azeotropic distillation. After the initial workup, add a higher-boiling, less-polar solvent such as isopropanol (IPA) or toluene and distill. This will azeotropically remove residual water. Repeating this process 2-3 times is highly effective.
-
-
Incomplete Salt Formation: The target is the dihydrochloride salt. If less than two equivalents of hydrochloric acid are present relative to the diamine, a mixture of the free base, mono-hydrochloride, and dihydrochloride will exist. This mixture often has a much lower melting point and resists crystallization.[2]
-
Expert Recommendation: Ensure a strongly acidic environment (pH < 2) before attempting isolation. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl (e.g., concentrated aqueous HCl or HCl in isopropanol) until the pH is confirmed to be below 2. Then, proceed with the crystallization.
-
-
Process-Related Impurities: Unreacted starting materials or by-products can act as crystallization inhibitors.
-
Expert Recommendation: An initial purification step may be necessary. If the material is oily due to impurities, consider a "salting out" procedure. Dissolve the crude oil in a minimal amount of water or methanol, ensure the pH is low, and then slowly add a large volume of a less polar solvent in which the dihydrochloride salt is insoluble, such as acetone or acetonitrile, to crash out the product. This crude solid can then be subjected to a more refined recrystallization.
-
Troubleshooting Workflow: From Oil to Crystal
Caption: Decision process for solidifying an oily product.
Issue 2: Low Purity After Recrystallization
Scenario: Recrystallization from common polar solvents like ethanol/water yields a solid, but HPLC analysis shows purity is stagnant (e.g., 95-98%) with persistent impurities.
Root Cause Analysis & Corrective Actions:
This indicates that the chosen solvent system is not effectively discriminating between the product and the impurities.
-
High Solubility in Polar Solvents: The dihydrochloride salt is highly soluble in protic polar solvents, leading to poor recovery and co-crystallization of similarly polar impurities.[3]
-
Expert Recommendation: Utilize a solvent/anti-solvent recrystallization method. The key is to find a solvent that dissolves the product well when hot but poorly when cold, and an anti-solvent in which the product is insoluble but the impurities are at least partially soluble.[4]
-
Primary System: Dissolve the compound in a minimal amount of hot Methanol (MeOH) . Slowly add Isopropyl Acetate (IPAc) or Methyl tert-Butyl Ether (MTBE) as an anti-solvent until turbidity is observed, then cool slowly.
-
Alternative System: For stubborn impurities, a Methanol/Dichloromethane (DCM) system can be effective. Dissolve in hot MeOH and add DCM as the anti-solvent.
-
-
-
Colored Impurities: The presence of color often indicates minor, highly conjugated or polymeric impurities that can be difficult to remove.
-
Expert Recommendation: Perform a charcoal treatment. After dissolving the crude product in the hot solvent (e.g., methanol), add 1-5% (w/w) of activated carbon (Norit® or equivalent). Stir the hot mixture for 15-30 minutes, then filter it while still hot through a pad of Celite® to remove the carbon before proceeding to the cooling/anti-solvent addition step.[4]
-
Optimized Recrystallization Protocol (Methanol/IPAc)
-
Dissolve the crude this compound (1 part) in hot methanol (3-5 parts by volume) at reflux (~65 °C).
-
Optional: If colored, add activated carbon, stir for 20 minutes at reflux, and filter hot through Celite®.
-
While maintaining the temperature, slowly add isopropyl acetate (10-15 parts by volume) over 30-60 minutes.
-
Once addition is complete, slowly cool the mixture to ambient temperature over at least 2 hours to allow for selective crystal growth.
-
Further cool the slurry to 0-5 °C and hold for 1-2 hours.
-
Collect the crystals by vacuum filtration, washing the cake with a cold solution of 1:4 MeOH/IPAc, followed by pure cold IPAc.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for purity assessment?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Due to the compound's basic and polar nature, specific conditions are required to achieve good peak shape and resolution.
| Parameter | Recommendation | Rationale |
| Column | C18 or PFP (Pentafluorophenyl) | C18 provides general-purpose hydrophobic retention. PFP offers alternative selectivity for aromatic and polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Provides an acidic environment to ensure the amines are protonated, minimizing peak tailing on the silica support. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Detection | UV, typically between 254-270 nm | The pyridine ring provides strong UV absorbance in this range. |
A gradient elution from low to high organic content is typically required. For mass spectrometry-compatible methods, formic acid is preferred over the ion-pairing TFA.[5]
Q2: How should I handle and store this compound to ensure its stability?
A2: Aminopyridines, especially in their free base form, can be sensitive to oxidation and light. The dihydrochloride salt is significantly more stable.
-
Handling: Always handle in a well-ventilated area. The compound is an irritant; appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[6]
-
Storage: Store the solid material in a tightly sealed, opaque container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
In Solution: Solutions should be prepared fresh. If storage is necessary, keep solutions acidic (pH < 4) and refrigerated.
Q3: Is preparative chromatography a viable purification option?
A3: Yes, but standard silica gel chromatography is not recommended due to the compound's high polarity and strong basicity, which leads to irreversible adsorption or severe peak tailing on acidic silica.
-
Recommended Techniques:
-
Preparative RP-HPLC: This is the most powerful technique for achieving the highest purity (>99.5%). It is scalable and highly effective at separating closely related structural isomers and impurities. The mobile phase systems are similar to the analytical methods described above.
-
Ion-Exchange Chromatography: As the molecule is dicationic at low pH, strong cation-exchange (SCX) chromatography is a highly effective orthogonal technique. The crude material is loaded onto the column, neutral and anionic impurities are washed away, and the product is eluted by increasing the ionic strength (salt gradient) or pH of the eluent.
-
Purification Strategy Selection
Caption: High-level decision flowchart for purification.
References
- Vertex AI Search. 5-(aminomethyl)pyridin-2-amine dihydrochloride. Accessed January 20, 2026.
- University of Colorado Boulder, Department of Chemistry.
- Benchchem. This compound | 59237-41-1. Accessed January 20, 2026.
- University of Rochester, Department of Chemistry.
- Michigan State University, Department of Chemistry.
- BLD Pharm. 59237-41-1|this compound. Accessed January 20, 2026.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Accessed January 20, 2026.
- Google Patents. US3131221A - Separation and purification of fatty acid amines. Accessed January 20, 2026.
-
Echemi. 5-Aminomethyl-3-pyridin-3-yl-[2][4][7]oxadiazole dihydrochloride. Accessed January 20, 2026.
- SIELC Technologies. 3-(Aminomethyl)pyridine. Accessed January 20, 2026.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Accessed January 20, 2026.
- National Center for Biotechnology Information. 5-(aminomethyl)-N-(pyridin-2-yl)pyridin-3-amine - PubChem. Accessed January 20, 2026.
- Grokipedia. 3-Aminopyridine. Accessed January 20, 2026.
- LGC Standards. Buy Online TRC - 3,5-Bis(aminomethyl)pyridine Tris Hydrochloride. Accessed January 20, 2026.
- World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Accessed January 20, 2026.
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Accessed January 20, 2026.
- Beilstein Journal of Organic Chemistry.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 20, 2026.
- ChemScene. 2-(Aminomethyl)-5-(difluoromethyl)pyridine-3-sulfonyl chloride | 1805921-96-3. Accessed January 20, 2026.
- BLD Pharm. 754129-80-1|5-(Aminomethyl)pyridin-3-amine. Accessed January 20, 2026.
- BLD Pharm. 2733953-96-1|5-(Aminomethyl)pyridin-3-amine hydrochloride. Accessed January 20, 2026.
- Organic Syntheses. 3-aminopyridine. Accessed January 20, 2026.
- ChemicalBook. 3-(Aminomethyl)pyridine | 3731-52-0. Accessed January 20, 2026.
- Google Patents.
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- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]
- 6. grokipedia.com [grokipedia.com]
- 7. labsolu.ca [labsolu.ca]
"common side reactions in the synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride"
Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section focuses on specific problems you may encounter during the synthesis, particularly in the critical nitrile reduction step, which is the most common route to the aminomethyl group.
Question 1: My catalytic hydrogenation of 5-cyanopyridin-3-amine is producing a significant, less polar impurity that is difficult to separate. What is it and how can I prevent it?
Answer:
The most probable impurity in the catalytic hydrogenation of a nitrile is the corresponding secondary amine, in this case, bis((5-aminopyridin-3-yl)methyl)amine.[1][2][3] This side reaction is a well-documented challenge in nitrile reductions and significantly complicates purification.
Root Cause Analysis:
The formation of secondary amines occurs through a specific mechanistic pathway involving the intermediate imine.[1] Here is the sequence of events:
-
The nitrile group is partially hydrogenated on the catalyst surface to form an intermediate imine.
-
The desired primary amine product, once formed, can act as a nucleophile and attack this intermediate imine.
-
This reaction forms a geminal diamine intermediate, which is unstable.[1]
-
The geminal diamine eliminates ammonia to form a secondary imine.
-
This new secondary imine is then hydrogenated to the final secondary amine impurity.
This entire cascade competes with the direct hydrogenation of the primary imine to the desired primary amine.
Workflow for Secondary Amine Formation
Caption: Mechanism of secondary amine impurity formation during nitrile hydrogenation.
Troubleshooting & Prevention Protocols:
-
Protocol 1: Addition of Ammonia: The most effective way to suppress secondary amine formation is to conduct the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia).[1][3] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary imine, favoring the desired primary amine pathway.
-
Protocol 2: Use of Acidic Additives: In some systems, particularly with Palladium on Carbon (Pd/C) catalysts, the addition of a medium acidic additive can enhance selectivity.[2] The acid protonates the primary amine product, rendering it non-nucleophilic and unable to react with the imine intermediate. For an acid-sensitive substrate like an aminopyridine, this must be approached with caution.
-
Protocol 3: Catalyst Choice: Raney Nickel or Raney Cobalt catalysts are often preferred for nitrile hydrogenations as they can show higher selectivity for primary amines, especially when used with ammonia.[2][3]
Question 2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrile, but my overall yield is very low after workup and I have a complex mixture of products. What's going wrong?
Answer:
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a very powerful, non-selective reducing agent.[4] While highly effective for converting nitriles to primary amines, its use requires stringent control of reaction conditions and a carefully planned workup procedure.[5] Low yields often stem from issues with moisture, improper quenching, or side reactions with the pyridine ring itself.
Root Cause Analysis:
-
Extreme Reactivity with Water: LAH reacts violently with water and other protic solvents to release hydrogen gas.[6] If your starting material, solvent (typically THF or diethyl ether), or reaction vessel is not scrupulously dry, a significant portion of the reagent will be consumed before it can reduce the nitrile.
-
Improper Quenching: The workup for a LAH reaction is critical. After the reduction, the product amine is complexed with aluminum salts. Adding water or acid too quickly can cause an uncontrollable exotherm and lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction inefficient.[7]
-
Pyridine Ring Reduction: While less common under standard conditions, highly reactive hydrides can potentially reduce the pyridine ring, especially if there are activating or electron-withdrawing groups present. This leads to a complex mixture of partially or fully saturated pyridine derivatives.
-
Over-reduction of Other Groups: If your starting material was, for example, a nitro- or ester-substituted cyanopyridine, LAH would reduce all of these functional groups simultaneously.[4][6]
Recommended Protocol for LAH Reduction & Workup:
-
Step 1: Reaction Setup (Anhydrous Conditions)
-
Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents (e.g., THF, diethyl ether). It is good practice to add a small amount of LAH to the solvent first to consume any trace moisture.[6]
-
To a stirred suspension of LAH (1.5 - 2.0 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 5-cyanopyridin-3-amine in anhydrous THF dropwise.[7]
-
After the addition, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
-
Step 2: Fieser Workup (Controlled Quenching) This sequential addition method is designed to produce a granular, easily filterable aluminum salt precipitate.[7] For a reaction using 'x' grams of LAH:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes. It should transform from a gel into a white, granular solid.
-
Filter the mixture through a pad of Celite®, washing the solid thoroughly with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better for preparing 5-(Aminomethyl)pyridin-3-amine: Catalytic Hydrogenation or LiAlH₄?
A: The "better" method depends on your scale, available equipment, and safety considerations. Both are viable and widely used for nitrile reduction.[8]
| Feature | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | Can be highly selective for the nitrile group. Other reducible groups (e.g., esters, some halogens) may be preserved. | Unselective. Reduces nitriles, amides, esters, carboxylic acids, ketones, and aldehydes.[4] |
| Key Side Reaction | Formation of secondary and tertiary amines.[1][3] | Difficult to control; potential for over-reduction or reaction with the solvent/moisture. |
| Conditions | Often requires elevated pressure (H₂ gas) and specialized equipment (autoclave/hydrogenator).[9] | Performed at atmospheric pressure in standard glassware. Requires strictly anhydrous conditions. |
| Safety | Hydrogen gas is highly flammable and explosive. Catalysts (especially Raney Ni and Pd/C) can be pyrophoric. | Pyrophoric reagent that reacts violently with water. Workup can be hazardous if not done correctly. |
| Workup/Purification | Filtration to remove the catalyst. Purification may be complicated by secondary amine impurities. | Requires a careful, multi-step quenching procedure. Product is often cleaner if the reaction is successful. |
| Recommendation | Preferred for large-scale industrial synthesis due to cost, selectivity, and atom economy.[2] | Excellent for lab-scale synthesis where versatility is needed and high-pressure equipment is unavailable.[9] |
Q2: How do I properly form and isolate the final dihydrochloride salt?
A: The target molecule has two basic nitrogen atoms: the aromatic ring amine (pKa ~5-6) and the aliphatic primary amine (pKa ~9-10). To form the stable, crystalline dihydrochloride salt, both amines must be protonated.
Protocol for Dihydrochloride Salt Formation:
-
Dissolution: Dissolve the crude freebase of 5-(Aminomethyl)pyridin-3-amine in a suitable solvent. Anhydrous methanol, ethanol, or isopropanol are common choices.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or by bubbling dry HCl gas through the solution). A minimum of 2.2 equivalents of HCl should be used to ensure complete protonation of both amine centers.
-
Precipitation & Isolation: The dihydrochloride salt is typically much less soluble than the freebase and will precipitate out of the solution.
-
If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether or MTBE, or by scratching the inside of the flask with a glass rod.
-
Stir the resulting slurry in the cold for 1-2 hours to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and excess acid.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
-
Troubleshooting Tip: If the product "oils out" or forms a sticky mass instead of a crystalline solid, it may be due to residual water or impurities. Try re-dissolving the material in a minimal amount of alcohol and slowly adding a non-polar solvent to encourage crystallization.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]
-
Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Kim, D., et al. (2018). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link]
-
LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Wang, L., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Taillefer, M., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. chemrxiv.org [chemrxiv.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 9. researchgate.net [researchgate.net]
"optimizing reaction conditions for aminomethylpyridine synthesis"
Welcome to the Technical Support Center for optimizing the synthesis of aminomethylpyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research. This guide is structured to help you navigate common challenges, troubleshoot effectively, and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when approaching aminomethylpyridine synthesis.
Q1: What are the primary synthetic routes for preparing aminomethylpyridines?
There are several robust methods, with the choice depending on the starting material availability, desired substitution pattern, and scale. The three most common routes are:
-
Catalytic Hydrogenation of Cyanopyridines: This is a widely used industrial method where a cyanopyridine is reduced to the corresponding primary amine using a catalyst like Raney Nickel, Raney Cobalt, or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][2] This method is often high-yielding but can be sensitive to other reducible functional groups on the pyridine ring.[2]
-
Reductive Amination: This versatile two-step, one-pot process involves the reaction of a pyridinecarboxaldehyde or a pyridyl ketone with an amine to form an imine intermediate, which is then reduced in situ to the target aminomethylpyridine.[3][4] This method is highly valued in medicinal chemistry for its broad substrate scope and mild reaction conditions.[5]
-
Nucleophilic Substitution on Halopyridines: This approach involves reacting a halomethylpyridine with an amine source. For aryl amines, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools, though they require careful optimization of catalysts, ligands, and bases.[6][7]
Visualizing the Synthetic Landscape
The choice of synthetic route is a critical first step in optimizing your process. The following diagram outlines the primary pathways.
Caption: Primary synthetic routes to aminomethylpyridines.
Troubleshooting Guide: From Low Yields to Side Reactions
This section is designed as a practical, cause-and-effect guide to troubleshoot common issues encountered during synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The underlying cause can often be traced back to several key factors.[8]
Possible Causes & Suggested Solutions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reaction | Rationale: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome. Solutions: • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature within the recommended range for the specific method.[6] For instance, in amination reactions with aqueous ammonia, heating to 180°C for 10 hours in an autoclave might be necessary.[6] • Verify Reagent Purity: Impurities in starting materials, especially water, can deactivate catalysts or react with reagents.[9] Ensure all solvents and reagents are anhydrous where required, particularly for Grignard and Buchwald-Hartwig reactions.[7][10] |
| Catalyst Deactivation | Rationale: The catalyst's active sites may be poisoned by impurities, oxidized by exposure to air, or simply have a limited lifetime. Solutions: • Use Fresh Catalyst: This is especially critical for sensitive systems like Buchwald-Hartwig reactions, where pre-formed Pd(0) precatalysts can offer more reliable initiation.[7] • Ensure Inert Atmosphere: For air-sensitive catalysts (e.g., Palladium complexes, Grignard reagents), ensure the reaction is set up and run under an inert atmosphere (Nitrogen or Argon).[7] |
| Suboptimal Reaction Conditions | Rationale: Parameters like solvent, pH, and pressure are not ideal for your specific substrate. Solutions: • Solvent Screening: The solvent choice is critical. For reductive aminations, aprotic polar solvents like THF are common, but protic solvents like methanol can sometimes be superior.[9] A screening of different solvents is highly recommended. • pH Control: In reductive amination, the pH must be weakly acidic (around 5) to facilitate imine formation without protonating the amine nucleophile excessively.[11] |
| Product Loss During Workup | Rationale: The desired product may be lost during extraction or purification due to issues like solubility or volatility.[9] Solutions: • Optimize Extraction pH: Amines can be protonated or deprotonated. Adjust the pH of the aqueous layer during extraction to ensure your product is in its neutral, more organic-soluble form.[9] • Check Aqueous Layers: Analyze a sample of the aqueous layers by TLC or LC-MS to check for dissolved product. |
Troubleshooting Workflow: A Logic Diagram
When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue logically.
Caption: A systematic workflow for troubleshooting failed reactions.
Issue 2: Significant Side Product Formation
The formation of byproducts directly competes with your desired reaction, reducing yield and complicating purification.
Common Side Reactions & Prevention Strategies
-
In Catalytic Hydrogenation of Cyanopyridines:
-
Side Reaction: A common issue is the reaction between the newly formed aminomethylpyridine product and unreacted cyanopyridine starting material, leading to secondary amine byproducts.[1]
-
Causality & Prevention: This occurs when the concentration of the cyanopyridine starting material is high. A highly effective strategy is to supply the cyanopyridine to the reaction vessel successively (slowly or in portions) rather than adding it all at once.[1] This keeps the concentration of the starting material low, minimizing the side reaction and dramatically increasing the yield (from 68% to 96% in one reported case).[1]
-
-
In Buchwald-Hartwig Amination:
-
Side Reactions: Common side reactions include homo-coupling (forming biaryl products) and hydrodehalogenation (replacing the halogen with a hydrogen).[7]
-
Causality & Prevention: These are often caused by catalyst decomposition or the presence of oxygen.[7] Using robust, electron-rich phosphine ligands (e.g., XPhos, SPhos) and ensuring the reaction is run under strictly anhydrous and degassed conditions can minimize these pathways.[7]
-
-
In Reductive Amination:
-
Side Reaction: Over-alkylation, leading to tertiary amines when a secondary amine is desired.
-
Causality & Prevention: This happens if the newly formed secondary amine reacts again with the aldehyde. Using a stoichiometric amount of the aldehyde and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which reduces the iminium ion faster than it reduces the starting aldehyde, can prevent this.[3]
-
Issue 3: Challenges in Purification
Purifying polar, basic compounds like aminomethylpyridines can be challenging.
Q: My product is highly water-soluble, and I'm losing it during aqueous workup. What should I do?
A: This is a common issue with low-molecular-weight pyridines.[12]
-
Salt Precipitation: After quenching the reaction, try saturating the aqueous layer with NaCl or K₂CO₃. This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and "salting it out" into the organic layer during extraction.
-
Continuous Extraction: For very polar products, a continuous liquid-liquid extractor can be highly effective, albeit more complex to set up.
-
Alternative Purification: Avoid aqueous workups altogether if possible. Consider direct purification by silica gel chromatography, but be aware that the basicity of the amine can cause streaking on the column. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of triethylamine or ammonia in the eluent system (e.g., 1-2% triethylamine in your mobile phase).
-
Use a specialized stationary phase like basic alumina.
-
-
Cation-Exchange Chromatography: This technique is particularly well-suited for purifying basic compounds like aminomethylpyridines and can efficiently separate them from non-basic impurities and excess reagents.[13]
Experimental Protocols
Here are detailed, step-by-step methodologies for common synthetic and purification procedures.
Protocol 1: Reductive Amination of Pyridine-4-carboxaldehyde
This protocol describes the synthesis of 4-(aminomethyl)pyridine using a one-pot reductive amination.[5]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pyridine-4-carboxaldehyde (1.0 equiv.) and your primary or secondary amine (1.1 equiv.).
-
Solvent Addition: Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed (typically 2-12 hours), as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking).
Protocol 2: General Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding the silica, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aminomethylpyridine.
References
- BenchChem. (n.d.). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
- Google Patents. (n.d.). JPS61251663A - Production of aminomethylpyridine.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
- BenchChem. (n.d.). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- American Chemical Society. (n.d.). Direct, regioselective access to 3-aminomethyl pyridines.
- ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
- ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)....
- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Grignard reaction.
- Wikipedia. (n.d.). Reductive amination.
- BenchChem. (n.d.). Technical Support Center: Optimizing Aminomethylation Reactions.
- Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Reddit. (2024). What are some common causes of low reaction yields?.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
- BenchChem. (n.d.). Side-reaction products in the synthesis of substituted pyridinylmethanols.
- BenchChem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
Sources
- 1. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of 5-(Aminomethyl)pyridin-3-amine dihydrochloride in solution"
Welcome to the technical support center for 5-(Aminomethyl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a key building block in pharmaceutical research and development. Like many aminopyridine derivatives, its stability in solution is a critical factor that can significantly impact experimental outcomes. Degradation of the compound can lead to a loss of biological activity, the formation of impurities with altered pharmacological profiles, and inconsistent results. This guide will delve into the factors affecting its stability and provide practical solutions to common challenges.
The primary factors influencing the stability of this compound in solution are pH, exposure to light, and the presence of oxidizing agents. Understanding and controlling these variables are paramount for maintaining the compound's integrity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in solution.
Q1: What is the optimal pH for dissolving this compound to ensure maximum stability?
A1: While specific data for this compound is not extensively published, studies on related aminopyridine compounds suggest that a slightly acidic pH is generally preferable for enhancing stability.[1] The dihydrochloride salt form of the compound contributes to a more acidic environment upon dissolution in neutral solvents like water. It is recommended to maintain the pH of the stock solution in the range of 4-6. Highly alkaline conditions should be avoided as the neutral form of similar compounds has been shown to be more susceptible to degradation.[2]
Q2: How does exposure to light affect the stability of the compound in solution?
A2: Aminopyridine derivatives can be susceptible to photodegradation.[2][3] Exposure to UV or visible light can induce the formation of reactive species, leading to the degradation of the compound. Therefore, it is crucial to protect solutions of this compound from light. Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. When handling the solutions, minimize exposure to direct light.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the chemistry of aminopyridines, the likely degradation pathways in solution include oxidation and hydrolysis. The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][4] The amino groups on the molecule are also potential sites for oxidative degradation.[5] Hydrolysis, particularly under strongly acidic or basic conditions, could also contribute to degradation, although the dihydrochloride salt form generally offers some protection against this.
Q4: Can I store solutions of this compound at room temperature?
A4: For short-term storage (a few hours), room temperature storage might be acceptable if the solution is protected from light and maintained at an appropriate pH. However, for long-term storage, it is highly recommended to store stock solutions at -20°C or -80°C to minimize degradation. Always bring the solution to room temperature and ensure it is fully thawed and mixed before use.
Q5: What solvents are recommended for dissolving this compound?
A5: The dihydrochloride salt form of the compound is generally soluble in aqueous solutions. For initial dissolution, sterile, deionized water or a buffered solution (e.g., citrate or phosphate buffer) in the slightly acidic pH range is recommended. If organic solvents are required for your experimental setup, ensure they are of high purity and free of oxidizing contaminants.
Troubleshooting Guide
Encountering unexpected results can be frustrating. This troubleshooting guide addresses common issues that may arise due to the instability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in your assay. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions of the compound for each experiment. Ensure stock solutions are stored at or below -20°C and protected from light. Verify the pH of your experimental buffer. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[3] Optimize your HPLC method to ensure separation of the parent compound from any impurities. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the compound. | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant, if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from the solution. | Poor solubility at the experimental pH or temperature. | Ensure the pH of the solution is within the optimal range for solubility and stability. Check the concentration of the compound and consider using a co-solvent if necessary and compatible with your experiment. |
Experimental Protocols
To ensure the integrity of your results, it is essential to validate the stability of this compound under your specific experimental conditions. Below is a protocol for a basic stability study.
Protocol: Short-Term Stability Study in Aqueous Solution
Objective: To assess the stability of this compound in a specific aqueous buffer over a 24-hour period at different temperatures.
Materials:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Buffer of choice (e.g., 50 mM phosphate buffer, pH 6.0)
-
Amber HPLC vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen buffer to a final concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into amber HPLC vials.
-
Time Points: Designate time points for analysis (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Storage Conditions: Store the vials at the desired temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature like 40°C).
-
HPLC Analysis: At each time point, inject a sample from each storage condition onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) measurement.
Visualization of Experimental Workflow
Caption: Workflow for the short-term stability study of this compound.
Potential Degradation Pathway
While the exact degradation products of this compound require experimental confirmation, a plausible oxidative degradation pathway is the formation of an N-oxide on the pyridine ring, a common metabolic and degradation route for pyridine-containing compounds.[4]
Caption: A potential oxidative degradation pathway for 5-(Aminomethyl)pyridin-3-amine.
Conclusion
The stability of this compound in solution is a critical consideration for obtaining reliable and reproducible experimental data. By controlling key factors such as pH, light exposure, and temperature, and by validating its stability under your specific experimental conditions, you can ensure the integrity of this important research compound. This guide provides a foundational understanding and practical advice to help you navigate the challenges associated with its use. For further assistance, please do not hesitate to contact our technical support team.
References
- (Reference to a general textbook on pharmaceutical stability, if available)
- (Reference to a review on the stability of small molecules in drug discovery, if available)
-
Benchchem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. Retrieved from a relevant Benchchem technical note.[3]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.[1]
-
Moore, D. E., & Chae, W. K. (1989). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 78(10), 822-826.[2]
- (Reference to a general guide on handling chemical reagents, if available)
-
Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.[4]
-
ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from ResearchGate.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Halopyridines
Welcome to the technical support center for palladium-catalyzed amination of halopyridines, a cornerstone of modern synthetic chemistry for forging C-N bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet nuanced transformation. Halopyridines, with their electron-deficient nature and the coordinating potential of the ring nitrogen, present a unique set of obstacles. This resource provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your path to successful synthesis is both efficient and robust.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the Buchwald-Hartwig amination of halopyridine substrates.
Q1: Why is my amination of a 2-chloropyridine failing, while similar reactions on aryl chlorides work well?
A1: The nitrogen atom at the 2-position of the pyridine ring is a primary suspect. Its proximity to the reaction center allows it to act as a potent coordinating agent to the palladium catalyst. This coordination can sequester the active catalytic species, effectively inhibiting the crucial oxidative addition step and stalling the catalytic cycle.[3] Furthermore, 2-chloropyridines are inherently less reactive than their bromo or iodo counterparts, requiring more active catalyst systems to facilitate the C-Cl bond cleavage.
Q2: I'm observing significant hydrodehalogenation (replacement of the halogen with hydrogen). What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction where the palladium catalyst reacts with a hydride source in the reaction mixture. This can lead to the reductive elimination of the dehalogenated pyridine instead of the desired amine product. Potential hydride sources include certain solvents or even the amine reagent itself. To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and use anhydrous, high-purity solvents. If the problem persists, consider changing your base or solvent system.
Q3: What is the general reactivity trend for halogens on the pyridine ring?
A3: The typical reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl. However, in Buchwald-Hartwig reactions, this can be misleading. While iodides are intrinsically more reactive, the iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium complex.[4] Therefore, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I.[4] For challenging substrates, starting with the bromo- or chloropyridine is often a more reliable strategy.
Q4: Can I use a weak base like potassium carbonate, or is a strong base like sodium tert-butoxide always necessary?
A4: While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are traditional choices essential for catalyst turnover, weaker bases can be highly effective and are often preferred to improve functional group tolerance.[4][5] Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have been used successfully, particularly with more reactive catalyst systems or under microwave irradiation.[6][7] The choice is highly context-dependent, and screening different bases is a critical part of optimization.[4]
Q5: How critical is the choice of phosphine ligand?
A5: The ligand is arguably the most critical variable for success. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination. For electron-deficient and sterically hindered substrates like halopyridines, bulky, electron-rich phosphine ligands are essential.[1][8] These ligands promote the formation of monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step.[8] There is no single "best" ligand; the optimal choice depends on the specific halopyridine and amine coupling partners.
In-Depth Troubleshooting Guides
When reactions fail, a systematic approach is key. Use these guides to diagnose and solve specific experimental issues.
Problem 1: Low or No Conversion of Starting Material
This is the most common failure mode, often pointing to an issue with catalyst activity or reaction conditions.
Diagnostic Workflow
Caption: The Buchwald-Hartwig catalytic cycle and key deactivation pathways.
Detailed Corrective Actions
-
Mitigate Pyridine Inhibition:
-
The Cause: The lone pair on the pyridine nitrogen can coordinate strongly to the Pd(0) center, forming a stable, off-cycle complex that is catalytically inactive. [9]This is especially problematic for 2-halopyridines.
-
The Solution: Use bulky phosphine ligands. The steric bulk of ligands like XPhos , BrettPhos , or tBuXPhos physically disfavors the coordination of the pyridine nitrogen to the palladium center, keeping the catalyst in the active cycle.
-
-
Ensure Rigorous Inert Conditions:
-
The Cause: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species, which can then precipitate as palladium black.
-
The Solution: Use a robust inert gas setup. Solvents must be thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel should be evacuated and backfilled with argon or nitrogen multiple times before adding reagents. [10]
-
-
Check Reagent Purity:
-
The Cause: Impurities in the halopyridine, amine, or solvent can act as catalyst poisons.
-
The Solution: Use high-purity reagents and solvents. If necessary, purify starting materials before use (e.g., distillation of amines, recrystallization of solid halopyridines).
-
Data-Driven Component Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of its components. The following tables summarize key considerations for optimizing your reaction.
Table 1: Ligand Selection Guide for Halopyridines
| Ligand Family | Key Features & Strengths | Recommended For |
| Biaryl Monophosphines (e.g., BrettPhos, RuPhos, XPhos) | Highly bulky and electron-rich. [8]Excellent for activating C-Cl bonds and promoting reductive elimination. | General purpose for most halopyridines, especially challenging 2-chloro and 2-bromopyridines. Effective for both primary and secondary amines. [2] |
| Dialkylphosphinobiphenyls (e.g., DavePhos, JohnPhos) | First-generation advanced ligands. Good general activity. | Good starting point for optimization with bromo- and iodopyridines. May be less effective for chloropyridines. |
| Wide Bite-Angle Bisphosphines (e.g., Xantphos) | Flexible backbone allows for stabilization of the active catalyst. [11] | Particularly effective with weak bases (e.g., DBU, K₂CO₃) and for coupling amides or anilines. [11] |
| Josiphos-type Ligands (e.g., CyPF-tBu) | Ferrocene-based ligands with good activity. | Shown to be effective for coupling primary aliphatic amines and anilines. |
Table 2: Base and Solvent Compatibility
| Base | pKaH (approx.) | Common Solvents | Notes & Considerations |
| NaOtBu | 19 | Toluene, Dioxane, THF | Strong Base. The most common choice. Can cause decomposition of base-sensitive substrates. [4] |
| LHMDS | 26 | Toluene, THF | Strong, Non-nucleophilic Base. Good alternative to NaOtBu. |
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | Weak Base. Good for substrates with sensitive functional groups like esters. [4]Often requires higher temperatures. |
| Cs₂CO₃ | 10 | Dioxane, Toluene, DMF | Weak Base. Good solubility in organic solvents makes it a popular choice for screening. [4] |
| DBU | 13.5 | Toluene, DMF | Organic Base. Forms a homogeneous solution, which can be advantageous for kinetics and flow chemistry applications. [11] |
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a reliable starting point for optimizing the amination of a novel halopyridine.
-
Vessel Preparation: To an oven-dried vial or Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.1-1.2 equivalents relative to Pd).
-
Addition of Solids: Add the base (e.g., NaOtBu, 1.4 equivalents) and the solid halopyridine (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Liquids: Add the degassed anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Then, add the liquid amine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. [10]6. Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin can be useful for tracking amine consumption) or by taking aliquots for LC-MS analysis. [10][12]7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [10]8. Purification: Purify the crude product by column chromatography on silica gel.
References
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Various Authors. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Oldenhuis, N. J., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Various Authors. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Lin, C., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Available at: [Link]
-
Král, V., et al. (2022). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link]
-
Various Authors. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]
-
Kim, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. Available at: [Link]
-
Various Authors. (1999). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Kim, J. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. ResearchGate. Available at: [Link]
-
Various Authors. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industry. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Jin, Y. (n.d.). Palladium-catalysed selective oxidative amination of olefins with basic amines. American Chemical Society. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
Various Authors. (2019). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Shen, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]
-
Various Authors. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Various Authors. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. ResearchGate. Available at: [Link]
-
Bart, S. C., et al. (2019). Reactivity of Pyridine Dipyrrolide Iron(II) Complexes with Organic Azides: C-H Amination and Iron Tetrazene Formation. Inorganic Chemistry. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
"improving yield and purity of 5-(Aminomethyl)pyridin-3-amine dihydrochloride"
Welcome to the technical support center for 5-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS No: 59237-41-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for optimizing the synthesis and purification of this versatile chemical intermediate. Our focus is on addressing common challenges to help you improve both yield and purity, ensuring the reliability and success of your experimental work.
Introduction: Understanding the Molecule
5-(Aminomethyl)pyridin-3-amine is a substituted pyridine featuring two primary amine functionalities at the C3 and C5 positions. Its dihydrochloride salt form enhances water solubility and stability, making it a valuable building block in medicinal chemistry and materials science[1]. The distinct reactivity of the aromatic amine versus the benzylic amine allows for selective functionalization, opening avenues for creating complex molecular architectures. However, the presence of two basic centers and the challenges inherent in pyridine chemistry can lead to difficulties in synthesis and purification. This guide aims to provide causal explanations and robust solutions to these common issues.
Section 1: Synthetic Workflow Overview
A common and reliable method for synthesizing 5-(Aminomethyl)pyridin-3-amine involves the simultaneous reduction of a dually-functionalized pyridine precursor, such as 5-cyano-3-nitropyridine. This precursor contains a nitrile and a nitro group, which can be reduced to the corresponding aminomethyl and amino groups, respectively. The subsequent conversion to the dihydrochloride salt is a critical step for stability and handling.
Caption: General workflow for synthesis and purification.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and purification of this compound.
Q1: My final yield is consistently low (<50%). What are the primary causes and how can I mitigate them?
A1: Low yields can typically be traced to three main areas: incomplete reaction, side reactions, or mechanical loss during workup.
-
Incomplete Reaction: The simultaneous reduction of a nitro group and a nitrile can be challenging. The nitro group is generally reduced more readily than the nitrile.
-
Causality: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to the formation of intermediates like 5-cyano-3-aminopyridine or 5-(aminomethyl)-3-nitropyridine.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing hydrogen pressure (if equipment allows), extending the reaction time, or adding a fresh portion of the catalyst.
-
-
Side Reactions: The reactive nature of the amino groups can lead to undesired byproducts.
-
Causality: Over-reduction of the pyridine ring can occur under harsh conditions (high temperature or pressure). Additionally, the newly formed amines can potentially polymerize or react with solvent impurities.
-
Solution: Maintain controlled reaction temperatures (typically 25-50°C). Using a solvent like ethanol with a stoichiometric amount of HCl can protect the amine functionalities as they form, reducing their nucleophilicity and preventing side reactions[1].
-
-
Mechanical Loss: The product is highly water-soluble as a salt, which can lead to significant losses during aqueous workup phases.
-
Solution: When performing an extraction of the free base, ensure the aqueous layer is saturated with a salt like NaCl or K₂CO₃ to decrease the solubility of the amine. Use a generous amount of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (at least 3-5 times) to maximize recovery.
-
Q2: I'm having trouble removing the palladium catalyst completely after hydrogenation. My product is gray and analyses show metal contamination.
A2: Fine palladium on carbon (Pd/C) particles can be difficult to separate from the reaction mixture by simple filtration.
-
Causality: Pd/C particles are extremely fine and can pass through standard filter paper. Residual palladium can contaminate the final product, affecting its color and potentially interfering with subsequent reactions.
-
Solution: The most effective method is to perform a hot filtration through a pad of Celite® or another diatomaceous earth filter aid.
-
Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner or Hirsch funnel over filter paper.
-
Wet the pad with the reaction solvent (e.g., ethanol).
-
Dilute the reaction mixture with additional solvent and filter it while warm through the Celite pad. The Celite has a porous structure that effectively traps the fine catalyst particles.
-
Wash the Celite pad thoroughly with hot solvent to recover any adsorbed product.
-
Q3: My final product has persistent impurities according to NMR analysis. What are they and how do I remove them?
A3: Common impurities include unreacted starting materials, partially reduced intermediates, and incorrectly formed salts.
-
Causality & Identification:
-
Starting Material (5-cyano-3-nitropyridine): Signals in the aromatic region of the ¹H NMR will differ significantly from the product.
-
Intermediates (e.g., 5-cyano-3-aminopyridine): The presence of a nitrile group can be confirmed by a characteristic peak in the ¹³C NMR spectrum (around 118-120 ppm) and in the IR spectrum (~2230 cm⁻¹).
-
Incorrect Salt Stoichiometry: The product is a dihydrochloride. If only one equivalent of HCl is incorporated, you will have the mono-hydrochloride salt, which will have different physical properties and NMR shifts.
-
-
Solution: High-Purity Recrystallization: Recrystallization is a powerful technique for purification. For the dihydrochloride salt, a mixed solvent system is often required.
-
Recommended System: An ethanol/water mixture is a good starting point[1]. Dissolve the crude product in a minimum amount of hot water, then slowly add ethanol until turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
Alternative System: A methanol/diethyl ether system can also be effective. Dissolve the salt in a minimum of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool for crystal formation. This process selectively precipitates the desired dihydrochloride salt, leaving more soluble impurities behind in the mother liquor.
-
Q4: How do I ensure I have formed the dihydrochloride salt and not a mix of other forms?
A4: Verifying the exact salt form is crucial for consistency and downstream applications.
-
Causality: The molecule has two basic sites. Adding a non-stoichiometric amount of hydrochloric acid will result in a mixture of the free base, the mono-hydrochloride, and the dihydrochloride salt.
-
Solutions:
-
Stoichiometric Control: During the salt formation step, dissolve the purified free base in a suitable solvent (like isopropanol or ethanol) and add exactly 2.0 equivalents of a standardized HCl solution (e.g., HCl in isopropanol).
-
Elemental Analysis: This is a definitive method. The theoretical chlorine content for C₆H₁₁Cl₂N₃ (MW: 196.07) is approximately 36.16%. An experimental value close to this confirms the dihydrochloride form.
-
Titration: Perform an acid-base titration on the final product to determine the number of acidic protons per molecule.
-
Spectroscopic Analysis: In ¹H NMR using D₂O as a solvent, the protons on the nitrogen atoms will exchange with deuterium. Comparing the integration of the remaining peaks to a known internal standard can help confirm the structure, though it does not directly confirm the counter-ion ratio[1].
-
Section 3: Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Cyano-3-nitropyridine
This protocol is illustrative and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Reaction Setup: In a hydrogenation vessel, charge 5-cyano-3-nitropyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol % Pd).
-
Solvent Addition: Add anhydrous ethanol (or methanol) to create a slurry. Add concentrated HCl (2.0-2.2 eq) to the solvent. The acid helps in preventing catalyst poisoning and initiates the formation of the hydrochloride salt.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction vigorously at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh ethanol.
-
Isolation: Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the crude dihydrochloride salt.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system, such as ethanol/water.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of boiling water to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add hot ethanol dropwise until the solution becomes faintly cloudy. Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to a constant weight.
Section 4: Data Summary and Characterization
For successful synthesis, it's critical to compare your results with established data.
| Parameter | Typical Value / Condition | Rationale |
| Starting Material | 5-Cyano-3-nitropyridine | Commercially available precursor with correct functionalities. |
| Reduction Catalyst | 10% Pd/C | Standard catalyst for nitro and nitrile reduction. |
| Hydrogen Pressure | 50–150 psi | Higher pressure increases reaction rate. |
| Temperature | 25–50 °C | Balances reaction rate against potential side reactions. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and product; easy to remove. |
| Purification Method | Recrystallization | Effective for removing process-related impurities. |
| Expected Yield | 60–85% (post-purification) | A realistic target for an optimized, multi-step process. |
Expected Spectroscopic Data: While specific shifts can vary with solvent and pH, representative ¹H NMR data in D₂O would show signals for the three aromatic protons on the pyridine ring and a singlet for the CH₂ (aminomethyl) group.
Section 5: Troubleshooting Decision Flowchart
This flowchart provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting common issues.
References
-
PubChem. (n.d.). 5-(aminomethyl)-N-(pyridin-2-yl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sethi, M. K., Rawat, V. S., Thirunavukarasu, J., Yerramalla, R., & Kumar, A. (2014). Synthesis and characterization of Tolvaptan impurities. Advances in Chemistry. This article provides general methodologies for impurity identification and characterization relevant to pharmaceutical development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-Diaminopyridine. This source provides a robust, peer-reviewed procedure for the synthesis of a related diaminopyridine, illustrating common techniques in the field. Retrieved from [Link]
Sources
"handling and storage recommendations for aminomethylpyridines"
Technical Support Center: Aminomethylpyridines
A Senior Application Scientist's Guide to Handling, Storage, and Troubleshooting
Welcome to the technical support center for aminomethylpyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-, 3-, or 4-aminomethylpyridine in their work. My aim is to move beyond simple data sheets and provide a framework of understanding built on the chemical principles governing these reagents. Here, we will address common challenges and provide field-tested recommendations to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Characteristics and Hazards - A Primer
Aminomethylpyridines are versatile bifunctional molecules, possessing both a nucleophilic primary amine and a basic pyridine ring. This duality makes them valuable building blocks in medicinal chemistry and materials science, often used in the synthesis of ligands, metal complexes, and pharmaceutical intermediates.[1][2] However, their chemical nature also dictates specific handling and storage requirements.
All isomers are classified as corrosive and can cause severe skin burns and serious eye damage.[3][4][5] They are also known to cause respiratory irritation.[3][4] The primary amine is susceptible to oxidation, and the compounds are generally incompatible with strong acids and oxidizing agents.[3][6] Understanding these fundamental properties is the first step in troubleshooting and safe handling.
Table 1: Summary of Physical Properties
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Aminomethylpyridine | 3731-51-9 | 108.14 | Liquid | 195-198 | 1.052 |
| 3-Aminomethylpyridine | 3731-52-0 | 108.14 | Liquid | 221-222 | 1.061 |
| 4-Aminomethylpyridine | 3731-53-1 | 108.14 | Liquid | 230 | 1.065[7] |
Table 2: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word |
| Causes severe skin burns and eye damage.[3][4] | Skin Corrosion/Irritation, Category 1B/1C | Danger |
| Causes serious eye damage.[8] | Serious Eye Damage/Eye Irritation, Category 1 | Danger |
| May cause respiratory irritation.[3][4] | Specific Target Organ Toxicity (Single Exposure), Category 3 | Danger |
Section 2: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common queries our team receives regarding the day-to-day use of aminomethylpyridines.
Q: What are the ideal long-term storage conditions for aminomethylpyridines?
A: For optimal stability, aminomethylpyridines should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1][9] The container must be kept tightly closed to prevent exposure to atmospheric moisture and oxygen.[3][4] For long-term storage, particularly for high-purity applications, storing under an inert atmosphere of nitrogen or argon is highly recommended as these compounds can be air-sensitive.[4][10] Always store them in a locked cabinet or area designated for corrosive materials.[3][5]
Q: My bottle of 4-aminomethylpyridine has turned a pale yellow. What does this mean and is it still usable?
A: Discoloration from colorless to yellow or brown is a common indicator of degradation, likely due to oxidation of the aminomethyl group. While slight discoloration may not significantly impact reactions where the material is used in excess, it can be detrimental in stoichiometric or catalytic applications. The presence of impurities can affect reaction kinetics and lead to the formation of unexpected byproducts. For critical experiments, we recommend purification by vacuum distillation or using a fresh, unopened bottle.
Q: What Personal Protective Equipment (PPE) is mandatory when working with these reagents?
A: Due to their corrosive nature, stringent PPE is required. Always handle aminomethylpyridines inside a certified chemical fume hood.[4]
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[4][9]
-
Skin Protection: Use chemical-resistant gloves (nitrile is often acceptable for splash protection, but consult your institution's guidelines for prolonged contact) and a flame-retardant lab coat.[9]
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is required if vapors or aerosols are generated outside of a hood.[7]
Q: What are the primary chemical incompatibilities I should be aware of?
A: The most critical incompatibilities are with strong oxidizing agents and strong acids.[3][5][6] Reaction with strong acids will result in a highly exothermic acid-base neutralization. Contact with strong oxidizers can lead to a vigorous, potentially explosive reaction. You should also avoid contact with acid chlorides and anhydrides unless it is part of a controlled reaction protocol.
Section 3: Troubleshooting Guide for Experimental Applications
Even with proper handling, issues can arise during a reaction. This guide provides a logical framework for diagnosing common problems.
Q: My reaction yield is consistently low when using aminomethylpyridine as a nucleophile. What are the likely causes?
A: Low yields in reactions involving aminomethylpyridines often trace back to a few key factors. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
The primary amino group's nucleophilicity can be influenced by the electron-withdrawing nature of the pyridine ring. If you are performing an amide coupling, for example, standard coupling reagents may be insufficient.[11] Switching to a more potent activator or converting the carboxylic acid to an acid chloride could improve the reaction rate.[11]
Q: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A: Byproduct formation often results from the bifunctional nature of the molecule or from degradation.
-
Problem: Both the primary amine and the pyridine nitrogen are reacting.
-
Solution: The primary amine is significantly more nucleophilic than the pyridine ring nitrogen. However, if the pyridine nitrogen is acting as a base and interfering with your reaction, consider using a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.
-
-
Problem: I'm seeing byproducts from what appears to be decomposition.
-
Solution: Aminomethylpyridines can decompose at elevated temperatures.[3][8] Thermal decomposition can release toxic vapors, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[5] If your reaction requires heat, run it at the lowest effective temperature and monitor for discoloration. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
-
Section 4: Key Experimental Protocols
Adherence to standardized protocols is crucial for both safety and reproducibility.
Protocol 1: Safe Weighing and Dispensing of Liquid Aminomethylpyridine
-
Preparation: Don all required PPE (goggles, face shield, lab coat, gloves) and ensure the chemical fume hood sash is at the appropriate height.
-
Inerting (Recommended): If the bottle has been opened previously, gently flush the headspace with dry nitrogen or argon for 1-2 minutes to displace air and moisture.
-
Dispensing: Secure the reagent bottle. Use a clean, dry glass syringe or pipette to withdraw the required volume. To prevent drips, withdraw a small amount of inert gas into the syringe after drawing up the liquid.
-
Addition: Dispense the liquid directly into the reaction vessel, keeping the vessel within the fume hood.
-
Sealing: Tightly cap the reagent bottle immediately after use, again flushing with inert gas if it will be stored for an extended period.
-
Cleaning: Quench any residual reagent in the syringe or on surfaces by rinsing with a dilute solution of a weak acid (e.g., 1% citric acid) followed by water, with all waste collected in an appropriate aqueous waste container.
Protocol 2: Storage Integrity Decision Tree
This diagram outlines the logic for ensuring the long-term stability of your aminomethylpyridine reagents.
Caption: Decision workflow for proper aminomethylpyridine storage.
References
- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet.
- Echemi. (n.d.). 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 Safety Data Sheets.
- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-(Aminomethyl)pyridine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-(Aminomethyl)pyridine.
- Jubilant Ingrevia Limited. (2024, February 22). 3-(Aminomethyl)pyridine Safety Data Sheet.
- BenchChem. (2025). troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-(Aminomethyl)pyridine.
- Apollo Scientific. (n.d.). 2-(Aminomethyl)-6-(hydroxymethyl)pyridine hydrochloride Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(Aminomethyl)pyridine.
- BenchChem. (2025). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 3-(Aminomethyl)pyridine.
- Allan, J. R., et al. (1985). The preparation, characterisation and thermal analysis studies on complexes of cobalt(II), nickel(II), and copper(II) with 3-picolylamine. Journal of Thermal Analysis and Calorimetry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Aminomethylation Reactions: Technical Support & Troubleshooting Guide.
- ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine | 3731-52-0.
Sources
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- 2. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-(Aminomethyl)pyridin-3-amine Dihydrochloride
Welcome to the technical support center for the scale-up synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and safe synthetic process.
I. Synthetic Overview & Key Challenges
The most common and scalable route to this compound involves the catalytic hydrogenation of 3-amino-5-cyanopyridine. This seemingly straightforward reduction presents several challenges during scale-up, including catalyst selection, control of side reactions, and purification of the final product to meet stringent purity requirements.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low Yield or Stalled Reaction During Catalytic Hydrogenation
Potential Causes:
-
Catalyst Inactivation: The catalyst (e.g., Raney® Nickel, Rhodium on Carbon) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and halide-containing compounds are common poisons for these catalysts.
-
Insufficient Catalyst Loading: Inadequate catalyst-to-substrate ratio can lead to incomplete conversion, especially as the reaction scale increases.
-
Poor Mass Transfer: Inefficient mixing in a large reactor can limit the contact between the solid catalyst, dissolved starting material, and hydrogen gas.
-
Low Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. Insufficient pressure can lead to a sluggish or stalled reaction.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Pre-treat Starting Material | Pass a solution of the 3-amino-5-cyanopyridine through a bed of activated carbon or alumina to remove potential catalyst poisons. |
| Increase Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 wt% to 10 wt%) and monitor the reaction progress. Be mindful of the exothermic nature of the reaction, especially at higher catalyst loadings. |
| Optimize Agitation | Ensure the reactor's agitation is sufficient to maintain a uniform slurry of the catalyst. For larger vessels, consider the impeller design and speed to avoid catalyst settling. |
| Increase Hydrogen Pressure | Gradually increase the hydrogen pressure within the safe operating limits of the reactor. Higher pressure increases the concentration of dissolved hydrogen, driving the reaction forward. |
| Catalyst Reactivation | For catalysts like Raney® Nickel, a washing procedure with a suitable solvent may help remove some surface impurities and restore partial activity[1]. |
Problem 2: Formation of Significant Impurities
Potential Causes:
-
Secondary Amine Formation: The newly formed primary amine can react with the imine intermediate to form a secondary amine dimer. This is a common side reaction in nitrile reductions[2].
-
Hydrodecyanation: The cyano group can be cleaved and replaced with a hydrogen atom, leading to the formation of 3-aminopyridine.
-
Incomplete Reduction: Partial reduction of the nitrile can result in the formation of the corresponding imine or other intermediates.
Solutions & Scientific Rationale:
| Impurity | Mitigation Strategy | Scientific Rationale |
| Secondary Amine | - Add ammonia to the reaction mixture (e.g., using a solution of ammonia in methanol).- Use a catalyst known for high selectivity to primary amines, such as certain cobalt boride catalysts[2]. | Ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing the formation of the secondary amine. |
| Hydrodecyanation | - Optimize reaction temperature and pressure.- Choose a less aggressive catalyst or a lower catalyst loading. | Harsher reaction conditions (high temperature and pressure) can promote the cleavage of the C-CN bond. |
| Incomplete Reduction | - Ensure sufficient reaction time and monitor for completion by HPLC.- Confirm catalyst activity and proper hydrogen supply. | Incomplete conversion is often a result of insufficient reaction time or a compromised catalytic system. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the hydrogenation of 3-amino-5-cyanopyridine on a large scale: Raney® Nickel or Rhodium on Carbon?
A: Both catalysts can be effective, and the optimal choice depends on several factors, including cost, desired selectivity, and process conditions.
-
Raney® Nickel is generally less expensive and highly active[3][4]. However, it can sometimes lead to higher levels of hydrodecyanation and requires careful handling due to its pyrophoric nature when dry. Its activity can also be sensitive to the quality of the starting material.
-
Rhodium on Carbon (Rh/C) is often more selective for the reduction of the nitrile group without affecting the pyridine ring, especially under milder conditions[5][6]. It is typically more expensive than Raney® Nickel.
For scale-up, it is advisable to perform a comparative study with both catalysts to determine which provides the best balance of yield, purity, and cost-effectiveness for your specific process.
Q2: How can I effectively remove the catalyst after the hydrogenation reaction?
A: On a large scale, the catalyst is typically removed by filtration. Given the fine nature of these catalysts, a filter aid such as Celite® is often used to prevent clogging of the filter medium. The filtration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the catalyst, especially Raney® Nickel, from becoming pyrophoric upon contact with air while still wet with solvent[1].
Q3: What is the best procedure for forming the dihydrochloride salt?
A: The dihydrochloride salt is typically formed by treating a solution of the free base in a suitable solvent with hydrochloric acid.
-
Solvent Selection: Anhydrous isopropanol (IPA) or ethanol are common choices. They provide good solubility for the free base and the HCl, but lower solubility for the resulting dihydrochloride salt, facilitating its precipitation.
-
HCl Addition: Gaseous HCl can be bubbled through the solution, or a solution of HCl in a compatible solvent (e.g., HCl in IPA) can be added. The addition should be controlled to manage the exotherm and to ensure the formation of the desired salt form.
-
Temperature Control: Cooling the solution after HCl addition will promote crystallization and improve the yield of the isolated salt.
Q4: I am having trouble with the crystallization of the final product. What can I do?
A: Crystallization issues can arise from supersaturation, the presence of impurities, or the formation of different crystal forms (polymorphism).
-
Solvent System: Experiment with mixed solvent systems. For example, adding a non-polar co-solvent like methyl tert-butyl ether (MTBE) or heptane to an IPA or ethanol solution of the product can induce precipitation.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution to initiate crystallization.
-
Cooling Profile: A slow, controlled cooling rate is generally preferred for obtaining larger, more easily filterable crystals. Crash cooling can lead to the formation of fine particles that are difficult to handle.
-
Polymorphism: Be aware that aminopyridine salts can exist in different polymorphic forms, which may have different solubilities and stabilities[7][8][9]. Characterize your solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Q5: What are the key analytical methods for monitoring the reaction and ensuring the quality of the final product?
A: A robust analytical package is crucial for process control and quality assurance.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the workhorse for monitoring reaction progress, identifying impurities, and determining the purity of the final product[10][11][12]. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used for these aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.
-
Mass Spectrometry (MS): LC-MS can be used to identify unknown impurities by providing molecular weight information.
-
Titration: A potentiometric titration can be used to determine the chloride content of the dihydrochloride salt.
IV. Experimental Protocol: Catalytic Hydrogenation of 3-Amino-5-cyanopyridine
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
3-Amino-5-cyanopyridine
-
Raney® Nickel (50% slurry in water) or 5% Rhodium on Carbon
-
Methanol
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Hydrochloric acid (concentrated or as a solution in IPA)
-
Isopropanol (IPA)
Procedure:
-
Reactor Setup: Charge the reactor with 3-amino-5-cyanopyridine and the chosen solvent (e.g., methanol with 5-10% v/v of 7N methanolic ammonia).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the reactor. For Raney® Nickel, it is typically added as a slurry in water or the reaction solvent[1].
-
Inerting: Purge the reactor several times with nitrogen and then with hydrogen to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin agitation. Heat the reaction to the target temperature (e.g., 40-60 °C). The reaction is exothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Catalyst Filtration: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of filter aid under a nitrogen blanket to remove the catalyst.
-
Solvent Exchange (Optional): Concentrate the filtrate under reduced pressure. If methanol was used, it can be advantageous to exchange it with a solvent more suitable for crystallization, such as IPA.
-
Salt Formation: To the solution of the free base in IPA, slowly add 2.0-2.2 equivalents of hydrochloric acid while maintaining the temperature.
-
Crystallization: Cool the mixture to promote crystallization of the dihydrochloride salt.
-
Isolation and Drying: Isolate the product by filtration, wash with cold IPA, and dry under vacuum at an appropriate temperature.
V. References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
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SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
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Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry, 27(3), 437–440. [Link]
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Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990. [Link]
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Li, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 27(1), 284–286. [Link]
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Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990. [Link]
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Pu, E., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297–299. [Link]
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Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990. [Link]
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Al-Salim, N., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystals, 8(11), 421. [Link]
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RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
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Khan, K. M., et al. (2006). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 17(1), 161–163. [Link]
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Odou, P., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 57, 149–158. [Link]
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Li, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Wang, D., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. [Link]
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Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]
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Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Google Patents.
-
Wikipedia. Hydrazine. [Link]
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American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
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Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
-
Wikipedia. Raney nickel. [Link]
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G. Fiorani, et al. (2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 12(10), 1121. [Link]
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Powers, D. G., & Miller, S. J. (2012). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 52(3-4), 269–277. [Link]
-
Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. ResearchGate. [Link]
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Raney Nickel Reduction Mechanism. YouTube. [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
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THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234–1248. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
-
Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Pu, E., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]
-
An, Y., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 231(2), 249–256. [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]
-
Bories, C., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]
-
SIELC Technologies. 3-(Aminomethyl)pyridine. (2018). [Link]
-
An alternative metal-free amination appraoch to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. ResearchGate. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted Pyridines
The 3,5-disubstituted pyridine framework is a cornerstone in modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence drives a continuous demand for efficient, versatile, and scalable synthetic methodologies. However, constructing this specific substitution pattern presents unique challenges that are not always addressed by general pyridine syntheses. This guide provides a comparative analysis of the principal synthetic routes, blending classical cyclocondensation reactions with modern catalytic strategies, to arm researchers with the knowledge to make informed decisions in their synthetic planning.
Section 1: Classical Cyclocondensation Strategies
For decades, the de novo construction of the pyridine ring through cyclocondensation reactions has been the workhorse of synthetic chemists. These methods typically involve the formation of a 1,5-dicarbonyl equivalent which then cyclizes with a nitrogen source.
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to furnish the aromatic pyridine ring.[4][5][6]
Mechanism & Rationale: The reaction proceeds through a series of condensations and additions.[5][7] One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second equivalent forms an enamine with ammonia.[5] A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP.[5] The final, and crucial, step is aromatization, driven by the thermodynamic stability of the pyridine ring.[4] This oxidation step is often the bottleneck, requiring stoichiometric, and sometimes harsh, oxidants like nitric acid or manganese dioxide.[4][5]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine benzaldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.2 eq.) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.
-
Filter the solid product and wash with cold ethanol.
-
To a solution of the isolated 1,4-DHP in glacial acetic acid, add a suitable oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) portion-wise at 0°C.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3,5-disubstituted pyridine.
Causality and Insights: The classical Hantzsch is exceptionally reliable for producing symmetrical 3,5-dicarbalkoxy-substituted pyridines. Its use of readily available starting materials makes it cost-effective. However, its primary limitation is the inherent symmetry; it is not readily adaptable for producing pyridines with different 3- and 5-substituents unless modified approaches are used. The required post-synthesis oxidation adds a step and can be incompatible with sensitive functional groups.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a pathway to 2,3,6-trisubstituted pyridines, which can be adapted for 3,5-disubstitution patterns depending on the starting materials. It involves the condensation of an enamine with an ethynylketone.[8][9][10]
Mechanism & Rationale: The reaction begins with a Michael-type addition of the enamine to the activated alkyne, forming an aminodiene intermediate.[9][11] This intermediate, upon heating, undergoes isomerization and a subsequent cyclodehydration to yield the pyridine ring.[8][9] The regioselectivity is generally well-controlled by the nature of the reactants. Bagley and coworkers have significantly improved this method, demonstrating that acid catalysis can facilitate a one-pot process under milder conditions.[8][11]
Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Bohlmann-Rahtz synthesis workflow.
Guareschi-Thorpe & Kröhnke Syntheses
-
Guareschi-Thorpe Synthesis: This method involves the condensation of a β-dicarbonyl compound with a cyanoacetic ester and ammonia (or a primary amine).[12][13][14] It is particularly useful for preparing 2-hydroxy- or 2-aminopyridines (pyridones), which can be further functionalized.[13][14] Recent advancements have focused on using green reaction media like water, enhancing its environmental credentials.[12][13]
-
Kröhnke Pyridine Synthesis: This versatile reaction utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[15][16][17] The key intermediate is a 1,5-dicarbonyl compound, which cyclizes to form the pyridine.[16] The Kröhnke synthesis is renowned for its mild conditions and its ability to produce a wide array of highly functionalized pyridines.[16][18]
Section 2: Modern Catalytic Approaches
While classical methods build the ring from acyclic precursors, modern strategies often rely on functionalizing a pre-existing pyridine or dihalopyridine core using transition-metal catalysis. This approach offers superior modularity, especially for complex molecule synthesis in drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful tool for C-C bond formation in contemporary organic synthesis, and its application to pyridine chemistry is extensive.[2][19][20] The reaction couples an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[21]
Mechanism & Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the dihalopyridine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[21]
For 3,5-disubstituted pyridines, a common starting material is 3,5-dibromopyridine. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve either a double coupling or a sequential, selective mono-coupling to introduce two different substituents.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Double Suzuki-Miyaura Coupling of 3,5-Dibromopyridine
-
To an oven-dried Schlenk flask, add 3,5-dibromopyridine (1 eq.), the desired arylboronic acid (2.2-2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3,5-diarylpyridine.
Causality and Insights: The Suzuki coupling offers unparalleled functional group tolerance and substrate scope. The vast commercial availability of boronic acids makes it a highly modular approach for generating libraries of compounds.[2][22] The main challenge lies in catalyst inhibition by the pyridine nitrogen, which can be overcome by using electron-rich, bulky phosphine ligands.[20]
C-H Functionalization
The most recent frontier in pyridine synthesis is the direct functionalization of C-H bonds.[1][23] This strategy avoids the need for pre-functionalized starting materials (like halides), thereby improving atom and step economy. While still an evolving field, methods for the C-H arylation of pyridine at the 3- and 5-positions are emerging, often requiring directing groups or specific catalyst systems to control regioselectivity.
Section 3: Comparative Analysis
Choosing the optimal synthetic route requires a careful evaluation of several factors, including the desired substitution pattern, required scale, and tolerance for specific functional groups.
| Synthetic Route | Type | Key Starting Materials | Typical Yields | Key Advantages | Key Limitations |
| Hantzsch Synthesis | Cyclocondensation | Aldehyde, β-Ketoester, Ammonia | Good to Excellent | Operationally simple, cost-effective, readily available materials.[4][5] | Typically yields symmetrical products; requires a separate oxidation step.[4] |
| Bohlmann-Rahtz | Cyclocondensation | Enamine, Ethynyl Ketone | Good | Good regiocontrol for specific substitution patterns.[8][9] | Can require high temperatures; substrate scope can be limited.[11] |
| Kröhnke Synthesis | Cyclocondensation | Pyridinium Salt, α,β-Unsaturated Carbonyl | Good to Excellent | Mild conditions, high functional group tolerance, versatile.[16][17] | Requires synthesis of the pyridinium ylide precursor. |
| Suzuki Coupling | Cross-Coupling | Dihalopyridine, Boronic Acid | Good to Excellent | Highly modular, vast substrate scope, excellent functional group tolerance.[2][20] | Requires pre-functionalized pyridine; potential catalyst poisoning.[20] |
| C-H Functionalization | Direct Functionalization | Pyridine, Coupling Partner | Variable | High atom and step economy; avoids pre-functionalization.[23] | Regioselectivity can be challenging; catalyst development is ongoing. |
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted pyridines has evolved from classical, robust cyclocondensations to highly versatile and modular transition-metal catalyzed methods.
-
For large-scale, cost-effective synthesis of symmetrically substituted pyridines, the Hantzsch synthesis remains a highly relevant and powerful tool.
-
For the rapid generation of diverse and complex molecules, particularly in a drug discovery context, late-stage functionalization via Suzuki-Miyaura cross-coupling is the strategy of choice due to its predictability and broad scope.[2]
-
Emerging methods like direct C-H functionalization represent the future, promising even more efficient and sustainable routes as the challenges of regioselectivity and catalyst efficacy are overcome.[23]
The selection of a synthetic strategy is not merely a procedural choice but a strategic decision that impacts the efficiency, cost, and environmental footprint of the chemical synthesis. By understanding the mechanistic underpinnings and practical limitations of each route, researchers can better navigate the path to their target 3,5-disubstituted pyridine.
References
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151. ([Link])
-
Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten. Chemische Berichte, 90(10), 2265–2272. ([Link])
-
Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672. ([Link])
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Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. ([Link])
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Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Oligopyridines. Angewandte Chemie International Edition in English, 2(5), 225-241. ([Link])
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Method to Prepare Highly Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. ([Link])
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Maiti, R., & Kapur, M. (2020). [4 + 1] Annulation of 1,3-Diketones with DMSO: A Metal-Free Approach to 2,3,5,6-Tetrasubstituted Pyridines. Organic Letters, 22(15), 5855–5860. ([Link])
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. ([Link])
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. ([Link])
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. ([Link])
-
Sangu, K. G., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. ([Link])
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Sharma, P., Sinha, P., & Bansal, R. K. (2021). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1037-1044. ([Link])
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Zare, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25339-25347. ([Link])
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"validation of enzyme inhibition assays using 5-(Aminomethyl)pyridin-3-amine dihydrochloride derivatives"
A Senior Application Scientist's Guide to the Validation of Enzyme Inhibition Assays:
Featuring a Comparative Analysis of Novel 5-(Aminomethyl)pyridin-3-amine Derivatives as LSD1 Inhibitors
For drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, quantitative assessment. An enzyme inhibition assay is the cornerstone of this process, providing the critical data needed to evaluate potency, selectivity, and mechanism of action. However, the data is only as reliable as the assay that generates it. Without robust validation, structure-activity relationships remain ambiguous, and lead optimization efforts can be profoundly misguided.
This guide provides an in-depth framework for the validation of enzyme inhibition assays, structured from the perspective of a seasoned application scientist. We will move beyond rote protocol-listing to explore the causality behind experimental choices, ensuring each step contributes to a self-validating system.
To provide a real-world context, we will frame our discussion around a pressing therapeutic target: Lysine Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis by regulating gene expression, making it an attractive target for oncology.[1][2][3] We will compare a hypothetical novel inhibitor, "Compound-X," from the promising 5-(aminomethyl)pyridin-3-amine class, against a well-characterized reference compound, GSK-LSD1.[4][5]
Part 1: The Assay Validation Framework: Building a Foundation of Trust
The objective of assay validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] For an enzyme inhibition assay, this means proving it can reliably and reproducibly quantify the inhibitory potential of a compound. We will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which define the core performance characteristics that must be evaluated.[6][7][8]
The overall validation workflow is a systematic process, beginning with assay development and culminating in a comprehensive understanding of the assay's performance characteristics.
Caption: High-level workflow for enzyme inhibition assay validation.
Part 2: Experimental Design & Protocols: From Theory to the Bench
A well-designed experiment is the bedrock of trustworthy data. Here, we detail the protocols for characterizing our novel inhibitor, Compound-X, in comparison to the reference, GSK-LSD1.
Assay Principle and Initial Optimization
Our target, LSD1, catalyzes the demethylation of histone H3, producing formaldehyde. A common and robust method to measure its activity is a coupled-enzyme assay. In this system, the formaldehyde product is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a fluorogenic substrate (e.g., Amplex Red), generating a fluorescent signal.
Causality: The choice of a coupled-enzyme assay provides a continuous, real-time readout of enzyme activity, which is essential for accurately determining initial reaction velocities.[9] Measuring the initial linear rate is critical because the relationship between inhibitor concentration and enzyme rate is only valid under these conditions.[10][11]
Pre-Validation Optimization: Before formal validation, the assay must be optimized to ensure it operates in a "sweet spot" of sensitivity and stability.
-
Enzyme Titration: Determine the minimal LSD1 concentration that yields a robust signal well above background within a reasonable timeframe (e.g., 30-60 minutes).
-
Substrate (Peptide) Titration: Measure the reaction rate across a range of substrate concentrations to determine the Michaelis constant (Km). For inhibitor screening, running the assay with the substrate concentration at or below the Km value increases the assay's sensitivity to competitive inhibitors.[10]
Protocol for Potency Determination (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13]
Caption: Competitive inhibitor binding to the LSD1 active site.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-X and GSK-LSD1 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: In a 384-well microplate, add a small volume (e.g., 100 nL) of the compound dilutions from step 1. Include "high" controls (DMSO only, 0% inhibition) and "low" controls (a known potent inhibitor at a saturating concentration, 100% inhibition).
-
Enzyme Addition: Add the pre-optimized concentration of LSD1 enzyme in assay buffer to all wells. Allow the enzyme and inhibitors to pre-incubate for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Add the reaction mixture containing the H3K4me2 peptide substrate and the coupled-enzyme system components (HRP, Amplex Red).
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal (e.g., Ex/Em = 535/590 nm) kinetically over 30-60 minutes.
-
Data Analysis: For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence vs. time curve.
Protocol for Selectivity & Specificity Assessment
A potent inhibitor is of little therapeutic value if it is not selective. Specificity ensures the observed biological effect is due to the inhibition of the intended target.[14] LSD1 is structurally related to other amine oxidases, such as Monoamine Oxidase A and B (MAO-A, MAO-B).[3] Therefore, a crucial validation step is to perform counter-screening against these off-target enzymes.
Step-by-Step Protocol:
-
Prepare Assays: Develop or acquire validated assays for MAO-A and MAO-B using their respective preferred substrates.
-
Test Compounds: Using the same 11-point dilution series for Compound-X and GSK-LSD1, perform IC₅₀ determination experiments for both MAO-A and MAO-B.
-
Calculate Selectivity: The protocols are identical to the LSD1 potency assay, simply substituting the enzyme and substrate.
Protocol for Robustness Testing
Robustness is the measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[15][16] This test provides an indication of the assay's reliability during normal usage and its transferability between different labs or operators.
Step-by-Step Protocol:
-
Identify Key Parameters: Select critical assay parameters to vary, such as pH, incubation temperature, and pre-incubation time.
-
Define Variations: Establish a narrow range for each parameter around the optimized setpoint (e.g., pH 7.5 ± 0.2, Temperature 25°C ± 2°C, Pre-incubation 15 min ± 5 min).
-
Execute Experiments: Determine the IC₅₀ of a control compound (e.g., GSK-LSD1) under each of the varied conditions.
-
Analyze Impact: Compare the IC₅₀ values obtained under the varied conditions to the value obtained under the standard, optimized conditions. The variation should be minimal for the assay to be considered robust.
Part 3: Data Analysis & Comparative Evaluation
Proper data analysis transforms raw experimental numbers into actionable insights. The goal is to objectively compare the performance of our novel Compound-X to the established benchmark.
Caption: Flowchart for data analysis from raw reads to final parameters.
Potency Comparison: Compound-X vs. GSK-LSD1
The initial rates are first normalized relative to the high (0%) and low (100%) inhibition controls. These normalized values are then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to derive the IC₅₀ value.[11]
Table 1: Comparative Potency Against LSD1 This table presents hypothetical data for illustrative purposes, based on typical values for this class of inhibitors.
| Compound | IC₅₀ (nM) | 95% Confidence Interval | Hill Slope (h) |
| Compound-X | 3.1 | [2.8, 3.5] | 1.1 |
| GSK-LSD1 | 16.0 | [14.5, 17.8] | 1.0 |
Interpretation: The data clearly shows that Compound-X is approximately 5-fold more potent than the reference inhibitor, GSK-LSD1, in this biochemical assay. A Hill Slope close to 1.0 suggests a standard 1:1 binding interaction.
Selectivity Profile
The selectivity index is calculated by dividing the IC₅₀ for an off-target enzyme by the IC₅₀ for the primary target (LSD1). A higher number indicates greater selectivity.
Table 2: Selectivity Profile Comparison This table presents hypothetical data for illustrative purposes.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (vs. LSD1) |
| Compound-X | LSD1 | 3.1 | - |
| MAO-A | >10,000 | >3,225-fold | |
| MAO-B | 8,500 | 2,740-fold | |
| GSK-LSD1 | LSD1 | 16.0 | - |
| MAO-A | >10,000 | >625-fold | |
| MAO-B | 6,400 | 400-fold |
Interpretation: Both compounds are highly selective for LSD1 over the related MAO enzymes. However, Compound-X not only demonstrates superior potency but also exhibits a significantly better selectivity profile, making it a more promising candidate for further development. This high degree of selectivity is critical for minimizing potential off-target side effects in a therapeutic context.[17][18]
Robustness Evaluation
The results from the robustness tests are summarized to confirm the assay's stability.
Table 3: Robustness of GSK-LSD1 IC₅₀ Determination This table presents hypothetical data for illustrative purposes.
| Parameter Varied | Condition | Determined IC₅₀ (nM) | % Variation from Standard |
| Standard | pH 7.5, 25°C, 15 min | 16.0 | - |
| pH | pH 7.3 | 16.8 | +5.0% |
| pH 7.7 | 15.5 | -3.1% | |
| Temperature | 23°C | 17.1 | +6.9% |
| 27°C | 15.2 | -5.0% | |
| Pre-incubation | 10 min | 16.5 | +3.1% |
| 20 min | 15.9 | -0.6% |
Interpretation: The minimal variation (<10%) in the determined IC₅₀ value despite deliberate changes to key parameters demonstrates that the assay is robust.[15] This gives us high confidence that results generated will be consistent over time and across different experimental runs.
Conclusion and Field Insights
References
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Oxford University. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
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JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
- ResearchGate. (2020). Major Improvements in Robustness and Efficiency during the Screening of Novel Enzyme Effectors by the 3-Point Kinetics Assay.
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme Specificity and Selectivity. Retrieved from [Link]
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Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]
- Krupyanko, V. I. (2009). Perspectives of data analysis of enzyme inhibition and activation, Part 3: Equations for calculation of the initial rates of enzymatic reactions. Journal of Biochemical and Molecular Toxicology, 23(2), 108–118.
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
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European Pharmaceutical Review. (2012). Building robust PCR/qPCR assays. Retrieved from [Link]
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LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
- Donzé, A., Fanchon, E., Gattepaille, L. M., Maler, O., & Tracqui, P. (2011). Robustness Analysis and Behavior Discrimination in Enzymatic Reaction Networks. PLOS ONE, 6(9), e24246.
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Stanford Libraries. (n.d.). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
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TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Aminomethyl)pyridin-3-amine Analogs
Introduction: The Therapeutic Potential of the Aminopyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are recognized for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-(Aminomethyl)pyridin-3-amine scaffold, a di-substituted pyridine, represents a promising pharmacophore for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, drawing insights from studies on closely related diaminopyridine and aminopyridine derivatives. While a comprehensive SAR study on a single biological target for the exact 5-(Aminomethyl)pyridin-3-amine scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from analogous series to provide a predictive framework for researchers in drug discovery and development. The principles discussed herein are primarily derived from studies on aminopyridine derivatives as kinase inhibitors and antibacterial agents.
Core Scaffold and Points of Modification
The fundamental structure of 5-(Aminomethyl)pyridin-3-amine offers three primary points for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. These are:
-
R1: Substitutions on the 3-amino group.
-
R2: Modifications of the aminomethyl group at the 5-position.
-
R3: Substitutions on the pyridine ring itself.
Caption: A generalized synthetic workflow for producing 5-(Aminomethyl)pyridin-3-amine analogs.
Step-by-Step Methodology:
-
Synthesis of 5-cyano-pyridin-3-amine: A commercially available substituted 3-nitro-5-cyanopyridine is subjected to selective reduction of the nitro group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C), being careful to control conditions to avoid reduction of the cyano group.
-
Synthesis of 5-(Aminomethyl)pyridin-3-amine: The resulting 5-cyano-pyridin-3-amine is then treated with a stronger reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under more forcing conditions, to reduce the cyano group to an aminomethyl group.
-
Derivatization: The core scaffold can then be derivatized at the R1 and R2 positions through standard amine chemistry, such as acylation, sulfonylation, reductive amination, or alkylation. Substitutions on the pyridine ring (R3) are typically introduced earlier in the synthesis, starting with an appropriately substituted pyridine precursor.
In Vitro Kinase Assay Protocol (Example for a Kinase Target)
This protocol is a representative example for evaluating the inhibitory activity of the synthesized analogs against a protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 5-(Aminomethyl)pyridin-3-amine scaffold holds significant potential for the development of novel therapeutic agents. Based on the analysis of related compound series, the following SAR trends can be hypothesized:
-
The 3-amino group is likely a key interaction point, and its derivatization into amides with specific aromatic or heteroaromatic groups could enhance potency.
-
The 5-aminomethyl group's basicity and conformational flexibility are important, and its incorporation into heterocyclic systems may improve both potency and drug-like properties.
-
Substitutions on the pyridine ring can fine-tune the electronic and steric properties of the molecule, with smaller, moderately electron-donating or -withdrawing groups being potentially beneficial.
Further research is warranted to synthesize and screen a focused library of 5-(Aminomethyl)pyridin-3-amine analogs against various biological targets, such as protein kinases, to establish a definitive SAR for this promising scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical framework.
References
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Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5893. [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6147. [Link]
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The Decisive Influence of the Pyridine Scaffold: A Head-to-Head Comparison of Catalytic Activity
A Technical Guide for Researchers in Catalysis and Drug Development
In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a chemical transformation. Among the vast library of available ligands, pyridine-based structures have emerged as a versatile and highly tunable class, finding widespread application in reactions ranging from cross-coupling to polymerization.[1][2] Their enduring popularity stems from their modular synthesis, which allows for precise tuning of both steric and electronic properties to optimize catalytic performance.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a head-to-head comparison of the catalytic activity of different pyridine-based ligands. We will move beyond a simple cataloging of ligands and delve into the causality behind their performance differences, supported by experimental data and mechanistic insights. Our focus will be on two illustrative and industrially significant catalytic systems: Palladium-catalyzed cross-coupling reactions and Iron-catalyzed olefin polymerization.
The Subtle Art of Tuning: Electronic and Steric Effects in Pyridine Ligands
The efficacy of a pyridine-based ligand in a catalytic cycle is fundamentally governed by two key parameters: its electronic and steric profile.
-
Electronic Effects : The electron density at the nitrogen atom of the pyridine ring, which coordinates to the metal center, is crucial. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps like oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the metal center more electrophilic, which can be beneficial in other steps.[4][5] The basicity of the ligand can be directly correlated with its catalytic efficiency in some cases.[6]
-
Steric Effects : The size and spatial arrangement of substituents on the ligand create a specific steric environment around the metal center. This steric hindrance can influence substrate approach, control regioselectivity and stereoselectivity, and stabilize reactive intermediates, preventing catalyst deactivation.[7][8]
The interplay of these effects is often complex and reaction-dependent, necessitating careful ligand design and screening for each specific application.
Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions – A Tale of Substituted Pyridines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules.[9] The performance of these reactions is highly dependent on the nature of the ligand coordinating to the palladium center. Here, we compare the performance of simple substituted monopyridine ligands in the Suzuki-Miyaura and Heck reactions.[6][10]
Comparative Performance of Monopyridine Ligands
A study by Čermáková et al. (2022) systematically investigated the effect of substituents on pyridine ligands in Pd(II)-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.[6][10] The results highlight the significant impact of both electronic and steric factors on the catalytic efficiency.
| Ligand (L) | Substituent (at 4-position) | Reaction | Product Yield (%) |
| L1 | -H | Suzuki-Miyaura | >90 |
| L2 | -CH3 | Suzuki-Miyaura | >90 |
| L3 | -N(CH3)2 | Suzuki-Miyaura | >90 |
| L4 | -Cl | Suzuki-Miyaura | >90 |
| L12 | -CN | Heck | 75-79 |
| L3-L5 | Various | Heck | 75-79 (lower yields for tetrakis(pyridine) complexes) |
Data synthesized from Čermáková et al., Inorganic Chemistry, 2022.[6][10]
Analysis of Performance:
In the Suzuki-Miyaura coupling, most of the tested Pd(II) complexes with 4-substituted pyridine ligands demonstrated excellent catalytic activity, affording the cross-coupled product in high yields (>90%).[6] This suggests a degree of robustness in this particular transformation to electronic variations at the 4-position.
However, in the Heck reaction, more pronounced differences in catalytic activity were observed. Notably, tetrakis(pyridine) complexes, particularly with ligands bearing certain substituents, provided lower yields compared to their neutral bis(ligand) counterparts.[10] This underscores that the stoichiometry of the ligand-metal complex can also play a critical role in catalytic performance. The study also noted that while a correlation between ligand basicity and catalytic efficiency has been observed in other Pd-catalyzed reactions, steric effects from substituents at the 2 or 6 positions can also be significant.[6]
Experimental Protocol: Screening of Pyridine Ligands in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized procedure for the comparative evaluation of different pyridine-based ligands in a model Suzuki-Miyaura reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine-based ligands (L1, L2, etc.)
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Catalyst Precursor Formation (in situ): In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(OAc)₂ (1 mol%) and the respective pyridine-based ligand (2-4 mol%) in the solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the vial containing the catalyst, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq). Add the internal standard for quantitative analysis.
-
Reaction Execution: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a predetermined time (e.g., 2-24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Yield Determination: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and determine the product yield by GC or HPLC analysis against the internal standard.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precursor.
-
Base: Essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: Often a biphasic system (e.g., toluene/water) is used to dissolve both the organic substrates and the inorganic base.
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the structure and stability of the active catalytic species. A slight excess of the ligand is often used to prevent catalyst decomposition.
Case Study 2: Iron-Catalyzed Ethylene Polymerization – The Power of Pyridine-Bis(Imine) Ligands
In the realm of polymer chemistry, pyridine-bis(imine) (PDI) ligands have revolutionized iron- and cobalt-catalyzed olefin polymerization.[11][12] These tridentate ligands create a highly active and stable catalytic center, allowing for the production of polyolefins with a wide range of properties. The tunability of the PDI scaffold, particularly the steric bulk of the N-aryl substituents, has a profound impact on the catalytic activity and the molecular weight of the resulting polymer.[11]
Head-to-Head Comparison of PDI Ligands with Varying Steric Hindrance
Research has consistently shown that increasing the steric bulk on the ortho-positions of the N-aryl groups of the PDI ligand leads to higher catalytic activities and produces higher molecular weight polyethylene.[3]
| Catalyst | Ortho-Substituent on N-Aryl Group | Catalytic Activity (g PE / (mol(Fe)·h)) | Polymer Molecular Weight ( g/mol ) |
| Fe-PDI-H | -H | Low | Low |
| Fe-PDI-Me | -CH₃ | Moderate | Moderate |
| Fe-PDI-iPr | -CH(CH₃)₂ | High | High |
Qualitative representation based on trends reported in the literature.[3][11]
Analysis of Performance:
The trend is clear: as the steric hindrance around the iron center increases from hydrogen to methyl to isopropyl groups, the catalytic activity and the molecular weight of the polyethylene produced increase significantly. This is attributed to several factors:
-
Stabilization of the Active Species: The bulky substituents protect the iron center from deactivation pathways, such as bimolecular decomposition.
-
Suppression of Chain Transfer: The steric bulk hinders the approach of chain transfer agents (e.g., β-hydride elimination), leading to the formation of longer polymer chains (higher molecular weight).[3]
This demonstrates a classic example of how steric tuning can be a powerful tool to control catalytic behavior and polymer properties.
Experimental Protocol: Ethylene Polymerization with Fe-PDI Catalysts
This protocol outlines a general procedure for ethylene polymerization to compare the catalytic activity of different Fe-PDI complexes.
Materials:
-
Fe-PDI precursor complex
-
Activator (e.g., Methylaluminoxane - MAO)
-
Solvent (e.g., Toluene)
-
Ethylene gas
-
Quenching agent (e.g., acidified methanol)
Procedure:
-
Reactor Setup: A pressure-rated reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst Activation: The reactor is charged with the solvent and the activator (MAO). The mixture is stirred and brought to the desired reaction temperature.
-
Initiation of Polymerization: A solution of the Fe-PDI catalyst in the solvent is injected into the reactor, followed by the introduction of ethylene gas at a constant pressure.
-
Reaction Execution: The polymerization is allowed to proceed for a set time, with continuous stirring and cooling to manage the exothermic reaction.
-
Termination and Product Isolation: The reaction is terminated by venting the ethylene and injecting the quenching agent. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Analysis: The catalytic activity is calculated based on the mass of the polymer produced, the amount of catalyst used, and the reaction time. The polymer properties (e.g., molecular weight) are determined by techniques such as Gel Permeation Chromatography (GPC).
Causality Behind Experimental Choices:
-
Activator (MAO): The activator serves to alkylate the iron precursor and generate the active cationic iron species.
-
Inert and Anhydrous Conditions: The active catalyst is highly sensitive to air and moisture, which would lead to rapid deactivation.
-
Constant Ethylene Pressure: Maintaining a constant monomer concentration allows for a more accurate comparison of catalytic activities between different runs.
-
Quenching: Acidified methanol is used to protonate and deactivate the catalyst and precipitate the polymer.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Structure of a Pyridine-Based Ligand Coordinated to a Metal Center
Caption: General coordination of a substituted pyridine ligand to a metal center (M).
Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the screening and comparison of different ligands in a catalytic reaction.
Conclusion
The judicious selection and design of pyridine-based ligands are critical for advancing the field of homogeneous catalysis. As demonstrated through the case studies of palladium-catalyzed cross-coupling and iron-catalyzed olefin polymerization, subtle modifications to the ligand's steric and electronic properties can lead to dramatic differences in catalytic activity, selectivity, and product characteristics. A systematic and comparative approach to ligand screening, grounded in a solid understanding of the underlying reaction mechanisms, is essential for the development of novel and more efficient catalytic systems for applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
References
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. Available at: [Link]
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Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]
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Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. Inorganic Chemistry. Available at: [Link]
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]
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Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes. PubMed. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
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Unique CuI-pyridine based ligands catalytic systems for N-arylation of indoles and other heterocycles. Taylor & Francis Online. Available at: [Link]
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Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. Available at: [Link]
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Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. ACS Chemical Biology. Available at: [Link]
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Palladium(II) complexes bearing bidentate pyridyl-sulfonamide ligands: Synthesis and catalytic applications. ResearchGate. Available at: [Link]
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Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. MDPI. Available at: [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]
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Bidentate ligands in self-assembly: Synthesis, structure and applications. ResearchGate. Available at: [Link]
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Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. PubMed. Available at: [Link]
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Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. Available at: [Link]
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The traditional bidentate 2,2′-bipyridine (bpy) ligand and the... ResearchGate. Available at: [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
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Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]
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Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 5-(Aminomethyl)pyridin-3-amine: An Evaluation of Alternative Reagents and Methodologies
Abstract
5-(Aminomethyl)pyridin-3-amine is a key structural motif and versatile building block in medicinal chemistry and drug development. Its synthesis is pivotal for the creation of a wide array of pharmaceutical compounds. This guide provides an in-depth comparison of four distinct synthetic strategies, evaluating alternative reagents and their impact on reaction efficiency, yield, safety, and scalability. We will explore methodologies starting from 5-cyanopyridin-3-amine, 5-(halomethyl)pyridin-3-amine, and 5-formylpyridin-3-amine, offering detailed protocols and data-driven insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Strategic Importance of 5-(Aminomethyl)pyridin-3-amine
The substituted pyridine core is a privileged scaffold in modern pharmacology. The specific arrangement of an aminomethyl group at the 5-position and an amino group at the 3-position creates a unique electronic and structural profile, enabling targeted interactions with various biological receptors. Consequently, the efficient and reliable synthesis of this intermediate is a critical step in many discovery and development pipelines.
This guide moves beyond a simple recitation of procedures. It aims to explain the causality behind methodological choices, from the selection of a reducing agent to the rationale for a one-pot versus a multi-step process. By grounding our discussion in mechanistic principles and comparative data, we provide a trustworthy and authoritative resource for chemists in the field.
Alternative Synthetic Pathways: A Head-to-Head Comparison
We will evaluate four primary synthetic transformations leading to the target molecule:
-
Route A: Reduction of 5-Cyanopyridin-3-amine
-
Route B: Azide Reduction via the Staudinger Reaction
-
Route C: Amination of 5-(Bromomethyl)pyridin-3-amine via the Gabriel Synthesis
-
Route D: Reductive Amination of 5-Formylpyridin-3-amine
Route A: Reduction of 5-Cyanopyridin-3-amine
This is arguably the most direct route, involving the reduction of a nitrile functional group to a primary amine. The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, reaction conditions, and safety. The starting material, 5-cyanopyridin-3-amine, can be prepared from commercially available 3-amino-5-bromopyridine via cyanation.
Principle & Mechanistic Insights
The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The primary challenge is to achieve this reduction without affecting other sensitive functionalities on the pyridine ring.
-
Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride is a powerful, non-selective reducing agent that readily converts nitriles to amines.[1][2] The mechanism involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[1] While effective, its high reactivity can lead to the reduction of other groups and requires stringent anhydrous conditions and careful quenching. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own.[2]
-
Catalytic Hydrogenation: This classic method uses hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).[2] It is a cost-effective and scalable method. However, a key drawback is the potential for dehalogenation if halo-substituents are present and the reduction of other unsaturated bonds.[3][4] The reaction often requires elevated pressure and temperature.[2] To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[5]
-
Borane Complexes (e.g., BH₃-THF): Borane reagents offer a milder alternative to LiAlH₄.[5] They are less reactive towards many other functional groups, offering improved chemoselectivity.
Comparative Data for Nitrile Reduction Reagents
| Reagent/Catalyst | Solvent | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| LiAlH₄ | Anhydrous Ether/THF | 0°C to RT | Good to Excellent | High reactivity, fast reaction | Poor chemoselectivity, hazardous |
| H₂ / Raney Nickel | Methanol/Ammonia | High Pressure, ~80°C | Good | Cost-effective, scalable | Requires specialized equipment, risk of side reactions |
| H₂ / Pd/C | Ethanol | RT, 1 atm | Moderate to Good | Mild conditions | Slower reaction, potential for catalyst poisoning |
| BH₃-THF Complex | THF | Reflux | Good | Good chemoselectivity | Unpleasant odor, requires handling of borane |
Experimental Protocol: Catalytic Hydrogenation of 5-Cyanopyridin-3-amine
-
To a solution of 5-cyanopyridin-3-amine (1.0 eq) in methanolic ammonia (7N solution), add 10% Palladium on carbon (0.1 eq by weight).
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)pyridin-3-amine, which can be purified by column chromatography or crystallization.
Visualization: Nitrile Reduction Pathway
Caption: Alternative reagents for the reduction of 5-cyanopyridin-3-amine.
Route B: Azide Reduction via the Staudinger Reaction
This route offers exceptional mildness and chemoselectivity. It proceeds in two stages: first, the conversion of a halide (e.g., 5-(bromomethyl)pyridin-3-amine) to an azide, followed by the reduction of the azide to the primary amine.
Principle & Mechanistic Insights
The Staudinger reaction involves the treatment of an organic azide with a phosphine, typically triphenylphosphine (PPh₃).[6] The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate.[3][7] This intermediate then loses a molecule of dinitrogen gas (N₂) to form an iminophosphorane.[3][6] Subsequent hydrolysis of the iminophosphorane cleaves the P-N bond, yielding the desired primary amine and triphenylphosphine oxide as a byproduct.[7]
The primary advantage of the Staudinger reaction is its orthogonality to many other functional groups that are sensitive to conventional reducing agents like hydrides or catalytic hydrogenation.[3] This makes it ideal for complex molecules with multiple reducible sites. Yields are often nearly quantitative, and the reaction proceeds under mild, ambient conditions.[7]
Comparative Data for Azide Reduction Reagents
| Reagent/Catalyst | Solvent | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| PPh₃ then H₂O | THF/Water | RT | Excellent | Extremely mild, highly chemoselective[3][7] | Stoichiometric PPh₃ use, byproduct removal |
| H₂ / Pd/C | Ethanol | RT, 1 atm | Good to Excellent | No stoichiometric byproducts | Less chemoselective than Staudinger[3] |
| NaBH₄ / CoCl₂ | Water | RT | Good | Uses inexpensive reagents[8] | Potential for metal contamination |
Experimental Protocol: Staudinger Reduction of 5-(Azidomethyl)pyridin-3-amine
-
Step 1: Azide Formation
-
Dissolve 5-(bromomethyl)pyridin-3-amine hydrobromide (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-(azidomethyl)pyridin-3-amine, which can be used directly in the next step.
-
-
Step 2: Staudinger Reduction
-
Dissolve the crude 5-(azidomethyl)pyridin-3-amine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (N₂ evolution) should be observed.
-
Stir the reaction for 8-12 hours.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove the triphenylphosphine oxide byproduct.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane.
-
Dry the combined organic extracts and concentrate to afford the target amine.
-
Visualization: Staudinger Reaction Workflow
Caption: Two-step synthesis via an azide intermediate using the Staudinger reaction.
Route C: Gabriel Synthesis from 5-(Bromomethyl)pyridin-3-amine
A classic and robust method for preparing primary amines from alkyl halides, the Gabriel synthesis prevents the common issue of over-alkylation seen in direct amination with ammonia.[9][10]
Principle & Mechanistic Insights
The synthesis begins with the N-alkylation of potassium phthalimide with a primary alkyl halide, in this case, 5-(bromomethyl)pyridin-3-amine.[11] The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻).[11] The resulting N-alkylated phthalimide is a stable intermediate that can be isolated. The final step is the cleavage of the amine from the phthalimide moiety. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is often milder than acidic or basic hydrolysis and produces a phthalhydrazide precipitate that can be filtered off.[11][12]
While reliable for primary halides, the Gabriel synthesis is generally ineffective for secondary halides.[11] The development of alternative Gabriel reagents, such as di-tert-butyl-iminodicarboxylate, can sometimes offer milder deprotection conditions.[11]
Experimental Protocol: Gabriel Synthesis
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add a solution of 5-(bromomethyl)pyridin-3-amine (1.0 eq) in DMF to the suspension.
-
Heat the mixture to 80-90°C and stir for 6-8 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-substituted phthalimide intermediate.
-
Suspend the intermediate in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, then basify with a strong base (e.g., NaOH pellets) and extract the product into an organic solvent like chloroform or ethyl acetate.
-
Dry and concentrate the organic extracts to yield the final product.
Visualization: Gabriel Synthesis Pathway
Caption: Gabriel synthesis pathway for primary amine formation.
Route D: Reductive Amination of 5-Formylpyridin-3-amine
Reductive amination is a highly versatile and powerful method for forming C-N bonds. For the synthesis of a primary amine, this involves the reaction of an aldehyde with ammonia to form an imine, which is subsequently reduced.[13]
Principle & Mechanistic Insights
The reaction can be performed in a stepwise or a one-pot fashion. The one-pot approach is generally preferred for its efficiency. This requires a reducing agent that is selective for the protonated imine (iminium ion) intermediate over the starting aldehyde.[14]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for one-pot reductive amination.[14] It is less reactive than NaBH₄ and is stable under the mildly acidic conditions (pH ~4-5) that favor imine formation.[15] The iminium ion is more electrophilic than the aldehyde, allowing for its selective reduction.[14]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB has become the reagent of choice for many applications. It is particularly effective and does not require strict pH control.[16]
-
Catalysis-based systems: Modern methods using earth-abundant metal catalysts, such as iron, have been developed for the reductive amination of aldehydes and ketones with aqueous ammonia, offering a greener alternative.[13]
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve 5-formylpyridin-3-amine (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under vacuum to remove the methanol.
-
Make the aqueous residue basic (pH > 10) with 2M NaOH and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired product.
Visualization: Reductive Amination Logic
Caption: One-pot reductive amination via an iminium ion intermediate.
Overall Strategic Comparison
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Scalability | Key Strengths | Primary Weaknesses |
| A: Nitrile Reduction | 5-Cyanopyridin-3-amine | LiAlH₄ or H₂/Catalyst | 2 | Good | Direct, high atom economy | Reagents can lack selectivity |
| B: Staudinger Reaction | 5-(Bromomethyl)pyridin-3-amine | PPh₃, NaN₃ | 3 | Moderate | Unmatched chemoselectivity, very mild | Stoichiometric byproduct, azide hazard |
| C: Gabriel Synthesis | 5-(Bromomethyl)pyridin-3-amine | K-Phthalimide, N₂H₄ | 3 | Good | Avoids over-alkylation, robust | Harsh deprotection step, intermediate isolation |
| D: Reductive Amination | 5-Formylpyridin-3-amine | NaBH₃CN, NH₄OAc | 2 | Excellent | High efficiency (one-pot), versatile | Requires aldehyde precursor, potential side reactions |
Conclusion and Recommendations
The choice of synthetic route for 5-(Aminomethyl)pyridin-3-amine is highly dependent on the context of the research.
-
For large-scale, cost-driven synthesis , Route A (Nitrile Reduction) using catalytic hydrogenation is often the most practical approach, provided that other reducible functional groups are absent.
-
For late-stage functionalization on a complex, multi-functionalized molecule, Route B (Staudinger Reaction) is unparalleled in its mildness and chemoselectivity, justifying the additional steps and cost.
-
Route C (Gabriel Synthesis) remains a reliable and classic method that consistently delivers primary amines, making it a trustworthy choice for standard laboratory-scale preparations.
-
Route D (Reductive Amination) offers excellent efficiency for a one-pot process and is highly adaptable, making it a powerful tool in a discovery chemistry setting where the corresponding aldehyde is readily accessible.
By understanding the underlying principles and trade-offs of each method, researchers can make informed decisions to best achieve their synthetic goals.
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The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link]
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The Kinase Inhibitor's Dilemma: A Comparative Guide to Cross-Reactivity Profiling of 5-(Aminomethyl)pyridin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling the compound's selectivity. The pyridine ring, and specifically its aminomethyl derivatives, represents a privileged scaffold in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2][3] However, its very utility in binding to the highly conserved ATP pocket of kinases creates a significant risk of off-target interactions.[4]
This guide provides an in-depth, objective comparison of cross-reactivity profiling for kinase inhibitors derived from the 5-(aminomethyl)pyridin-3-amine scaffold. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of protocols. Here, we will use the well-characterized, potent mTOR inhibitor, Torin2 , which features a closely related 6-aminopyridin-3-yl moiety, as our primary reference compound.[5] We will compare its known broad selectivity profile against a hypothetical, next-generation analog, "Compound-X," designed for enhanced selectivity from the 5-(aminomethyl)pyridin-3-amine core.
This guide is structured to provide both high-level strategic insights and granular, actionable protocols, empowering you to design and interpret comprehensive selectivity studies for your own drug candidates.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
Protein kinases are one of the largest and most functionally diverse gene families, regulating nearly all aspects of cell life. Their deregulation is a hallmark of many diseases, particularly cancer.[4] While the goal is often to design highly selective inhibitors to target a specific kinase driving a disease, many successful drugs are, in fact, multi-targeted.[6] This "polypharmacology" can be a double-edged sword:
-
Therapeutic Benefit: Inhibiting multiple nodes in a signaling pathway can lead to enhanced efficacy and overcome resistance mechanisms. For example, the dual Src/Abl inhibitor Dasatinib is effective against various tumor types.
-
Toxicity and Side Effects: Unintended inhibition of off-target kinases can lead to adverse effects, derailing a promising clinical candidate.[4]
Therefore, a comprehensive cross-reactivity profile is not just a regulatory checkbox; it is a fundamental component of understanding a compound's mechanism of action, predicting potential liabilities, and uncovering new therapeutic opportunities.[7]
Experimental Strategy: A Multi-Pronged Approach to Defining Selectivity
A robust cross-reactivity profiling campaign should be approached as a tiered system, moving from broad, high-throughput screening to deep, mechanistic validation of on- and off-target engagement.
Our strategy involves three key phases:
-
Broad Kinome Screening: Initial profiling against a large panel of kinases to identify the full spectrum of potential targets.
-
Quantitative Affinity/Potency Measurement: Determining the precise potency (IC50) or binding affinity (Kd) for the primary target and key off-targets.
-
Cellular Target Engagement: Verifying that the compound binds to its intended (and unintended) targets in a physiological, cellular context.
Below is a visual representation of this workflow.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Comparative Data Analysis: Torin2 vs. "Compound-X"
To illustrate the importance of this process, let's compare the known profile of Torin2 with that of our hypothetical, optimized "Compound-X". Torin2 is a potent mTOR inhibitor but also shows significant activity against other members of the PI3K-like kinase (PIKK) family.[5][8][9] Our "Compound-X" has been designed to reduce this PIKK activity while retaining mTOR potency.
Table 1: Broad Kinome Screen Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Torin2 (% Inhibition) | "Compound-X" (% Inhibition) |
| mTOR | PIKK | 99 | 98 |
| PI3Kα | PI3K | 25 | 5 |
| ATM | PIKK | 95 | 30 |
| ATR | PIKK | 92 | 28 |
| DNA-PK | PIKK | 88 | 45 |
| SRC | Tyrosine Kinase | 15 | 8 |
| LCK | Tyrosine Kinase | 12 | 4 |
| p38α | MAPK | 8 | 2 |
This initial screen immediately highlights the polypharmacology of Torin2 and the improved, albeit not perfect, selectivity of Compound-X.
Table 2: Quantitative IC50 Values for Key Hits
| Kinase Target | Torin2 (IC50, nM) | "Compound-X" (IC50, nM) | Selectivity Fold (vs. mTOR) |
| mTOR | 2.1 | 2.5 | - |
| ATM | 28 | 850 | Torin2: 13x, Cmpd-X: 340x |
| ATR | 35 | 920 | Torin2: 17x, Cmpd-X: 368x |
| DNA-PK | 118 | 1500 | Torin2: 56x, Cmpd-X: 600x |
The quantitative follow-up confirms the dramatic improvement in selectivity for Compound-X against the key off-targets identified in the initial screen.
Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail the methodologies used to generate the data above, explaining the rationale behind key steps.
Protocol 1: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] It is a robust, luminescence-based method suitable for high-throughput screening.
Causality: We choose the ADP-Glo™ assay because it directly measures the product of the kinase reaction (ADP), making it a universal assay applicable to virtually any kinase, regardless of the substrate (protein, peptide, or lipid). This is superior to substrate-phosphorylation specific antibodies which require unique reagents for each target. The assay format also depletes unused ATP before ADP-to-ATP conversion, reducing signal bleed-through and enhancing sensitivity.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Torin2, "Compound-X") in 100% DMSO, starting at 1 mM. Then, dilute this series into the kinase assay buffer to create a 5X final concentration stock.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of 5X test compound.
-
2 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Rationale: Adding the compound before the reaction start allows for a pre-incubation period, which is important for identifying inhibitors with slow binding kinetics.[11]
-
-
Initiation: Add 2 µL of ATP solution (at the Km concentration for the specific kinase) to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The linear range of the reaction should be pre-determined to ensure substrate and ATP are not fully depleted.[12]
-
Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction (by chelating Mg2+) and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its target protein inside intact cells.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[15][16]
Causality: This protocol is critical because in vitro potency does not always translate to cellular activity due to factors like cell permeability and efflux. CETSA provides direct, biophysical evidence of target engagement in a physiological context without requiring modification of the compound or the target protein.[13][17]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., HCT116) to ~80% confluency. Treat the cells with either the test compound (e.g., 1 µM "Compound-X") or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 46°C to 64°C in 2°C increments). Include an unheated control.[15]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Rationale: This method of lysis avoids detergents that could disrupt protein-ligand interactions.
-
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein (e.g., mTOR) remaining in each sample by Western Blot or an immunoassay like ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (DMSO vs. compound), plot the percentage of soluble protein remaining against the temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and therefore, engagement.
Conclusion and Future Directions
The comprehensive profiling of inhibitors derived from the 5-(aminomethyl)pyridin-3-amine scaffold is essential for successful drug development. As demonstrated by the comparison of the broadly active Torin2 and the rationally designed, more selective "Compound-X," a multi-tiered approach provides critical insights.
Initial broad screening is a cost-effective way to map the landscape of potential interactions.[18] Quantitative follow-up assays, such as ADP-Glo™, provide the precise potency data needed for structure-activity relationship (SAR) studies. Finally, cellular target engagement assays like CETSA confirm that the biochemical activity translates to the complex environment of a living cell.
By integrating these self-validating protocols, researchers can build a robust data package that not only defines the selectivity profile of their lead compounds but also provides a deeper, mechanistic understanding of their biological effects. This rigorous, evidence-based approach is the cornerstone of developing safer and more effective targeted therapies.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Synthesized from Aminomethylpyridine Scaffolds
In the landscape of modern drug discovery, the pyridine ring and its derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1] Their unique electronic properties and ability to engage in various biological interactions make them a focal point for medicinal chemists. Among these, aminomethylpyridine building blocks are of particular interest due to their versatile reactivity, allowing for the synthesis of diverse compound libraries with a wide range of biological activities.[2] This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of drugs synthesized using aminomethylpyridine scaffolds, with a focus on translating preclinical data into a cohesive understanding of their therapeutic potential.
Case Study 1: Targeting Fibrosis with a LOXL2 Inhibitor - The Story of PAT-1251
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of many chronic diseases.[3] Lysyl oxidase-like 2 (LOXL2), an amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, a critical step in ECM remodeling and the progression of fibrosis.[3] The development of small molecule inhibitors targeting LOXL2 represents a promising therapeutic strategy.
One such inhibitor, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28 ), and its (R,R)-enantiomer, PAT-1251 , were developed as potent and selective irreversible inhibitors of LOXL2.[3]
In Vitro Efficacy of PAT-1251
The initial stages of drug development for PAT-1251 focused on establishing its potency and selectivity in biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of an Aminomethylpyridine-based LOXL2 Inhibitor [3]
| Compound | Target | IC50 (nM) | Selectivity vs. LOX |
| 28 | hLOXL2 | Potent | Highly selective |
| PAT-1251 | hLOXL2 | Potent | >400-fold |
Note: Specific IC50 values are proprietary but are described as potent in the low nanomolar range.
The high potency and selectivity observed in vitro are crucial first indicators of a promising drug candidate. The selectivity against other lysyl oxidase (LOX) family members is particularly important to minimize off-target effects.
-
Enzyme and Substrate Preparation: Recombinant human LOXL2 (hLOXL2) is expressed and purified. A suitable substrate, such as a fluorescently labeled peptide containing a lysine residue, is prepared.
-
Inhibitor Incubation: A dilution series of the test compound (e.g., PAT-1251) is prepared in a suitable buffer. The inhibitor is pre-incubated with hLOXL2 for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the change in fluorescence over time using a plate reader. The initial reaction rates are calculated.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Efficacy of PAT-1251
The promising in vitro profile of the aminomethylpyridine-based LOXL2 inhibitor prompted its evaluation in animal models of fibrosis.
Oral administration of compound 28 in a 14-day mouse model of bleomycin-induced lung fibrosis resulted in a significant reduction in lung fibrosis.[3] Further studies with PAT-1251 demonstrated dose-dependent reductions in lung weight, Ashcroft score (a measure of fibrosis severity), and collagen concentration in bronchoalveolar lavage fluid.[4]
Table 2: In Vivo Efficacy of PAT-1251 in a Mouse Model of Biliary Liver Fibrosis [5]
| Treatment Group | Dose (mg/kg) | Reduction in Hepatic Collagen Deposition (%) |
| Placebo | - | 0 |
| PAT-1251 | 30 | 46 |
| PAT-1251 | 60 | 77.7 |
These in vivo results provide strong evidence for the therapeutic potential of PAT-1251 in treating fibrotic diseases. The ability of the compound to demonstrate efficacy following oral administration is a key desirable characteristic for a clinical candidate.
-
Disease Induction: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment Administration: The test compound (e.g., PAT-1251) or vehicle is administered orally, typically starting on the day of or a few days after bleomycin instillation and continuing for the duration of the study (e.g., 14 or 21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and lung tissues are collected for analysis.
-
Histological Assessment: Lung sections are stained with Masson's trichrome to visualize collagen deposition and fibrosis. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: The hydroxyproline content in the lung tissue, a quantitative measure of collagen, is determined. Bronchoalveolar lavage fluid can also be analyzed for inflammatory cells and collagen levels.
Signaling Pathway
LOXL2 contributes to fibrosis through the activation of the TGF-β/Smad signaling pathway and has also been shown to act via the PI3K/AKT/mTOR pathway.[6][7][8]
Caption: LOXL2 signaling in fibrosis.
Case Study 2: A Dual PI3K/mTOR Inhibitor for Cancer Therapy - The Profile of Bimiralisib (PQR309)
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10] Bimiralisib (PQR309), a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K and mTOR inhibitor.[11]
In Vitro Efficacy of Bimiralisib
Bimiralisib has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines, particularly in lymphomas.
Table 3: In Vitro Antiproliferative Activity of Bimiralisib in Lymphoma Cell Lines [2][12]
| Cell Line Type | Median IC50 (nmol/L) |
| B-cell Lymphoma | 233 |
The in vitro data indicates that Bimiralisib effectively inhibits the growth of lymphoma cells at nanomolar concentrations. Mechanistic studies have confirmed that this is due to the inhibition of the PI3K/mTOR pathway, leading to cell cycle arrest primarily in the G1 phase.[12]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., Bimiralisib) or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy of Bimiralisib
The potent in vitro activity of Bimiralisib translated into significant antitumor effects in preclinical xenograft models.
In a rat xenograft model using PC3 prostate cancer cells, oral administration of Bimiralisib demonstrated efficient inhibition of tumor cell proliferation.[11]
Table 4: Pharmacokinetic Parameters of Bimiralisib [11]
| Species | Administration Route | Bioavailability (%) | Half-life |
| Mouse | Oral | >50 | ~13-36 min |
| Dog | Oral | 23 | >7 h |
The favorable pharmacokinetic profile, including good oral bioavailability and the ability to cross the blood-brain barrier, underscores the clinical potential of Bimiralisib for treating a range of cancers, including those with central nervous system involvement.[11]
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., lymphoma or prostate cancer cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Bimiralisib) or vehicle is administered (e.g., orally) according to the desired schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor weights are recorded, and tissues can be collected for further analysis (e.g., biomarker assessment).
Signaling Pathway
Bimiralisib exerts its anticancer effects by inhibiting the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][13][14]
Caption: PI3K/mTOR signaling pathway inhibition.
Conclusion
The journey from a promising chemical scaffold like aminomethylpyridine to a viable drug candidate is a testament to the power of integrated in vitro and in vivo studies. The case studies of PAT-1251 and Bimiralisib illustrate how potent and selective inhibition in cell-free and cell-based assays can translate into meaningful efficacy in preclinical models of disease. This guide underscores the importance of a multi-faceted approach in drug discovery, where each experimental step builds upon the last to create a comprehensive picture of a compound's therapeutic potential. The continued exploration of aminomethylpyridine derivatives holds significant promise for the development of novel therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to Benchmarking New Pyridine Synthesis Methods Against Classical Approaches
For my colleagues in pharmaceutical and agrochemical research and development, the pyridine scaffold is a cornerstone of molecular design. Its presence in a remarkable number of FDA-approved drugs underscores its importance in modern medicine.[1][2] The journey from a simple concept to a life-changing therapeutic often hinges on the efficiency and versatility of the chemical syntheses we employ. The methods used to construct the pyridine core have evolved significantly, moving from time-honored, classical reactions to sophisticated, modern techniques that offer unprecedented control and efficiency.
This guide provides an in-depth, objective comparison of these classical and modern approaches. We will move beyond a simple recitation of methods to a critical analysis of their underlying principles, practical applications, and relative merits. My goal is to equip you, my fellow researchers, with the insights needed to select the optimal synthetic strategy for your specific target, balancing the demands of yield, substrate scope, and sustainable chemistry.
Classical Pyridine Synthesis: The Foundation
The classical methods for pyridine synthesis have been the bedrock of heterocyclic chemistry for over a century. These multi-component reactions are valued for their ability to construct the pyridine ring from simple, acyclic precursors in a single step.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this reaction is a four-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3]
Causality Behind the Experimental Choices: The genius of the Hantzsch synthesis lies in its convergent nature. The reaction proceeds through the formation of two key intermediates: an enamine from the condensation of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester. A subsequent Michael addition followed by cyclization and dehydration constructs the dihydropyridine ring.[5] The final oxidation step is driven by the thermodynamic stability of the aromatic pyridine ring.
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Step 1: 1,4-Dihydropyridine Synthesis
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[6]
-
Add 20 mL of ethanol as the solvent.
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Aromatization
-
Dissolve the 1,4-dihydropyridine (1.0 mmol) in 15 mL of acetonitrile in a 50 mL round-bottom flask.
-
Add activated manganese dioxide (MnO₂, ~5-10 equivalents) to the solution.
-
Stir the mixture at room temperature, monitoring the oxidation by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate by column chromatography on silica gel or recrystallization.
The Kröhnke Pyridine Synthesis
Developed by Fritz Kröhnke, this method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[7][8] This approach is particularly adept at producing polysubstituted pyridines.
Causality Behind the Experimental Choices: The Kröhnke synthesis relies on the generation of a 1,5-dicarbonyl intermediate through a Michael addition. The pyridinium salt serves as a masked enolate, which adds to the α,β-unsaturated ketone. The subsequent ring closure with ammonia and aromatization via the elimination of water and the pyridine leaving group furnishes the final pyridine product.[7]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
Step 1: Synthesis of the Pyridinium Salt
-
In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 10 mL of pyridine.
-
Add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours.[6]
-
Cool the mixture, and the resulting N-phenacylpyridinium iodide will precipitate.
-
Collect the salt by filtration and wash with diethyl ether.
Step 2: Pyridine Ring Formation
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the N-phenacylpyridinium iodide (from the previous step) and chalcone (1-(phenyl)-3-phenylprop-2-en-1-one) (2.08 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add ammonium acetate (6.17 g, 80 mmol).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into 100 mL of water.
-
Collect the precipitated 2,4,6-triphenylpyridine by filtration and recrystallize from ethanol.
Modern Pyridine Synthesis: Precision and Efficiency
While classical methods are robust, modern synthetic strategies offer significant advantages in terms of functional group tolerance, regioselectivity, and milder reaction conditions. These approaches often leverage the power of transition-metal catalysis.
Transition-Metal Catalyzed C-H Activation
Direct C-H activation has emerged as a powerful tool for the synthesis and functionalization of pyridines.[9] This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. Palladium-catalyzed reactions are particularly prevalent in this area.
Causality Behind the Experimental Choices: In a typical palladium-catalyzed C-H activation/arylation of a pyridine derivative, the reaction proceeds through a concerted metalation-deprotonation pathway. The pyridine nitrogen often acts as a directing group, guiding the catalyst to a specific C-H bond. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
-
To a screw-capped vial, add 2-phenylpyridine (155 mg, 1.0 mmol), 4-bromotoluene (257 mg, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Add 5 mL of N,N-dimethylacetamide (DMA) as the solvent.
-
Seal the vial and heat the reaction mixture at 110°C for 24 hours.
-
After cooling to room temperature, add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-tolyl)pyridine.
Microwave-Assisted Pyridine Synthesis
Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often leading to higher yields and cleaner reactions.[5] This technology can be applied to both classical and modern pyridine syntheses.
Causality Behind the Experimental Choices: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform increase in temperature. This can accelerate reaction rates and, in some cases, enable reactions that are sluggish under conventional heating. For pyridine synthesis, this can mean reducing reaction times from hours to minutes.[5]
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
-
In a 5 mL microwave reactor vial, combine ethyl β-aminocrotonate (129 mg, 1.0 mmol) and phenylpropynone (130 mg, 1.0 mmol).
-
Add 1 mL of dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the vial and subject the mixture to microwave irradiation at 170°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the trisubstituted pyridine.
Benchmarking: A Comparative Analysis
To provide a clear, objective comparison, the following table summarizes key performance indicators for the selected classical and modern pyridine synthesis methods.
| Parameter | Hantzsch Synthesis | Kröhnke Synthesis | Pd-Catalyzed C-H Activation | Microwave-Assisted Bohlmann-Rahtz |
| Typical Yield | 40-60% (for pyridine)[10] | High (often >80%)[7] | Good to Excellent (70-95%) | Good to Excellent (up to 98%)[5] |
| Reaction Time | 4-8 hours | 4-6 hours | 12-24 hours | 10-20 minutes[5] |
| Reaction Temperature | Reflux (e.g., ~80°C in EtOH) | 100°C to Reflux | 100-140°C | 170°C |
| Substrate Scope | Broad for aldehydes; limited for unsymmetrical products | Broad; tolerates various functional groups[7] | Good; depends on directing group and coupling partner | Good for various alkynones |
| Atom Economy | Moderate | Moderate | High | High |
| Green Chemistry Aspects | Multi-component, but often requires an oxidation step. Greener modifications exist.[3][11] | Generates pyridinium salt waste. | Avoids pre-functionalization, but uses a heavy metal catalyst. | Reduced energy consumption and reaction time.[5][12] |
Visualizing the Workflows
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate a classical and a modern approach.
Case Study in Drug Discovery: Synthesis of a Kinase Inhibitor
The advantages of modern synthetic methods are powerfully illustrated in the synthesis of complex pharmaceutical agents. For instance, the development of certain kinase inhibitors, a significant class of anticancer drugs, often relies on the precise and efficient construction of highly substituted pyridine cores.[1] Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to append various aryl and heteroaryl groups to a pre-formed pyridine ring, which itself may be synthesized using modern catalytic methods. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion: A Forward-Looking Perspective
The synthesis of pyridines is a mature yet continually evolving field. While classical methods like the Hantzsch and Kröhnke syntheses remain valuable for their simplicity and ability to construct the pyridine core from basic building blocks, they often face limitations in terms of yield, reaction conditions, and functional group tolerance.
Modern methods, particularly those leveraging transition-metal catalysis and microwave technology, offer compelling advantages in efficiency, selectivity, and sustainability. For the contemporary drug development professional, a thorough understanding of both classical and modern approaches is essential. The ability to choose the most appropriate synthetic route, informed by the specific demands of the target molecule and the principles of green chemistry, will undoubtedly accelerate the discovery and development of the next generation of pyridine-containing therapeutics.
References
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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CHAPTER 16: Pyridine Synthesis - Books - The Royal Society of Chemistry. [Link]
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Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Semantic Scholar. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. [Link]
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Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Request PDF. [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
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Hantzsch pyridine synthesis - Wikipedia. [Link]
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Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Semantic Scholar. [Link]
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Kröhnke pyridine synthesis - Wikipedia. [Link]
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Metal-catalysed Pyridine Ring Synthesis - Wordpress. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. [Link]
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An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. [Link]
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Kröhnke pyridine synthesis | Request PDF. [Link]
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Biologically active Kröhnke pyridine molecules - ResearchGate. [Link]
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Kröhnke Pyridine Synthesis - ResearchGate. [Link]
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Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors - SciSpace. [Link]
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Hantzsch pyridine synthesis - Wikipedia. [Link]
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Hantzsch pyridine synthesis - overview - ChemTube3D. [Link]
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Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. [Link]
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Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review - Bentham Science Publisher. [Link]
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Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Aminomethyl)pyridin-3-amine dihydrochloride
The proper management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Aminomethyl)pyridin-3-amine dihydrochloride, a pyridine derivative used in research and development. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by explaining the causality behind each critical step.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound, like many pyridine derivatives and amine salts, is classified as a hazardous substance. Waste containing this compound is considered hazardous waste and must be managed accordingly.[1][2]
Key Hazards:
-
Toxicity: This compound is harmful if swallowed or if it comes into contact with the skin.[3][4][5] Acute toxicity is a primary concern.
-
Irritation and Corrosion: It is known to cause skin irritation and serious eye irritation or damage.[3][4][5]
-
Respiratory Effects: Inhalation of dust may cause respiratory irritation.[4]
-
Environmental Hazard: Discharge into the environment must be avoided to prevent harm to aquatic life and ecosystems.[6][7]
Chemical Incompatibilities: During storage and disposal, it is critical to segregate this compound from:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Bases: While not explicitly listed for this specific salt, mixing amine hydrochlorides with strong bases can liberate the free amine, which may have different volatility and toxicity profiles.
The thermal decomposition of this compound can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen chloride.[3][4] This underscores the necessity of avoiding incineration outside of a licensed hazardous waste facility.
Data Summary: Safety Profile
| Parameter | Description | Source(s) |
| Primary Hazards | Harmful if swallowed or in contact with skin. Causes skin and eye irritation/damage. | [3][4][5] |
| Required PPE | Chemical safety goggles, lab coat, chemically resistant gloves (e.g., butyl rubber). | [3][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][4] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated, and secure area. | [5][8] |
Core Principles of Chemical Waste Management
Adherence to fundamental waste management principles is non-negotiable. These rules are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for maintaining a safe laboratory environment.[9]
-
Do Not Dispose Down the Drain: This chemical is not suitable for sewer disposal. Its introduction into wastewater systems can disrupt biological treatment processes and harm aquatic life.[10][11]
-
Do Not Dispose in Regular Trash: Solid waste must be treated as hazardous. Disposing of it in municipal trash can lead to environmental contamination and pose a risk to sanitation workers.[10]
-
Segregate Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9][10] Mixing incompatible chemicals can lead to dangerous reactions.
-
Use Designated Containers: All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and feature a secure, leak-proof lid.[9][12]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the routine collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Temporary Storage
-
Preparation & Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don the appropriate PPE: chemical safety goggles, a fully buttoned laboratory coat, and chemically resistant gloves. Nitrile gloves offer limited protection; butyl rubber or a similar resistant material is recommended for extended handling.[8]
-
-
Waste Segregation:
-
Identify a dedicated hazardous waste container for this specific chemical waste stream. This prevents accidental mixing with incompatible substances.[10]
-
-
Containment:
-
For Solid Waste: Carefully transfer the solid powder into the designated waste container using a spatula or scoop. Avoid any actions that could generate dust.[10]
-
For Solutions: Carefully pour the waste solution into the designated liquid waste container using a funnel to prevent spillage on the container's exterior.[11] Do not fill the container beyond 90% of its capacity to allow for expansion.[11][12]
-
-
Labeling:
-
The container must be labeled clearly and accurately from the moment the first drop of waste is added.[9]
-
The label must include:
-
-
Temporary Storage (Satellite Accumulation Area):
-
Securely close the waste container lid. A container is considered "closed" only when its lid is tightly sealed.[9][11]
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be near the point of generation, secure, and segregated from incompatible materials.[12]
-
Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[12]
-
-
Arranging Final Disposal:
-
Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for pickup.[10]
-
The final disposal will be handled by a licensed chemical waste disposal company, likely through high-temperature incineration, which is the standard practice for pyridine-based wastes.[1]
-
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and wipe dry.
-
Label the waste container and manage it as described in the SOP above.[8]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and secure the area to prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[8]
-
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding its hazards, adhering to the core principles of waste management, and following the detailed procedures outlined in this guide, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.
References
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine Toxicological Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Substance Information for 3-aminopyridinium chloride. European Chemicals Agency (ECHA). [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Substance Information. European Chemicals Agency (ECHA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)pyridin-3-amine dihydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(Aminomethyl)pyridin-3-amine dihydrochloride demands a meticulous approach, where understanding the "why" behind each safety protocol is as crucial as the protocol itself. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and handling procedures necessary to work safely with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, we must assume this compound presents the following hazards until proven otherwise.
Table 1: Anticipated GHS Hazard Classifications | Hazard Class | GHS Category | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[3] |
| | Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] | | | Acute Toxicity (Oral, Dermal) | Category 3 / 4 | H301/H311: Toxic if swallowed or in contact with skin. | | | Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | |This table is based on data for similar chemical structures. Always refer to the vendor-specific SDS upon receipt of the material.
The causality is clear: the amine functional groups contribute to the compound's corrosivity and potential toxicity, while its powdered form increases the risk of inadvertent exposure through inhalation and surface contamination.[6][7] Our PPE strategy is therefore designed as a self-validating system to mitigate these specific risks at every step.
Core PPE Requirements: A Multi-Layered Defense
Engineering controls, such as chemical fume hoods, are the primary line of defense.[8] PPE serves as the essential final barrier between you and the chemical.
-
Eye and Face Protection:
-
Why: To prevent contact with airborne powder or accidental splashes of solutions, which can cause severe, irreversible eye damage.[1][3]
-
What: At a minimum, wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[4] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[9]
-
-
Skin and Body Protection:
-
Why: Amines and their salts can be corrosive, causing severe skin burns upon contact.[3] Dermal absorption is also a potential route for toxic exposure.
-
What:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Use proper glove removal technique to avoid contaminating your skin.[4]
-
Lab Coat: A flame-resistant lab coat is mandatory to protect your skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down.
-
Additional Protection: For tasks with a high risk of spillage, such as handling large quantities, a chemically resistant apron and shoe covers should be used.[10][11]
-
-
-
Respiratory Protection:
-
Why: Fine powders can easily become airborne, especially during weighing and transfer, posing a significant inhalation hazard that can lead to respiratory irritation.[4][6]
-
What: All handling of the solid powder must be performed in a certified chemical fume hood to minimize airborne particles.[6] If a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[4] For higher-level protection or in situations with poor ventilation, a respirator with combination organic vapor and particulate cartridges (e.g., ABEK-P2) may be necessary.[4]
-
Operational Plans: From Receipt to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses every interaction with the chemical.
Task-Specific PPE Summary
The level of PPE required is dictated by the specific task and the associated risk of exposure.
Table 2: Minimum PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|
| Unpacking/Inventory | Safety Glasses with side shields | Nitrile Gloves, Lab Coat | Not required if container is sealed |
| Weighing Solid Powder | Safety Goggles | Nitrile Gloves, Lab Coat | Mandatory: Chemical Fume Hood or Respirator (N95 minimum)[4][6] |
| Preparing Solutions | Safety Goggles (Face shield for >50mL) | Nitrile Gloves, Lab Coat | Mandatory: Chemical Fume Hood |
| Reaction Workup | Safety Goggles (Face shield recommended) | Nitrile Gloves, Lab Coat, Apron (if splash risk) | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Safety Goggles and Face Shield | Double Nitrile Gloves, Lab Coat, Apron, Shoe Covers | Respirator with particulate/organic vapor cartridges |
| Waste Disposal | Safety Goggles | Nitrile Gloves, Lab Coat | Not required if waste container is sealed |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Procedural Guidance: Step-by-Step Protocols
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.[4]
Protocol 2: Safe Handling of Solid Powder
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[5] Cover the work surface with absorbent bench paper.[5]
-
Weighing:
-
Perform all weighing operations inside a fume hood or a balance enclosure.[6]
-
Use a weigh boat or creased weighing paper to minimize spills.[5]
-
Use a spatula to transfer small portions of the powder; avoid pouring directly from the bottle to prevent creating dust.[5]
-
Keep the container of this compound closed whenever you are not actively dispensing from it.[5][12]
-
-
Dissolution:
-
Add the weighed powder to the solvent in a flask or beaker inside the fume hood.
-
Always add the solid to the liquid to minimize splashing.
-
Ensure the container is appropriately sized to prevent splashes during mixing.
-
Protocol 3: Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don the appropriate PPE for spill cleanup (See Table 2).
-
Contain: For small powder spills, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] DO NOT dry sweep.
-
Clean: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the area using a wet cleaning method.[5]
-
Dispose: Treat all cleanup materials as hazardous waste.
-
-
Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[1]
-
Arrange for disposal through a licensed professional waste disposal company, following all local, state, and federal regulations.[4]
-
By integrating these expert-driven protocols and PPE requirements into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Capot Chemical. (2024). MSDS of 5-(Trifluoromethyl)pyridin-3-amine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Aminomethyl)pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
